molecular formula C7H5BrClN3O2 B1519799 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride CAS No. 957120-43-3

8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1519799
CAS No.: 957120-43-3
M. Wt: 278.49 g/mol
InChI Key: XAUNQZNOHAPMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride is a useful research compound. Its molecular formula is C7H5BrClN3O2 and its molecular weight is 278.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-6-nitroimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2.ClH/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUNQZNOHAPMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656910
Record name 8-Bromo-6-nitroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-43-3
Record name 8-Bromo-6-nitroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, a designation earned due to its recurring appearance in a multitude of biologically active compounds.[1][2] This heterocyclic system is a cornerstone in the development of therapeutics, with commercial successes such as Zolpidem (a sedative), Olprinone (a cardiotonic agent), and Soraprazan (an anti-ulcer agent) underscoring its clinical significance.[1][3] The scaffold's value lies in its rigid, planar structure and its capacity for diverse substitutions, which allows for the fine-tuning of steric and electronic properties to optimize interactions with various biological targets.[4][5] Researchers have successfully developed imidazo[1,2-a]pyridine derivatives as potent inhibitors of enzymes like PI3K/mTOR, making them promising candidates for cancer therapy.[6][7] The introduction of bromo and nitro functionalities, as in the title compound, further enhances its utility as a versatile intermediate for the synthesis of more complex molecules through subsequent cross-coupling and reduction reactions. This guide provides an in-depth, experience-driven protocol for the synthesis and rigorous characterization of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride, a key building block for drug discovery and development.

Part 1: Synthesis of this compound

The synthesis of the target compound is a multi-step process that begins with the cyclization of a substituted 2-aminopyridine, followed by nitration and subsequent conversion to the hydrochloride salt. The presented methodology is a culmination of established principles of heterocyclic chemistry, optimized for yield, purity, and scalability.

Underlying Synthetic Rationale and Mechanistic Considerations

The core of this synthesis lies in the construction of the imidazo[1,2-a]pyridine ring system. The most common and robust method for this transformation is the condensation of a 2-aminopyridine with an α-halocarbonyl compound, a reaction first reported by Tschitschibabin.[8] The mechanism involves an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring.[9][10]

The subsequent nitration of the imidazo[1,2-a]pyridine core is a classic electrophilic aromatic substitution. The directing effects of the fused ring system and the existing bromo substituent guide the incoming nitro group to the 6-position. The final step, the formation of the hydrochloride salt, is crucial for improving the compound's stability, solubility in polar solvents, and ease of handling, which are all critical attributes for downstream applications.[4]

Detailed Experimental Protocol

Step 1: Synthesis of 8-Bromoimidazo[1,2-a]pyridine

This initial step involves the cyclocondensation of 3-bromo-2-aminopyridine with chloroacetaldehyde.

  • Reagents and Materials:

    • 3-Bromo-2-aminopyridine

    • Chloroacetaldehyde (50% aqueous solution)

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol

    • Dichloromethane (DCM)

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • To a solution of 3-bromo-2-aminopyridine (1 equiv.) in ethanol, add sodium bicarbonate (2.5 equiv.).

    • Slowly add chloroacetaldehyde (1.2 equiv.) to the stirring mixture.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer in vacuo to yield the crude product.

    • Purify the crude 8-bromoimidazo[1,2-a]pyridine by column chromatography on silica gel.

Step 2: Synthesis of 8-Bromo-6-nitroimidazo[1,2-a]pyridine

This step involves the selective nitration of the synthesized 8-bromoimidazo[1,2-a]pyridine.

  • Reagents and Materials:

    • 8-Bromoimidazo[1,2-a]pyridine

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ice bath, dropping funnel.

  • Procedure:

    • Carefully add 8-bromoimidazo[1,2-a]pyridine (1 equiv.) to chilled concentrated sulfuric acid in an ice bath, ensuring the temperature remains below 5 °C.

    • Slowly add a pre-chilled mixture of fuming nitric acid (1.1 equiv.) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

    • Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the solid product under vacuum to yield 8-bromo-6-nitroimidazo[1,2-a]pyridine.

Step 3: Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt.

  • Reagents and Materials:

    • 8-Bromo-6-nitroimidazo[1,2-a]pyridine

    • Hydrochloric acid (concentrated or as a solution in diethyl ether/isopropanol)

    • Diethyl ether or Isopropanol

  • Procedure:

    • Dissolve the 8-bromo-6-nitroimidazo[1,2-a]pyridine free base in a minimal amount of a suitable solvent like isopropanol.

    • Slowly add a solution of hydrochloric acid (1.1 equiv.) while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

    • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_cyclization Step 1: Cyclocondensation cluster_nitration Step 2: Nitration cluster_salt Step 3: Salt Formation 3-Bromo-2-aminopyridine 3-Bromo-2-aminopyridine Reaction1 Reflux in Ethanol with NaHCO3 3-Bromo-2-aminopyridine->Reaction1 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction1 8-Bromoimidazo[1,2-a]pyridine 8-Bromoimidazo[1,2-a]pyridine Reaction1->8-Bromoimidazo[1,2-a]pyridine Reaction2 H2SO4, HNO3 0-5 °C 8-Bromoimidazo[1,2-a]pyridine->Reaction2 8-Bromo-6-nitroimidazo[1,2-a]pyridine 8-Bromo-6-nitroimidazo[1,2-a]pyridine Reaction2->8-Bromo-6-nitroimidazo[1,2-a]pyridine Reaction3 HCl in Isopropanol 8-Bromo-6-nitroimidazo[1,2-a]pyridine->Reaction3 Final_Product This compound Reaction3->Final_Product Characterization_Workflow cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_other Other Analyses Synthesized_Compound 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS IR Infrared Spectroscopy Synthesized_Compound->IR Elemental_Analysis Elemental Analysis (C, H, N) Synthesized_Compound->Elemental_Analysis Physicochemical Physicochemical Properties (Appearance, MP) Synthesized_Compound->Physicochemical Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Structural Elucidation MS->Structure_Confirmation Molecular Formula Confirmation IR->Structure_Confirmation Functional Group Identification Purity_Confirmation Purity_Confirmation Elemental_Analysis->Purity_Confirmation Compositional Purity Physicochemical->Purity_Confirmation Physical Purity

References

An In-Depth Technical Guide to the Physicochemical Properties of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide-ranging biological activities.[1] The introduction of specific substituents, such as a bromine atom at the 8-position and a nitro group at the 6-position, creates a unique electronic and steric profile that can significantly influence the molecule's interaction with biological targets. The hydrochloride salt form is often employed to enhance properties like solubility and stability, which are critical for drug development.[2] This guide provides a comprehensive overview of the known physicochemical properties of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride and, more importantly, offers a detailed exposition of the experimental methodologies required for its full characterization. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind them.

Molecular and Physicochemical Profile

A foundational understanding of a compound's properties begins with its fundamental molecular characteristics. Below is a summary of the known and to-be-determined physicochemical parameters for this compound.

PropertyValueSource / Method
Molecular Formula C₇H₅BrClN₃O₂-
Molecular Weight 278.49 g/mol -
CAS Number 957120-43-3-
Appearance Solid[3]
Purity Typically ≥95-98%[3]
Melting Point To be determinedSee Protocol 2.1
Aqueous Solubility To be determinedSee Protocol 2.2
Solvent Solubility To be determinedSee Protocol 2.2
pKa To be determinedSee Protocol 2.3
Chemical Stability To be determinedSee Protocol 2.4

Experimental Methodologies for Full Characterization

The following sections provide detailed, field-proven protocols for determining the key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities or multiple crystalline forms (polymorphs). For hydrochloride salts, the melting process can sometimes be accompanied by decomposition, which must be noted.[4] We will follow the capillary method as outlined in the U.S. Pharmacopeia.[1][5]

Protocol:

  • Sample Preparation: Ensure the sample is finely powdered and thoroughly dried in a vacuum desiccator over silica gel for at least 24 hours to remove any residual solvent or moisture.

  • Capillary Loading: Load the dried sample into a capillary tube (0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[1]

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement:

    • Set the starting temperature to approximately 10°C below the expected melting point.

    • Insert the capillary tube.

    • Set the heating rate to 1°C per minute.[6]

    • Record the temperature at which the first liquid phase appears (onset) and the temperature at which all solid has transitioned to liquid (clear point). The range between these two points is the melting range.

    • Visually observe for any signs of decomposition, such as darkening or gas evolution.

Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility, particularly across a range of pH values, is a critical determinant of a drug's oral bioavailability.[7] The shake-flask method is the gold standard for determining equilibrium solubility.[8][9] This protocol is designed to assess solubility in aqueous buffers relevant to the physiological pH range and in common organic solvents used in formulation.

Protocol:

  • Preparation of Media: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) and select relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).[9]

  • Sample Addition: Add an excess amount of this compound to a known volume of each medium in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.

  • Equilibration: Agitate the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[9]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15 minutes at 14,000 rpm) followed by filtration through a 0.22 µm filter to obtain a clear, saturated solution.

  • Quantification:

    • Develop and validate a suitable analytical method, such as UV-Vis spectrophotometry or HPLC-UV, to determine the concentration of the dissolved compound.

    • Create a calibration curve using standards of known concentrations.

    • Dilute the saturated solution as necessary to fall within the linear range of the calibration curve and determine its concentration.

    • Perform each measurement in triplicate.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to solvent/buffer B Seal vials A->B C Agitate at constant T (24-48h) B->C D Centrifuge & Filter C->D E Quantify by HPLC/UV-Vis D->E F Calculate Solubility (e.g., mg/mL) E->F

Caption: Workflow for solubility determination via the shake-flask method.

pKa Determination by UV-Vis Spectrophotometry

Rationale: The pKa, or ionization constant, dictates the charge state of a molecule at a given pH. This profoundly impacts its solubility, permeability across biological membranes, and binding to its target.[2] For compounds with a chromophore, UV-Vis spectrophotometry provides a simple and accurate method for pKa determination.[10][11] The absorbance of the compound will change as it transitions between its protonated and deprotonated forms.

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

  • Measurement:

    • In a 96-well UV-transparent plate, add a small, constant volume of the stock solution to each well, followed by the different buffer solutions.[2]

    • Measure the full UV-Vis spectrum (e.g., 200-500 nm) for each well using a plate reader.

  • Data Analysis:

    • Plot absorbance at a specific wavelength (where the change is maximal) against pH.

    • The pKa is the pH at the inflection point of the resulting sigmoidal curve.

    • Alternatively, more robust methods involve analyzing the entire spectrum to determine the pKa.[11]

pKa_Determination A Prepare compound solution in buffers of varying pH B Measure UV-Vis spectrum for each pH A->B C Plot Absorbance vs. pH B->C D Determine inflection point of the sigmoidal curve C->D E Inflection point = pKa D->E

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Chemical Stability Assessment (Stability-Indicating HPLC Method)

Rationale: A stability-indicating method is crucial to ensure that any analytical measurement of the active pharmaceutical ingredient (API) is accurate and that degradation products can be detected and quantified.[12] This involves subjecting the compound to forced degradation under various stress conditions and developing an HPLC method that can resolve the parent compound from all resulting degradants.[13][14]

Protocol:

  • Forced Degradation:

    • Acid/Base Hydrolysis: Treat the compound with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at room temperature and elevated temperature (e.g., 60°C).

    • Oxidation: Treat the compound with hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C).

    • Photostability: Expose the compound (in solution and as a solid) to light, as per ICH Q1B guidelines.

  • HPLC Method Development:

    • Column and Mobile Phase Screening: Screen various reversed-phase columns (e.g., C18, Phenyl-Hexyl) and mobile phase conditions (e.g., different organic modifiers like acetonitrile and methanol, and different pH buffers) to achieve optimal separation of the parent peak from all degradation product peaks.

    • Gradient Optimization: Develop a gradient elution method to ensure resolution of both early and late-eluting impurities.

    • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the imidazo[1,2-a]pyridine ring system. The chemical shifts will be influenced by the electron-withdrawing nitro group and the bromine atom.

  • ¹³C NMR: The carbon NMR will provide information on the carbon skeleton. The carbons attached to the nitro group and bromine will show characteristic shifts.

  • IR Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-O stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), C-Br stretching, and various C-H and C=N vibrations of the heterocyclic ring.[15][16]

X-ray Crystallography

Rationale: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.[17] This technique can confirm the connectivity of the molecule and reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound.[18] Obtaining a crystal structure would provide invaluable information for structure-based drug design efforts.

References

"8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride CAS number and molecular structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific community. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document details the fundamental physicochemical properties, molecular structure, potential synthetic pathways, and prospective applications of this specific derivative. By elucidating the roles of its key functional groups—the bromine atom and the nitro group—this guide serves as a critical resource for researchers, scientists, and professionals in drug development, offering insights into its utility as both a versatile synthetic building block and a potential lead compound for therapeutic discovery.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5,6 heterocycle that has garnered substantial attention in pharmaceutical research. Its rigid, planar structure and unique electronic properties make it an ideal scaffold for interacting with a wide array of biological targets. This has led to the development of clinically successful drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic), demonstrating the scaffold's therapeutic versatility.[1] The functionalization of this core at various positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound is a derivative that combines this valuable scaffold with two key functional groups: a bromine atom at the 8-position and a nitro group at the 6-position. This specific substitution pattern suggests significant potential in two primary areas: as an intermediate for advanced organic synthesis and as a platform for developing novel therapeutic agents, particularly in the realm of infectious diseases.

Physicochemical Properties and Identifiers

A precise understanding of a compound's properties is foundational to its application in research. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 957120-43-3[3]
Molecular Formula C₇H₅BrClN₃O₂[3][4]
Molecular Weight 278.49 g/mol [3]
Appearance Solid[3]
IUPAC Name 8-bromo-6-nitroimidazo[1,2-a]pyridin-1-ium chloride
InChI Key XAUNQZNOHAPMMP-UHFFFAOYSA-N[3]
SMILES (base) O=--INVALID-LINK--C1=CN2C(C(Br)=C1)=NC=C2
Synonyms 8-Bromo-6-nitro-imidazo[1,2-a]pyridine Hydrochloride[3]

Molecular Structure and Functional Group Analysis

The structure of 8-Bromo-6-nitroimidazo[1,2-a]pyridine features the fused imidazole and pyridine rings, with a bromine atom at position C8 and a nitro group at position C6. The hydrochloride salt form protonates one of the nitrogen atoms, typically the N1 of the imidazole ring, enhancing its solubility in aqueous media.

Caption: Molecular Structure of 8-Bromo-6-nitroimidazo[1,2-a]pyridine.

  • Imidazo[1,2-a]pyridine Core : This scaffold provides a rigid, electron-rich framework that is often recognized by biological targets. Its aromatic nature contributes to the overall stability of the molecule.

  • Bromine at C8 : The bromine atom is a crucial synthetic handle. As a halogen, it can readily participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the straightforward introduction of diverse functional groups (e.g., aryl, alkyl, amine moieties) to build molecular complexity and generate libraries of derivatives for structure-activity relationship (SAR) studies.

  • Nitro Group at C6 : The nitro (-NO₂) group is a strong electron-withdrawing group, which significantly modifies the electronic properties of the pyridine ring. In the context of medicinal chemistry, the nitroimidazole moiety is a well-established pharmacophore, particularly for antimicrobial drugs.[6][7] These compounds often act as prodrugs that are reductively activated under the hypoxic conditions found in certain bacteria (like Mycobacterium tuberculosis) and anaerobic environments, leading to the generation of cytotoxic radical species.[6]

Representative Synthetic Pathway

While the precise industrial synthesis of this compound is proprietary, a general and robust method for constructing the imidazo[1,2-a]pyridine core involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[8] This is a widely adopted strategy in organic synthesis.

Protocol: Two-Step Synthesis
  • Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core.

    • Reactants : 3-Bromo-5-nitropyridin-2-amine and an α-haloacetaldehyde equivalent (e.g., chloroacetaldehyde).

    • Procedure : The 2-aminopyridine derivative is dissolved in a suitable solvent, such as ethanol or isopropanol. The α-halocarbonyl reagent is added, and the mixture is heated to reflux.

    • Mechanism : The reaction proceeds via an initial Sₙ2 reaction where the endocyclic nitrogen of the pyridine ring attacks the α-carbon of the halo-aldehyde, followed by an intramolecular condensation between the exocyclic amine and the carbonyl group, and subsequent dehydration to form the fused bicyclic system.

  • Step 2: Formation of the Hydrochloride Salt.

    • Procedure : The synthesized 8-bromo-6-nitroimidazo[1,2-a]pyridine base is dissolved in a non-protic organic solvent (e.g., diethyl ether, ethyl acetate). A solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in isopropanol or dioxane) is added dropwise with stirring.

    • Result : The hydrochloride salt precipitates from the solution and can be isolated by filtration, washed with a cold solvent, and dried under a vacuum.

Caption: General workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The unique combination of the imidazo[1,2-a]pyridine core, a nitro group, and a synthetically versatile bromine atom positions this compound as a valuable tool for drug discovery.

Platform for Antitubercular Agents

The fight against tuberculosis (TB), particularly multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, requires novel chemical entities.[1][2] The nitroimidazole scaffold is a cornerstone of modern TB drug development, with approved drugs like Pretomanid and Delamanid validating this approach.[6]

  • Mechanism of Action : It is highly probable that 8-Bromo-6-nitroimidazo[1,2-a]pyridine acts as a prodrug. Its nitro group can be reduced by bacterial enzymes specific to M. tuberculosis, generating reactive nitrogen species that are toxic to the pathogen.

  • Research Potential : This compound can be used as a lead structure for developing new anti-TB agents. The C8-bromo position allows for the introduction of various side chains to optimize potency, reduce host toxicity, and improve pharmacokinetic properties, a strategy that has proven successful in the development of other imidazopyridine-based anti-TB candidates.[1]

Intermediate for Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold has also been explored for the development of kinase inhibitors, including those targeting PI3Kα, which is implicated in many cancers.[9] The bromine atom at the C8 position is an ideal anchor point for coupling reactions to build out the complex pharmacophores required for potent and selective kinase inhibition.

Caption: Potential research pathways originating from the title compound.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data for the hydrochloride salt is not widely published, the parent compound (8-Bromo-6-nitroimidazo[1,2-a]pyridine) is classified with the GHS07 pictogram and a warning signal word.

  • Hazard Classification : Acute Toxicity, Oral (Category 4).

  • Hazard Statement : H302 - Harmful if swallowed.

  • Precautionary Measures :

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry, and tightly sealed container.

Conclusion

This compound is a strategically designed chemical entity with considerable potential for advanced chemical and pharmaceutical research. Its well-regarded imidazo[1,2-a]pyridine core, combined with a bio-activatable nitro group and a synthetically versatile bromine atom, makes it a compound of high interest. It serves as both a valuable building block for the synthesis of complex molecular libraries and a promising starting point for the discovery of novel therapeutics, particularly in the urgent field of antitubercular drug development. This guide provides the foundational knowledge for scientists to leverage its unique properties in their research endeavors.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the imidazo[1,2-a]pyridine scaffold in pharmacologically active agents. This document will delve into the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section will provide a detailed interpretation of the expected spectral features, grounded in the principles of chemical structure and substituent effects. Furthermore, this guide outlines robust experimental protocols for acquiring high-quality spectroscopic data for this and similar compounds, ensuring scientific integrity and reproducibility.

Introduction

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of therapeutic agents. The strategic functionalization of this bicyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, this compound, incorporates two key substituents: a bromine atom at the 8-position and a nitro group at the 6-position. The presence of a halogen offers a handle for further synthetic modifications, such as cross-coupling reactions, while the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic system. The hydrochloride salt form is often employed to enhance the solubility and stability of such compounds.

Accurate and unambiguous structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques are indispensable tools in this endeavor. This guide will provide a detailed exposition of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering insights into how its unique structural features manifest in each spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, their connectivity, and the overall molecular structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the heterocyclic core. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the positive charge on the pyridinium nitrogen due to the hydrochloride salt formation. Protonation of the pyridine nitrogen is known to cause a downfield shift of the ring protons due to the increased positive charge and decreased electron density on the ring carbon atoms[1].

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) and Coupling Constants (in Hz) for this compound.

ProtonPredicted Chemical Shift (δ)MultiplicityCoupling Constant (J)Rationale
H-2~8.0 - 8.2d~1.5Located on the imidazole ring, adjacent to the bridgehead nitrogen.
H-3~7.8 - 8.0d~1.5Also on the imidazole ring, coupled to H-2.
H-5~9.0 - 9.2d~2.0Significantly deshielded due to the strong electron-withdrawing effect of the adjacent nitro group and the positively charged nitrogen.
H-7~8.5 - 8.7d~2.0Deshielded by the adjacent bromine atom and the overall electron-deficient nature of the ring. Coupled to H-5.
N-H~13.0 - 15.0br s-The acidic proton of the hydrochloride salt, often broad and downfield.

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary depending on the solvent and concentration.

The expected downfield shift of all protons compared to the free base is a direct consequence of the quaternization of the pyridine nitrogen[1]. For instance, in a related compound, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, the proton at the C5 position appears at 10.40 ppm, highlighting the significant deshielding effect of the nitro group[2].

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton. The chemical shifts of the carbon atoms will also be influenced by the substituents and the hydrochloride salt formation.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound.

CarbonPredicted Chemical Shift (δ)Rationale
C-2~118 - 122Part of the electron-rich imidazole ring.
C-3~110 - 114Also part of the imidazole ring.
C-5~145 - 148Attached to a proton and adjacent to the nitro group, expected to be downfield.
C-6~140 - 143Directly attached to the electron-withdrawing nitro group.
C-7~125 - 128Attached to a proton and adjacent to the bromine atom.
C-8~115 - 118Directly attached to the bromine atom.
C-8a~142 - 145Bridgehead carbon.

The ¹³C chemical shifts in imidazo[1,2-a]pyridines are well-documented, and the predicted values are based on the analysis of similar structures and known substituent effects[3].

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh ~5-10 mg of 8-Bromo-6-nitroimidazo[1,2-a]pyridine HCl Dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) Weigh->Dissolve Transfer Transfer to a clean, dry NMR tube Dissolve->Transfer Instrument Use a high-field NMR spectrometer (e.g., 400 MHz or higher) Transfer->Instrument Lock Lock on the deuterium signal of the solvent Instrument->Lock Shim Shim the magnetic field to optimize homogeneity Lock->Shim Acquire Acquire 1H, 13C, COSY, HSQC, and HMBC spectra Shim->Acquire Fourier Apply Fourier transformation Acquire->Fourier Phase Phase correct the spectra Fourier->Phase Baseline Apply baseline correction Phase->Baseline Reference Reference the spectra to the residual solvent peak or TMS Baseline->Reference Integrate Integrate 1H signals and pick peaks Reference->Integrate

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum

For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to the free base, 8-Bromo-6-nitroimidazo[1,2-a]pyridine. A key feature will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).

Table 4: Predicted Key Ions in the Mass Spectrum of 8-Bromo-6-nitroimidazo[1,2-a]pyridine.

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)IonFragmentation Pathway
242244[M]⁺Molecular ion of the free base
212214[M - NO]⁺Loss of nitric oxide
196198[M - NO₂]⁺Loss of nitrogen dioxide
163-[M - Br]⁺Loss of a bromine radical
133-[M - Br - NO]⁺Subsequent loss of nitric oxide
117-[M - Br - NO₂]⁺Subsequent loss of nitrogen dioxide

The fragmentation of aromatic nitro compounds often involves the loss of NO and NO₂ groups.[4] The characteristic isotopic pattern of bromine will be a powerful diagnostic tool in identifying all bromine-containing fragments.[5]

Experimental Protocol for Mass Spectrometry Data Acquisition

Workflow for ESI-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare_Sol Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) Infuse Infuse the sample solution into the ESI source Prepare_Sol->Infuse Optimize Optimize source parameters (e.g., capillary voltage, gas flow) Infuse->Optimize Acquire_MS1 Acquire full scan MS1 spectra in positive ion mode Optimize->Acquire_MS1 Acquire_MS2 Perform tandem MS (MS/MS) on the molecular ion to study fragmentation Acquire_MS1->Acquire_MS2 Identify_M Identify the molecular ion peak and its isotopic pattern Acquire_MS2->Identify_M Analyze_Frags Analyze the fragmentation pattern in the MS/MS spectrum Identify_M->Analyze_Frags Confirm Confirm the elemental composition using high-resolution mass spectrometry Analyze_Frags->Confirm

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its confident identification and for understanding its chemical behavior. This technical guide has provided a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, based on established principles and data from related structures. The outlined experimental protocols offer a robust framework for researchers to acquire high-quality data. The synergistic use of these spectroscopic techniques provides a powerful and self-validating system for the complete structural elucidation of this and other novel chemical entities, thereby supporting advancements in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to 8-Bromo-6-nitroimidazo[1,2-a]pyridine Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This technical guide provides a comprehensive literature review focused on a specific, highly functionalized subclass: 8-Bromo-6-nitroimidazo[1,2-a]pyridine derivatives. We delve into the synthetic strategies for creating this core and its subsequent derivatives, explore the profound influence of the bromo and nitro substituents on biological activity, and consolidate the existing data on their therapeutic potential, primarily as antitubercular and anticancer agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the development of novel therapeutics.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Versatility

The imidazo[1,2-a]pyridine ring system is a bicyclic 5-6 heterocycle that has garnered significant attention in drug discovery.[1] Its rigid, planar structure and rich electron density make it an ideal framework for interacting with various biological targets. Derivatives of this scaffold have been reported to exhibit a remarkable range of pharmacological effects, including anticancer, antitubercular, antiviral, anti-inflammatory, and antimicrobial properties.[2][3] The versatility of this core allows for functionalization at multiple positions, enabling fine-tuning of its physicochemical and pharmacokinetic properties.

The specific focus of this guide, the 8-bromo-6-nitro substitution pattern, introduces two critical functionalities that dictate the synthetic and biological profile of the resulting derivatives:

  • The 6-Nitro Group: This powerful electron-withdrawing group is a key pharmacophore, particularly for antitubercular and anticancer applications.[4] It often functions as a bio-reductive "warhead." Under the hypoxic (low oxygen) conditions found in tuberculous lesions and solid tumors, the nitro group can be enzymatically reduced by specific nitroreductases to form reactive nitroso and hydroxylamine intermediates.[4][5] These intermediates can covalently modify critical biological macromolecules, leading to cell death.

  • The 8-Bromo Group: The bromine atom at the C8 position is not only a modulator of lipophilicity and electronic properties but, more importantly, a versatile synthetic handle. It provides a reactive site for introducing further chemical diversity through modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of structure-activity relationships (SAR).[6]

Synthetic Strategies and Derivatization

The synthesis of the 8-bromo-6-nitroimidazo[1,2-a]pyridine core and its subsequent derivatization is a multi-step process that leverages established heterocyclic chemistry principles.

Synthesis of the Core Scaffold

The primary route to the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. To achieve the desired 8-bromo-6-nitro substitution, the synthesis logically starts with a pre-functionalized pyridine ring.

A plausible synthetic pathway is outlined below:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Cyclization (Tschitschibabin Reaction) cluster_2 Step 3: Derivatization A 2-Amino-3-bromopyridine B 2-Amino-3-bromo-5-nitropyridine A->B HNO₃ / H₂SO₄ D 8-Bromo-6-nitroimidazo[1,2-a]pyridine B->D C α-Halo Ketone (e.g., Bromoacetaldehyde) C->D E Functionalized Derivatives D->E e.g., Vilsmeier-Haack, Halogenation, Coupling

Caption: General synthetic workflow for 8-bromo-6-nitroimidazo[1,2-a]pyridine derivatives.

The causality behind this approach is clear: introducing the nitro and bromo groups onto the pyridine precursor is more regiochemically controlled than attempting to functionalize the fused imidazo[1,2-a]pyridine ring system, which can lead to mixtures of isomers.

Key Derivatization Reactions

With the core scaffold in hand, further modifications are crucial for optimizing biological activity. Common strategies include:

  • Substitution at C2 and C3: The most common derivatization involves varying the α-halocarbonyl component in the initial cyclization to install diverse groups at the C2 position. The C3 position can be functionalized through reactions like Vilsmeier-Haack formylation or halogenation, followed by cross-coupling.[7]

  • Cross-Coupling at C8: The 8-bromo group is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing the introduction of aryl, heteroaryl, or alkyl groups to explore steric and electronic effects on target engagement.

Therapeutic Potential and Biological Activity

The primary therapeutic interest in this scaffold lies in its potential as antitubercular and anticancer agents, largely driven by the presence of the 6-nitro group.

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious disease.[8] A critical challenge in TB therapy is the presence of non-replicating, persistent bacteria in hypoxic granulomas, which are tolerant to many standard drugs.[4]

Nitroimidazoles are a promising class of drugs that are effective against both replicating and non-replicating Mtb.[4] The mechanism hinges on reductive activation of the nitro group by a deazaflavin-dependent nitroreductase (Ddn) specific to Mtb, which utilizes the cofactor F420.[4] This activation is more efficient under anaerobic conditions, making these compounds particularly effective against persistent Mtb.

G cluster_0 Mycobacterium tuberculosis Cell A 8-Bromo-6-nitro-IP (Prodrug) B Reactive Nitrogen Intermediates (e.g., Nitroso) A->B Reduction C Cellular Damage (DNA, Proteins) B->C Covalent Modification C->C D Ddn Nitroreductase + Cofactor F420 (reduced) E Cofactor F420 (oxidized) D:e->E:w

Caption: Proposed mechanism of bio-reductive activation in Mycobacterium tuberculosis.

While data for the specific 8-bromo-6-nitro derivatives are scarce, the broader class of imidazo[1,2-a]pyridine amides and sulfonamides has shown excellent anti-TB activity.[9]

Table 1: Antitubercular Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound ID Substitution Pattern MIC against Mtb H37Rv (µg/mL) Reference
IPA-6 Imidazo[1,2-a]pyridine amide 0.05 [9]
IPA-9 Chloro-substituted phenyl amide 0.4 [9]
ND-09759 2,7-dimethyl-IP-3-carboxamide Low nM range [10]

| Compound 3 | 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole | Potent in vitro/in vivo |[4] |

This table includes related compounds to illustrate the potential of the scaffold.

Anticancer Activity

The hypoxic microenvironment of solid tumors is a major driver of cancer progression, metastasis, and resistance to therapy.[11] This unique feature can be exploited by hypoxia-activated prodrugs (HAPs), which are selectively activated to cytotoxic agents in low-oxygen regions.

The 6-nitro group positions 8-bromo-6-nitroimidazo[1,2-a]pyridine derivatives as ideal HAP candidates. Human cells possess nitroreductases that can, under hypoxic conditions, reduce the nitro group to generate cytotoxic species, leading to targeted killing of tumor cells while sparing healthy, well-oxygenated tissues. Numerous imidazo[1,2-a]pyridine derivatives have been investigated as anticancer agents, showing potent cytotoxic effects against various cancer cell lines.[11][12][13]

Table 2: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound ID Cancer Cell Line IC50 (µM) Mechanism/Target Reference
IP-5 HCC1937 (Breast) 45 Induces apoptosis, cell cycle arrest [11]
IP-6 HCC1937 (Breast) 47.7 Induces apoptosis [11]
Compound 12 HT-29 (Colon) 4.15 Cytotoxicity [14]

| I-11 | NCI-H358 (KRAS G12C) | Potent | Covalent KRAS G12C inhibitor |[12] |

This table includes related compounds to demonstrate the anticancer potential of the scaffold.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for the broader imidazo[1,2-a]pyridine class, key SAR trends can be extrapolated to guide the design of novel 8-bromo-6-nitro derivatives.

G A C3: Small, electron-withdrawing groups may enhance activity. Amide linkers are common. B C2: Bulky aryl or heteroaryl groups often improve potency. C C8-Br: Key site for coupling. Introduction of lipophilic groups can modulate PK/PD properties. D C6-NO₂: Essential for bio-reductive activation. Generally conserved. Core Core->A Core->B Core->C Core->D

Caption: Key structure-activity relationship points for imidazo[1,2-a]pyridine derivatives.

  • C2 Position: Substitution with aryl groups, often bearing electron-withdrawing or lipophilic substituents, is a common strategy to enhance potency.[9]

  • C3 Position: Small substituents or carboxamide linkers at this position have proven effective. The nature of the amide substituent is critical for tuning activity and physicochemical properties.[10]

  • C6 Position: The nitro group is generally considered essential for the bio-reductive mechanism of action and is typically conserved.[4]

  • C8 Position: Derivatization via the bromo handle allows for extensive exploration of the chemical space to optimize properties like solubility, metabolic stability, and target engagement.

Key Experimental Protocols

To facilitate further research in this area, we provide standardized, field-proven protocols for the synthesis and evaluation of these compounds.

Protocol 1: General Synthesis of a C2-Aryl-8-Bromo-6-nitroimidazo[1,2-a]pyridine Derivative

Objective: To synthesize a representative derivative via a two-step process.

Materials:

  • 2-Amino-3-bromo-5-nitropyridine

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one

  • Anhydrous Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate, Hexanes, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 2-amino-3-bromo-5-nitropyridine (1.0 eq) in anhydrous ethanol, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.1 eq) and sodium bicarbonate (2.0 eq).

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-(4-fluorophenyl)-8-bromo-6-nitroimidazo[1,2-a]pyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

Objective: To determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Materials:

  • Middlebrook 7H9 broth with ADC supplement

  • M. tuberculosis H37Rv strain

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Compound Preparation: Serially dilute the test compounds in 7H9 broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of Mtb H37Rv to each well. Include positive (drug-free) and negative (broth-only) controls.

  • Incubation: Seal the plates and incubate at 37 °C for 5-7 days.

  • Assay Development: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Data Reading: Measure the fluorescence or absorbance. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change.[9]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) against a cancer cell line (e.g., HT-29).

Materials:

  • HT-29 colon cancer cells

  • DMEM medium with 10% FBS

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow attachment.[15]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48 or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[15]

Conclusion and Future Perspectives

The 8-bromo-6-nitroimidazo[1,2-a]pyridine scaffold represents a highly promising, albeit underexplored, class of compounds for therapeutic development. The dual functionality of a bio-reductive nitro "warhead" and a synthetically versatile bromo "handle" provides a powerful platform for creating potent and selective agents against tuberculosis and cancer.

Future research should focus on:

  • Systematic Library Synthesis: Leveraging the 8-bromo position for extensive SAR exploration through parallel synthesis and cross-coupling technologies.

  • Mechanism of Action Studies: Confirming the bio-reductive activation pathway in both Mtb and hypoxic cancer cells and identifying the specific nitroreductases involved.

  • In Vivo Efficacy: Advancing lead compounds into animal models of tuberculosis and cancer to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Exploring the synergistic potential of these compounds with existing antitubercular and anticancer drugs.

By building upon the foundational knowledge of the imidazo[1,2-a]pyridine class, a focused investigation into these 8-bromo-6-nitro derivatives holds significant promise for delivering next-generation therapeutics for some of the world's most challenging diseases.

References

The Imidazo[1,2-a]pyridine Scaffold: A Journey from Serendipitous Discovery to a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core, a fused bicyclic heterocycle, has etched its mark in the landscape of medicinal chemistry as a "privileged scaffold." Its journey, spanning nearly a century, is a testament to the evolution of synthetic organic chemistry and the relentless pursuit of novel therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical development of the imidazo[1,2-a]pyridine scaffold. We will traverse its initial, serendipitous synthesis, delve into the classical and modern synthetic methodologies that have shaped its accessibility, and illuminate the diverse biological activities that have cemented its status as a cornerstone in drug discovery. This technical guide is designed to serve as an authoritative resource for researchers, offering not only a historical perspective but also practical insights into the synthesis and application of this remarkable heterocyclic system.

The Dawn of an Era: The First Synthesis of Imidazo[1,2-a]pyridine

The story of the imidazo[1,2-a]pyridine scaffold begins in the early 20th century, a period of burgeoning exploration in heterocyclic chemistry. The first documented synthesis is credited to the Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin) in 1925. This pioneering work involved the reaction of 2-aminopyridine with bromoacetaldehyde in a sealed tube at elevated temperatures (150-200°C). While the yields were modest, this seminal discovery laid the groundwork for all future investigations into this heterocyclic system.

The classical Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine derivative with an α-haloketone. The reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic imidazo[1,2-a]pyridine ring system.[1]

Below is a diagram illustrating the general mechanism of the Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.

Tschitschibabin_Mechanism cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration 2-Aminopyridine 2-Aminopyridine Intermediate_1 N-Alkylated Intermediate 2-Aminopyridine->Intermediate_1 Reaction with α-haloketone alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Nucleophilic attack of exocyclic amine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Scaffold Intermediate_2->Imidazo[1,2-a]pyridine - H2O

Caption: General mechanism of the Tschitschibabin reaction.

The Evolution of Synthesis: From Classical to Contemporary

The initial Tschitschibabin method, while groundbreaking, was often hampered by harsh reaction conditions and limited substrate scope. This spurred the development of a plethora of synthetic strategies over the decades, which can be broadly categorized into classical and modern methodologies.

Classical Approaches: Building on a Foundation

The classical methods for imidazo[1,2-a]pyridine synthesis are predominantly variations and improvements upon the original Tschitschibabin reaction. These often involve the condensation of 2-aminopyridines with various C2 synthons.

Table 1: Overview of Classical Synthetic Methods

MethodC2 SynthonGeneral ConditionsAdvantagesLimitations
Tschitschibabin Reaction α-HaloketonesHigh temperature, often in a sealed tubeDirect, foundational methodHarsh conditions, limited functional group tolerance
Ortoleva-King Reaction Ketones and IodineIodine as a catalyst, often with a baseMilder conditions than the original TschitschibabinUse of stoichiometric iodine
From α-Diketones α-DiketonesAcid or base catalysisReadily available starting materialsPotential for side reactions
Modern Renaissance: Efficiency and Diversity

The late 20th and early 21st centuries witnessed a renaissance in the synthesis of imidazo[1,2-a]pyridines, driven by the advent of modern synthetic techniques. These methods offer significant advantages in terms of efficiency, milder reaction conditions, and the ability to generate diverse libraries of compounds for high-throughput screening.

2.2.1. Multicomponent Reactions (MCRs): The Power of One-Pot Synthesis

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for the construction of complex molecules. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, allowing for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.

GBB_Reaction 2-Aminopyridine 2-Aminopyridine Product 3-Aminoimidazo[1,2-a]pyridine 2-Aminopyridine->Product Aldehyde Aldehyde Aldehyde->Product Isocyanide Isocyanide Isocyanide->Product

Caption: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Experimental Protocol: Groebke–Blackburn–Bienaymé Reaction

  • To a solution of the aldehyde (1.0 mmol) in methanol (5 mL) is added the 2-aminopyridine (1.0 mmol) and the isocyanide (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.

2.2.2. Transition-Metal Catalysis: Expanding the Synthetic Toolbox

Copper-catalyzed reactions have become particularly valuable for the synthesis of imidazo[1,2-a]pyridines. These methods often involve the coupling of 2-aminopyridines with various partners, such as terminal alkynes or ketones, under aerobic conditions.

Experimental Protocol: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

  • A mixture of 2-aminopyridine (1 mmol), substituted phenacyl bromide (1 mmol), and copper silicate catalyst (10 mol%) is added to 5 ml of ethanol in a round bottom flask. [2]

  • The reaction mixture is refluxed, and the progress of the reaction is monitored by thin-layer chromatography. [2]

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired imidazo[1,2-a]pyridine derivative. [2]

2.2.3. Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of imidazo[1,2-a]pyridines. This technique is particularly effective for classical condensation reactions, often allowing them to be performed in a matter of minutes rather than hours.[3][4]

Experimental Protocol: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives

  • A mixture of a 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1 mmol) is prepared in water as a green solvent. [3]

  • The mixture is subjected to microwave irradiation for 30 minutes. [3]

  • After cooling, the product is isolated by filtration and washed with water.

  • The crude product can be further purified by recrystallization.

A Privileged Scaffold: The Diverse Biological Activities of Imidazo[1,2-a]pyridines

The sustained interest in the imidazo[1,2-a]pyridine scaffold stems from its remarkable and diverse range of biological activities. This "privileged" nature has led to the development of several marketed drugs and a vast number of compounds in various stages of drug discovery.

Antitubercular Activity: A Beacon of Hope Against a Resilient Foe

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Imidazo[1,2-a]pyridines have emerged as a particularly promising class of compounds in this area. Several derivatives have shown potent activity against both replicating and non-replicating mycobacteria.[5][6]

Table 2: Antitubercular Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundTarget/MechanismMIC (μM or μg/mL)Reference
Q203 (Telacebec) QcrB (cytochrome bc1 complex)MIC90: 0.07–2.2 μM (MDR-TB)[5]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides Not specifiedMIC90: 0.4–1.9 μM (replicating Mtb)[5]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides Not specifiedMIC90: 0.069–0.174 μM (DS-Mtb)[5]
IPA-6 Enoyl Acyl Carrier Protein Reductase (InhA)MIC: 0.05 μg/mL[6]
Antibacterial and Antiviral Properties: A Broad Spectrum of Action

Beyond tuberculosis, imidazo[1,2-a]pyridines have demonstrated significant activity against a range of other bacterial and viral pathogens.

Table 3: Antibacterial and Antiviral Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound ClassTarget Organism/VirusActivity (MIC/IC50)Reference
Azo-linked imidazo[1,2-a]pyridines Escherichia coli, Klebsiella pneumoniaeMIC: 0.5–1.0 mg/mL[2]
Dibromoimidazo[1,2-a]pyridines with thioether side chain Human Cytomegalovirus (HCMV)Therapeutic Index > 150[7]
2-Aryl-3-pyrimidyl-imidazo[1,2-a]pyridines Herpes Simplex Viruses (HSV)Activity similar or better than acyclovir[8]
Anticancer and Kinase Inhibition: Targeting Cellular Proliferation

The imidazo[1,2-a]pyridine scaffold has also been extensively explored for its potential as an anticancer agent. Many derivatives have been shown to inhibit various kinases involved in cancer cell signaling pathways.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The vast number of synthesized imidazo[1,2-a]pyridine derivatives has allowed for the elucidation of key structure-activity relationships. For instance, in the context of antitubercular activity, modifications at the C2, C3, C6, and C7 positions of the imidazo[1,2-a]pyridine core have been shown to significantly impact potency and pharmacokinetic properties. The exploration of different substituents on the amide functionality at the C3 position of Q203 analogues, for example, has been a fruitful area of research to optimize activity and drug-like properties.[5]

Conclusion and Future Perspectives

From its humble beginnings in Tschitschibabin's laboratory, the imidazo[1,2-a]pyridine scaffold has evolved into a cornerstone of modern medicinal chemistry. The continuous development of innovative synthetic methodologies has made this privileged core readily accessible, fueling its exploration across a wide range of therapeutic areas. The remarkable diversity of its biological activities, from potent antitubercular effects to promising antiviral and anticancer properties, ensures that the story of the imidazo[1,2-a]pyridine is far from over. Future research will undoubtedly focus on the development of more selective and potent analogues, the elucidation of novel mechanisms of action, and the application of this versatile scaffold to combat emerging health challenges. The journey of the imidazo[1,2-a]pyridine serves as a powerful reminder of the enduring synergy between synthetic chemistry and drug discovery in the quest for improving human health.

References

Modulating the Imidazo[1,2-a]pyridine Core: A Guide to the Electronic and Steric Effects of Bromo and Nitro Substituents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] Its biological activity is profoundly influenced by the nature and position of substituents on the bicyclic ring system. This guide provides a detailed examination of how two common yet powerful substituents, the bromo (-Br) and nitro (-NO₂) groups, modulate the core properties of imidazo[1,2-a]pyridine through their distinct electronic and steric effects. We will explore the underlying principles that govern their influence on reactivity, regioselectivity, and physicochemical characteristics, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imidazo[1,2-a]pyridine Scaffold: An Electronic Overview

The imidazo[1,2-a]pyridine system is a 10-π-electron aromatic heterocycle. The fusion of the electron-rich imidazole ring with the electron-deficient pyridine ring creates a unique electronic landscape. The imidazole moiety, particularly the C3 position, possesses the highest electron density, making it the most susceptible site for electrophilic attack.[3][4] Conversely, the pyridine ring is generally less reactive towards electrophiles. Understanding this intrinsic reactivity is paramount to appreciating the impact of substituents.

Caption: Electronic landscape of the imidazo[1,2-a]pyridine core.

The Bromo Group: A Halogen's Dual Influence

The bromine atom exerts a complex influence characterized by a strong electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+M). This duality is key to its role in modifying the scaffold.

Electronic Effects of Bromine

The high electronegativity of bromine pulls electron density away from the ring through the sigma bond (inductive effect). However, its lone pairs can be delocalized into the aromatic system (resonance effect). In the context of aromatic systems, the inductive effect typically dominates, leading to an overall deactivation of the ring towards electrophilic substitution compared to the unsubstituted parent molecule.

The Hammett equation provides a quantitative measure of these electronic effects on reaction rates and equilibria.[5][6]

Substituentσ_metaσ_paraInductive Effect (-I)Resonance Effect (M)
-Br 0.390.23Strong, WithdrawingWeak, Donating (+M)
-NO₂ 0.710.78Very Strong, WithdrawingVery Strong, Withdrawing (-M)
Caption: Table 1: Hammett Constants for Bromo and Nitro Groups.[7]

The positive Hammett constants (σ) for bromine confirm its net electron-withdrawing character.[8] The value is greater for the meta position, where the resonance effect is minimized, highlighting the dominance of the inductive effect.[5] When attached to the imidazo[1,2-a]pyridine core, a bromine atom at any position will decrease the overall electron density, making further electrophilic substitution more difficult. However, its primary utility lies not in modulating reactivity but in serving as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups.[9][10]

Steric Effects of Bromine

With a Van der Waals radius of ~1.85 Å, bromine is a moderately sized substituent. Its steric bulk is generally not prohibitive but can influence the regioselectivity of subsequent reactions at adjacent positions. For instance, a bromine atom at C3 may sterically hinder the approach of a bulky electrophile to the C2 position. This effect is context-dependent and must be evaluated on a case-by-case basis.

The Nitro Group: A Potent Electron Sink

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, a property stemming from strong inductive (-I) and resonance (-M) effects.[11][12]

Electronic Effects of the Nitro Group

Both the inductive pull of the highly electronegative nitrogen and oxygen atoms and the ability of the group to delocalize ring electrons via resonance contribute to its profound deactivating effect on aromatic systems.[5] As shown in Table 1, the Hammett constants for the nitro group are significantly positive, indicating a substantial increase in the acidity of benzoic acid, a direct consequence of its ability to stabilize the conjugate base.[6]

When appended to the imidazo[1,2-a]pyridine scaffold, a nitro group drastically reduces the electron density of the entire bicyclic system. This has several critical consequences:

  • Deactivation towards Electrophilic Attack: It renders the ring highly resistant to further electrophilic substitution.

  • Activation towards Nucleophilic Attack: By pulling electron density away, it makes the ring carbons more electrophilic and susceptible to nucleophilic aromatic substitution (SNAAr), a reaction pathway not readily accessible for the unsubstituted core.

  • Synthetic Versatility: The nitro group is a "synthetic chameleon" that can be reduced to an amino group, providing a gateway to a vast array of further chemical transformations.[11]

G sub sub Substituent Substituent on Imidazo[1,2-a]pyridine Bromo Bromo (-Br) Substituent->Bromo Nitro Nitro (-NO2) Substituent->Nitro Bromo_E Strong -I Effect Weak +M Effect Bromo->Bromo_E Electronic Bromo_S Moderate Steric Bulk Bromo->Bromo_S Steric Nitro_E Strong -I Effect Strong -M Effect Nitro->Nitro_E Electronic Nitro_S Planar, Moderate Bulk Nitro->Nitro_S Steric Bromo_Outcome Net Deactivation Excellent Leaving Group for Cross-Coupling Bromo_E->Bromo_Outcome Bromo_S->Bromo_Outcome Nitro_Outcome Strong Deactivation Activates Ring for SNAAr Reducible to -NH2 Nitro_E->Nitro_Outcome Nitro_S->Nitro_Outcome

Caption: Influence of Bromo vs. Nitro groups on the scaffold.

Steric Effects of the Nitro Group

The nitro group is relatively planar and can align itself with the aromatic ring to maximize resonance. Its steric demand is comparable to a bromo substituent. While it can provide some steric hindrance, its electronic effects are so dominant that they are almost always the primary factor governing reactivity.

Experimental Protocols

The choice of synthetic strategy is dictated by the desired substitution pattern and the electronic nature of the starting materials. The following protocols represent robust and validated methods for introducing bromo and nitro groups onto the imidazo[1,2-a]pyridine core.

Protocol: Regioselective C3-Bromination of 2-Phenylimidazo[1,2-a]pyridine

Causality: This protocol leverages the intrinsic nucleophilicity of the C3 position. Sodium bromite (NaBrO₂) under acidic conditions is an effective and milder alternative to liquid bromine, generating the electrophilic bromine species in situ.[9] DMF serves as a polar aprotic solvent suitable for the reaction.

Methodology:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 194 mg).

  • Dissolution: Add N,N-dimethylformamide (DMF, 5 mL) and stir until the solid is completely dissolved.

  • Reagent Addition: Add sodium bromite (NaBrO₂, 1.2 mmol, 162 mg) followed by the dropwise addition of aqueous HCl (4 M, 1.5 mL) at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 2-3 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-phenylimidazo[1,2-a]pyridine.[9]

Protocol: Synthesis of 2-Nitro-3-arylimidazo[1,2-a]pyridines via Oxidative Diamination

Causality: This iron-catalyzed method efficiently constructs the substituted imidazo[1,2-a]pyridine ring with a nitro group pre-installed at the C2 position.[13] The reaction proceeds via the aerobic oxidative C-N bond formation from a nitroalkene and a 2-aminopyridine, offering excellent regioselectivity.[13][14]

Methodology:

  • Setup: In an oven-dried Schlenk tube, combine the substituted nitroalkene (0.5 mmol), 2-aminopyridine (0.6 mmol), and FeCl₃ (10 mol%, 8 mg).

  • Solvent: Add dichloroethane (DCE, 2.0 mL) to the tube.

  • Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction for 12 hours under an air atmosphere (using a balloon).

  • Monitoring: Monitor the reaction by TLC until the starting nitroalkene is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Directly purify the residue by flash column chromatography on silica gel (using an appropriate gradient of ethyl acetate in petroleum ether) to yield the desired 2-nitro-3-arylimidazo[1,2-a]pyridine.[13]

G cluster_0 Protocol 4.1: C3-Bromination cluster_1 Protocol 4.2: 2-Nitro Synthesis A1 Dissolve Substrate in DMF A2 Add NaBrO2 & aq. HCl A1->A2 A3 Heat to 60°C (2-3h) A2->A3 A4 Aqueous Workup & Extraction A3->A4 A5 Column Chromatography A4->A5 B1 Combine Nitroalkene, 2-Aminopyridine, FeCl3 B2 Add DCE Solvent B1->B2 B3 Heat to 80°C (12h, Air) B2->B3 B4 Concentrate Mixture B3->B4 B5 Column Chromatography B4->B5

Caption: Experimental workflows for synthesis.

Conclusion

The bromo and nitro groups, while both electron-withdrawing, impart markedly different characteristics to the imidazo[1,2-a]pyridine core. Bromine acts as a mild deactivator but is prized as a versatile functional handle for building molecular complexity through cross-coupling chemistry. In contrast, the nitro group is a powerful deactivator that fundamentally alters the scaffold's reactivity, shutting down electrophilic pathways while enabling nucleophilic substitution and serving as a precursor to the vital amino functionality. A thorough understanding of these electronic and steric principles is essential for the rational design and synthesis of novel imidazo[1,2-a]pyridine derivatives in drug discovery and materials science.

References

An In-depth Technical Guide to the Theoretical and Computational Investigation of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for the Computational Elucidation of a Novel Heterocycle

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride (Chemical Formula: C H BrClN O , Molecular Weight: 278.4905 g/mol ), represents a unique iteration of this privileged structure.[1] The introduction of a bromine atom at the 8-position and a nitro group at the 6-position is anticipated to significantly modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities.

This technical guide is designed for researchers, scientists, and drug development professionals. It serves as a comprehensive roadmap for conducting theoretical and computational studies on this compound. While specific experimental data for this exact compound is not yet widely published, this guide will leverage established methodologies from studies on closely related imidazo[1,2-a]pyridine derivatives to provide a robust framework for its in-silico investigation. We will delve into the "why" behind each computational choice, ensuring a deep understanding of the scientific rationale.

Molecular Structure and Synthesis: The Foundation of Computational Analysis

A thorough computational study begins with a well-defined molecular structure. While the synthesis of this compound is not the primary focus of this guide, understanding its synthesis provides context for its structure and potential impurities. The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of an aminopyridine with an α-haloketone or related reagents.[2] For the title compound, a plausible route would involve the reaction of a 3-bromo-5-nitropyridin-2-amine with a suitable two-carbon synthon.

The hydrochloride salt form indicates that one of the nitrogen atoms in the imidazo[1,2-a]pyridine ring system is protonated. Identifying the most likely site of protonation is a critical first step in building an accurate computational model.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Intermediate & Final Product 3_bromo_5_nitropyridin_2_amine 3-Bromo-5-nitropyridin-2-amine Condensation Condensation Reaction 3_bromo_5_nitropyridin_2_amine->Condensation alpha_haloketone α-Haloketone (e.g., Bromoacetaldehyde) alpha_haloketone->Condensation 8_bromo_6_nitroimidazo 8-Bromo-6-nitroimidazo[1,2-a]pyridine Condensation->8_bromo_6_nitroimidazo HCl_treatment HCl Treatment 8_bromo_6_nitroimidazo->HCl_treatment Final_Product This compound HCl_treatment->Final_Product

Caption: A plausible synthetic workflow for this compound.

Quantum Chemical Calculations: Unveiling Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, geometry, and spectroscopic properties of molecules.[2][3][4][5]

Step-by-Step Protocol for DFT Calculations
  • Structure Preparation:

    • Draw the 2D structure of 8-Bromo-6-nitroimidazo[1,2-a]pyridine.

    • Convert the 2D structure to a 3D model using a molecular editor (e.g., Avogadro, ChemDraw).

    • To model the hydrochloride salt, add a proton to the most basic nitrogen atom. A preliminary calculation of the proton affinity for each nitrogen can definitively identify the protonation site. Studies on similar imidazo[1,2-a]pyridine derivatives suggest the N1 nitrogen of the imidazole ring is a likely candidate.[5]

    • Perform an initial geometry optimization using a computationally less expensive method (e.g., a semi-empirical method or a small basis set DFT).

  • Geometry Optimization and Frequency Analysis:

    • Rationale: To find the lowest energy conformation of the molecule. A frequency calculation is then performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • Method: DFT.

    • Functional: B3LYP is a widely used and well-validated hybrid functional for organic molecules.[2][3][4][5]

    • Basis Set: 6-311++G(d,p) is a good choice, providing a balance between accuracy and computational cost. The diffuse functions (++) are important for describing the electron distribution in systems with heteroatoms and potential non-covalent interactions.

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Output Analysis: From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted.

  • Spectroscopic Properties Prediction:

    • FT-IR and Raman Spectra: The vibrational frequencies calculated in the previous step can be used to predict the infrared and Raman spectra. These theoretical spectra can be compared with experimental data for structural validation.

    • NMR Spectra: The GIAO (Gauge-Including Atomic Orbital) method within DFT can be used to predict the 1H and 13C NMR chemical shifts. This is invaluable for assigning experimental spectra.[2]

    • UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions and predicting the UV-Vis absorption spectrum.[3]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): A large gap indicates high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

ParameterSignificance
EHOMO Energy of the Highest Occupied Molecular Orbital
ELUMO Energy of the Lowest Unoccupied Molecular Orbital
ΔE = ELUMO - EHOMO HOMO-LUMO energy gap, related to chemical reactivity
Molecular Electrostatic Potential (MEP) Mapping

An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with biological targets.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4][5] This is particularly useful in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.

Step-by-Step Protocol for Molecular Docking
  • Target Selection:

    • The imidazo[1,2-a]pyridine scaffold has been shown to interact with a variety of biological targets, including kinases, enzymes, and receptors. Potential targets for this compound could include cyclooxygenase (COX) enzymes, tyrosyl-tRNA synthetase, or various kinases involved in cancer signaling pathways.[3]

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Protein and Ligand Preparation:

    • Protein: Remove water molecules and any co-crystallized ligands from the PDB file. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Ligand: Use the DFT-optimized structure of this compound. Assign partial charges.

  • Docking Simulation:

    • Software: AutoDock, Glide, or GOLD are commonly used docking programs.

    • Procedure: Define the binding site (active site) on the protein. Run the docking algorithm to generate a series of possible binding poses for the ligand.

    • Scoring: The docking program will rank the poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

  • Analysis of Results:

    • Visualize the best-ranked docking pose to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (DFT Optimized Structure) Define_Binding_Site Define Binding Site Ligand_Prep->Define_Binding_Site Protein_Prep Protein Preparation (from PDB) Protein_Prep->Define_Binding_Site Run_Docking Run Docking Algorithm (e.g., AutoDock) Define_Binding_Site->Run_Docking Pose_Generation Generate Binding Poses Run_Docking->Pose_Generation Scoring Rank Poses by Binding Energy Pose_Generation->Scoring Interaction_Analysis Analyze Intermolecular Interactions Scoring->Interaction_Analysis

Caption: A generalized workflow for molecular docking studies.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures.[3][4] While a crystal structure for this compound is not currently available, this technique would be a critical next step should one be determined experimentally.

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions present in the crystal.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By employing DFT calculations, molecular docking, and potentially Hirshfeld surface analysis, researchers can gain significant insights into the structural, electronic, and biological properties of this novel compound.

The computational data generated through these methods will be invaluable for guiding future experimental work, including targeted synthesis of derivatives with enhanced activity and selectivity. As a Senior Application Scientist, I am confident that the methodologies described herein provide a robust and scientifically sound approach to unlocking the therapeutic potential of this compound.

References

Methodological & Application

Synthetic Routes for 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed synthetic routes for the preparation of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride, a key intermediate in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds. This guide outlines a strategic, multi-step synthesis, commencing from commercially available starting materials. Each section provides in-depth procedural details, explains the underlying chemical principles, and offers insights into reaction optimization and characterization of intermediates and the final product. The protocols are designed to be robust and reproducible for researchers in both academic and industrial settings.

Introduction

The imidazo[1,2-a]pyridine core is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities. The specific substitution pattern of 8-bromo and 6-nitro groups on this scaffold provides a versatile platform for further functionalization, making it a valuable building block in the synthesis of compound libraries for high-throughput screening. This guide details a logical and efficient synthetic pathway to obtain this compound in high purity.

Overall Synthetic Strategy

The synthesis of this compound is proposed to proceed via a three-step sequence, starting from the readily available 2-amino-5-nitropyridine. The strategy involves the initial bromination of the pyridine ring, followed by the cyclization to form the imidazo[1,2-a]pyridine core, and concludes with the formation of the hydrochloride salt.

Synthetic_Strategy A 2-Amino-5-nitropyridine B 2-Amino-3-bromo-5-nitropyridine A->B Bromination C 8-Bromo-6-nitroimidazo[1,2-a]pyridine B->C Cyclization D This compound C->D Salt Formation

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of 2-Amino-3-bromo-5-nitropyridine (Intermediate 1)

Rationale

The initial step involves the regioselective bromination of 2-amino-5-nitropyridine. The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. In this case, the directing effects of the amino group dominate, leading to the introduction of the bromine atom at the C-3 position, which is ortho to the amino group. This selective bromination is crucial for establishing the correct substitution pattern in the final product.

Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-5-nitropyridine (13.9 g, 0.1 mol) in 100 mL of glacial acetic acid.

  • Bromination: Cool the solution to 10-15 °C in an ice bath. Slowly add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid from the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 20 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The yellow precipitate of 2-amino-3-bromo-5-nitropyridine will form.

  • Isolation and Purification: Filter the precipitate using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral. Dry the solid in a vacuum oven at 50 °C. The crude product can be recrystallized from ethanol to afford pure 2-amino-3-bromo-5-nitropyridine.

Characterization Data
CompoundMolecular FormulaMolecular WeightAppearanceMelting PointExpected Yield
2-Amino-3-bromo-5-nitropyridineC₅H₄BrN₃O₂218.01 g/mol Yellow solid208-212 °C85-90%

Part 2: Synthesis of 8-Bromo-6-nitroimidazo[1,2-a]pyridine (Intermediate 2)

Rationale

The second step is the construction of the imidazo[1,2-a]pyridine ring system. This is achieved through the condensation of 2-amino-3-bromo-5-nitropyridine with chloroacetaldehyde. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine derivative, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine core.

Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask, add 2-amino-3-bromo-5-nitropyridine (10.9 g, 0.05 mol), 50 mL of ethanol, and sodium bicarbonate (4.2 g, 0.05 mol).

  • Addition of Chloroacetaldehyde: While stirring the suspension, add a 50% aqueous solution of chloroacetaldehyde (11.8 mL, 0.075 mol) dropwise at room temperature.

  • Reaction Conditions: After the addition, heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into 200 mL of cold water. A solid precipitate will form.

  • Isolation and Purification: Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure 8-bromo-6-nitroimidazo[1,2-a]pyridine.

Characterization Data
CompoundMolecular FormulaMolecular WeightAppearanceMelting PointExpected Yield
8-Bromo-6-nitroimidazo[1,2-a]pyridineC₇H₄BrN₃O₂242.03 g/mol Pale yellow solid195-200 °C70-80%

Part 3: Synthesis of this compound (Final Product)

Rationale

The final step involves the formation of the hydrochloride salt of the synthesized imidazo[1,2-a]pyridine derivative. The basic nitrogen atom of the pyridine ring readily reacts with hydrochloric acid to form a stable, crystalline salt. This salt form often exhibits improved solubility and stability, which is advantageous for pharmaceutical applications.

Experimental Protocol
  • Dissolution: Dissolve 8-bromo-6-nitroimidazo[1,2-a]pyridine (2.42 g, 0.01 mol) in 50 mL of anhydrous diethyl ether with gentle warming.

  • Salt Formation: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution for 10-15 minutes, or add a 2 M solution of HCl in diethyl ether (5.5 mL, 0.011 mol) dropwise with stirring.[1] A precipitate will form immediately.

  • Isolation: Continue stirring in the ice bath for another 30 minutes. Filter the precipitated hydrochloride salt using a Buchner funnel.

  • Washing and Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to obtain this compound.

Characterization Data
CompoundMolecular FormulaMolecular WeightAppearanceMelting PointExpected Yield
This compoundC₇H₅BrClN₃O₂278.49 g/mol Off-white to pale yellow crystalline solid>250 °C (decomposes)>95%

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care and have a neutralizing agent (e.g., sodium thiosulfate solution) readily available.

  • Chloroacetaldehyde is a suspected mutagen and should be handled with caution.

  • Concentrated acids and organic solvents are hazardous. Refer to the Material Safety Data Sheets (MSDS) for each reagent before use.

References

"protocol for the synthesis of halogenated nitroimidazo[1,2-a]pyridines"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Protocol for the Synthesis of Halogenated Nitroimidazo[1,2-a]pyridines

Abstract

This document provides a detailed guide for the synthesis of halogenated nitroimidazo[1,2-a]pyridines, a class of heterocyclic compounds with significant potential in medicinal chemistry. Imidazo[1,2-a]pyridines are recognized as a "privileged scaffold" due to their broad spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. The introduction of nitro and halogen functional groups can modulate the compound's pharmacokinetic and pharmacodynamic properties, making them promising candidates for drug discovery pipelines. This guide outlines two primary synthetic strategies, provides step-by-step protocols, and explains the chemical rationale behind the experimental choices to ensure reproducibility and success.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system that is structurally similar to endogenous purines, allowing it to interact with a wide range of biological targets. This has led to the development of several approved drugs, such as Zolpidem and Alpidem. The functionalization of this core, particularly with electron-withdrawing groups like nitro moieties and halogens, is a key strategy in modern medicinal chemistry.

  • Nitro Group: The nitro group can act as a bio-reductive trigger. In low-oxygen environments, such as those found in solid tumors or certain pathogens, the nitro group can be reduced to cytotoxic species, making these compounds potent and selective therapeutic agents. Nitroaromatic compounds like fexinidazole have shown renewed interest in treating infectious diseases.

  • Halogens: The introduction of halogens (F, Cl, Br, I) can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins through halogen bonding. For instance, substituting a methyl group with a chloro group can impact biological activity.

This guide focuses on reliable and regioselective methods to synthesize these valuable compounds.

Synthetic Strategy Overview

The synthesis of halogenated nitroimidazo[1,2-a]pyridines can be approached via two principal routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Strategy A: Formation of the imidazo[1,2-a]pyridine core, followed by sequential nitration and halogenation. Strategy B: Synthesis of a halogenated imidazo[1,2-a]pyridine, followed by nitration.

Below is a generalized workflow illustrating these synthetic pathways.

G cluster_0 General Synthetic Workflow SM Starting Materials (e.g., 2-Aminopyridine, Carbonyl Compound) IMP Imidazo[1,2-a]pyridine Core SM->IMP Cyclization Nitro_IMP 3-Nitroimidazo[1,2-a]pyridine IMP->Nitro_IMP Nitration (C3) Halo_IMP 3-Haloimidazo[1,2-a]pyridine IMP->Halo_IMP Halogenation (C3) Final_A Halogenated Nitroimidazo [1,2-a]pyridine Nitro_IMP->Final_A Halogenation (Pyridine Ring) Final_B Halogenated Nitroimidazo [1,2-a]pyridine Halo_IMP->Final_B Nitration

Caption: General workflow for the synthesis of halogenated nitroimidazo[1,2-a]pyridines.

Protocol I: Synthesis of 3-Nitroimidazo[1,2-a]pyridines

A highly efficient and regioselective method for synthesizing 3-nitroimidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with nitroolefins. This approach offers excellent control over the introduction of the nitro group at the C3 position. Copper-catalyzed and iodine-catalyzed versions of this reaction are widely used.

Iodine-Catalyzed Synthesis from 2-Aminopyridines and Nitroalkenes

This protocol leverages an environmentally friendly iodine-catalyzed intermolecular oxidative cyclization. The reaction proceeds via a Michael addition of the 2-aminopyridine to the nitroalkene, followed by iodine-mediated cyclization and oxidation.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted β-nitrostyrene (nitroalkene) (1.2 mmol)

  • Iodine (I₂) (0.3 mmol)

  • Aqueous Hydrogen Peroxide (H₂O₂, 30% w/w) (2.0 mmol)

  • Acetonitrile (CH₃CN) (5 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask, add the 2-aminopyridine (1.0 mmol), β-nitrostyrene (1.2 mmol), and iodine (0.3 mmol).

  • Add 5 mL of acetonitrile to the flask and stir the mixture at room temperature for 5 minutes.

  • Slowly add 30% aqueous hydrogen peroxide (2.0 mmol) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the mixture to room temperature. Add 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure 3-nitroimidazo[1,2-a]pyridine derivative.

Rationale and Mechanistic Insights

The choice of an iodine/H₂O₂ system is crucial. Iodine acts as a catalyst to facilitate the cyclization, and hydrogen peroxide serves as the terminal oxidant, regenerating the active iodine species and making the process more atom-economical. This avoids the use of harsher metal oxidants.

G cluster_1 Plausible Reaction Mechanism Start 2-Aminopyridine + Nitroalkene Michael Michael Addition Start->Michael Intermediate1 Adduct Intermediate Michael->Intermediate1 Iodination Iodination (I₂) Intermediate1->Iodination Intermediate2 Iodinated Intermediate Iodination->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Cyclized Intermediate Cyclization->Intermediate3 Oxidation Oxidation (H₂O₂) Intermediate3->Oxidation Product 3-Nitroimidazo[1,2-a]pyridine Oxidation->Product

Caption: Simplified mechanism for iodine-catalyzed synthesis of 3-nitro-IPs.

Protocol II: Halogenation of Imidazo[1,2-a]pyridines

Direct C-H halogenation is a powerful tool for modifying the imidazo[1,2-a]pyridine scaffold. The C3 position is the most electron-rich and is therefore highly susceptible to electrophilic substitution.

Regioselective C3-Bromination using Sodium Bromite

This protocol provides a transition-metal-free method for the regioselective bromination of the imidazo[1,2-a]pyridine core using sodium bromite (NaBrO₂) as an efficient and safe bromine source.

Materials:

  • Substituted imidazo[1,2-a]pyridine (or 3-nitro-IP) (1.0 mmol)

  • Sodium Bromite (NaBrO₂) (1.5 mmol)

  • Acetic Acid (CH₃COOH) (0.5 mL)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask, magnetic stirrer

Step-by-Step Procedure:

  • Dissolve the imidazo[1,2-a]pyridine substrate (1.0 mmol) in 5 mL of DMF in a 25 mL round-bottom flask.

  • Add sodium bromite (1.5 mmol) to the solution and stir.

  • Slowly add acetic acid (0.5 mL) to the mixture. The acid acts as an activator for the bromite salt.

  • Heat the reaction mixture to 60°C and stir for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into 20 mL of ice-cold water.

  • If a precipitate forms, collect it by filtration. If not, extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 3-bromo-imidazo[1,2-a]pyridine.

Note: For chlorination, sodium chlorite (NaClO₂) can be used under similar conditions. For iodination, reagents like N-iodosuccinimide (NIS) or a K₂S₂O₈/NaI system are effective.

Halogenating Agent Comparison

The choice of halogenating agent and conditions allows for precise control over the synthesis.

Halogenating SystemHalogenTypical PositionConditionsReference
NaClO₂ / AcOH ChlorineC3DMF, 60°C
NaBrO₂ / AcOH BromineC3DMF, 60°C
K₂S₂O₈ / NaX Cl, Br, IC3CH₃CN or DCM
N-Iodosuccinimide (NIS) IodineC3CH₃CN, rt
Selectfluor FluorineC3Aqueous, DMAP
Halogenation of Pre-formed Nitroimidazo[1,2-a]pyridines

When the C3 position is blocked by a nitro group, halogenation typically occurs on the pyridine ring, often at the C6 and C8 positions. This is particularly true for substrates with activating or deactivating groups that direct the substitution. For example, 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine has been synthesized, demonstrating that the pyridine ring is susceptible to halogenation. The conditions for this type of reaction are often harsher, requiring stronger electrophilic halogenating agents.

Characterization

The final products should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and regiochemistry of substitution.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C-NO₂, C-Halogen).

Safety Precautions

  • Nitrating Agents: Many nitrating agents are strong oxidizers and can be corrosive or explosive. Handle with extreme care in a well-ventilated fume hood.

  • Halogenating Agents: Halogen sources can be toxic and corrosive. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Work with organic solvents in a fume hood.

  • Quenching: Always perform quenching procedures carefully, especially when using reactive reagents like peroxides or strong acids.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; impure reagents; non-optimal temperature.Monitor reaction closely with TLC; ensure reagents are pure and dry; optimize reaction temperature and time.
Multiple Products Lack of regioselectivity; side reactions.Re-evaluate the directing effects of existing substituents; adjust the reactivity of the electrophile (e.g., use a milder halogenating agent).
Starting Material Unchanged Insufficient activation; deactivating substituents on the ring.Increase temperature; use a stronger catalyst or activating agent; consider a different synthetic route if the substrate is highly deactivated.

Application Notes and Protocols for 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This bicyclic heterocyclic system is present in several commercially available drugs, demonstrating its therapeutic versatility.[2] The strategic incorporation of bromo- and nitro-substituents onto this scaffold, as seen in 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride, offers a powerful tool for drug discovery. The electron-withdrawing nature of the nitro group and the synthetic versatility of the bromo group make this compound a highly valuable starting material for the generation of diverse chemical libraries with potential therapeutic applications, particularly in oncology.[3]

This document serves as a comprehensive guide for researchers, providing detailed protocols and insights into the synthesis, functionalization, and biological evaluation of this compound and its derivatives.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. The hydrochloride salt of 8-Bromo-6-nitroimidazo[1,2-a]pyridine is expected to exhibit improved solubility in aqueous media compared to its freebase form, which is a desirable characteristic for biological testing and formulation.

PropertyValueSource
Molecular FormulaC₇H₅BrClN₃O₂PubChem
Molecular Weight278.50 g/mol PubChem
AppearanceExpected to be a solid powder---
SolubilityExpected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF) and improved aqueous solubility as the hydrochloride salt.General Chemical Knowledge

Synthesis Protocol

The synthesis of this compound is a multi-step process that begins with the appropriate functionalization of a pyridine ring, followed by the construction of the fused imidazole ring.

Part 1: Synthesis of 3-Bromo-5-nitropyridin-2-amine (Starting Material)

The synthesis of the key intermediate, 3-bromo-5-nitropyridin-2-amine, can be achieved through the nitration of 2-amino-5-bromopyridine.[4]

Materials:

  • 2-Amino-5-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Distilled water

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid and cool the flask in an ice bath to 0-5 °C.

  • Slowly add 2-amino-5-bromopyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Once the 2-amino-5-bromopyridine has completely dissolved, add fuming nitric acid dropwise via the dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a yellow precipitate forms.

  • Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 3-bromo-5-nitropyridin-2-amine.

Part 2: Cyclization to form 8-Bromo-6-nitroimidazo[1,2-a]pyridine

The cyclization to form the imidazo[1,2-a]pyridine ring is typically achieved by reacting the 2-aminopyridine intermediate with a two-carbon synthon, such as chloroacetaldehyde.

Materials:

  • 3-Bromo-5-nitropyridin-2-amine

  • Chloroacetaldehyde (typically as a 40-50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 3-bromo-5-nitropyridin-2-amine, ethanol, and sodium bicarbonate.

  • Add the chloroacetaldehyde solution dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 8-bromo-6-nitroimidazo[1,2-a]pyridine.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Formation of the Hydrochloride Salt

Materials:

  • 8-Bromo-6-nitroimidazo[1,2-a]pyridine

  • Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

  • Diethyl ether

Procedure:

  • Dissolve the purified 8-bromo-6-nitroimidazo[1,2-a]pyridine in a minimal amount of a suitable solvent.

  • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol with stirring.

  • A precipitate of this compound should form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis_Workflow cluster_0 Part 1: Synthesis of Intermediate cluster_1 Part 2 & 3: Cyclization and Salt Formation 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Nitration Nitration 2-Amino-5-bromopyridine->Nitration H2SO4, HNO3 3-Bromo-5-nitropyridin-2-amine 3-Bromo-5-nitropyridin-2-amine Nitration->3-Bromo-5-nitropyridin-2-amine Cyclization Cyclization 3-Bromo-5-nitropyridin-2-amine->Cyclization Chloroacetaldehyde, NaHCO3 8-Bromo-6-nitroimidazo[1,2-a]pyridine 8-Bromo-6-nitroimidazo[1,2-a]pyridine Cyclization->8-Bromo-6-nitroimidazo[1,2-a]pyridine Salt_Formation Salt_Formation 8-Bromo-6-nitroimidazo[1,2-a]pyridine->Salt_Formation HCl Final_Product 8-Bromo-6-nitroimidazo[1,2-a]pyridine HCl Salt_Formation->Final_Product PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound 8-Bromo-6-nitroimidazo[1,2-a]pyridine derivative Compound->PI3K Inhibits Compound->Akt Inhibits Compound->mTORC1 Inhibits Suzuki_Coupling_Workflow Start_Mat 8-Bromo-6-nitroimidazo[1,2-a]pyridine Coupling Suzuki Coupling Start_Mat->Coupling Reagents Aryl Boronic Acid Pd Catalyst Base Reagents->Coupling Product 8-Aryl-6-nitroimidazo[1,2-a]pyridine Coupling->Product

References

Application Notes and Protocols for 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines and the Unique Potential of a Dually Functionalized Derivative

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold"[1][2]. This designation stems from its recurring presence in a multitude of biologically active compounds and clinically approved drugs, demonstrating its ability to interact with a wide range of biological targets[3]. Derivatives of this heterocyclic system have shown a remarkable breadth of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities[3]. The versatility of the imidazo[1,2-a]pyridine scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.

This document focuses on a particularly intriguing derivative: 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride . This compound is distinguished by the presence of two key functional groups: a nitro group at the 6-position and a bromine atom at the 8-position. This dual functionalization bestows upon it a unique combination of properties, making it a valuable tool in modern drug discovery. The nitro group, particularly in a heterocyclic system, is a well-established pharmacophore for bioreductive activation, leading to applications in antimicrobial and anticancer therapies targeting hypoxic environments[4]. The bromine atom, on the other hand, serves as a versatile synthetic handle for the introduction of diverse molecular fragments through cross-coupling reactions, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies[1].

These application notes will provide a comprehensive overview of the potential uses of this compound in drug discovery, complete with detailed experimental protocols for its evaluation and derivatization.

Chemical Properties

PropertyValue
Molecular Formula C₇H₅BrClN₃O₂
Molecular Weight 278.5 g/mol
Appearance Typically a yellow to light brown solid
Solubility Soluble in polar organic solvents such as DMSO and DMF. The hydrochloride salt form generally improves aqueous solubility compared to the free base.

Application 1: A Prodrug for Hypoxia-Selective Anticancer Therapy

The presence of a nitro group at the 6-position of the imidazo[1,2-a]pyridine core suggests that this compound can function as a bioreductive prodrug. In the hypoxic (low oxygen) microenvironment characteristic of solid tumors, nitroreductase enzymes are often overexpressed. These enzymes can selectively reduce the nitro group to generate cytotoxic reactive nitrogen species, leading to targeted cancer cell death while sparing healthy, well-oxygenated tissues[4].

Mechanism of Action: Bioreductive Activation

The proposed mechanism involves a one-electron reduction of the nitro group by a nitroreductase, using cofactors like NADH or NADPH, to form a nitro radical anion. Under aerobic conditions, this radical is rapidly re-oxidized back to the parent nitro compound in a futile cycle. However, under hypoxic conditions, the radical can undergo further reduction to form nitroso, hydroxylamino, and ultimately amino derivatives. These reduced metabolites are highly reactive and can induce cellular damage through various mechanisms, including DNA damage and inhibition of essential enzymes[5].

Bioreductive Activation cluster_conditions Oxygen Conditions Prodrug 8-Bromo-6-nitro- imidazo[1,2-a]pyridine Radical Nitro Radical Anion Prodrug->Radical 1e- reduction Radical->Prodrug Re-oxidation (O2) Reactive_Species Reactive Nitrogen Species (Nitroso, Hydroxylamino) Radical->Reactive_Species Further Reduction Cell_Death Cancer Cell Death Reactive_Species->Cell_Death Cytotoxicity Normoxia Normoxia (High O2) Hypoxia Hypoxia (Low O2) NTR Nitroreductase (NADH/NADPH)

Caption: Bioreductive activation of 8-Bromo-6-nitroimidazo[1,2-a]pyridine.

Protocol 1: In Vitro Cytotoxicity Assay under Normoxic and Hypoxic Conditions

This protocol details a method to assess the hypoxia-selective cytotoxicity of this compound against cancer cell lines.

Materials:

  • Cancer cell line (e.g., HT-29 colon cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Hypoxia chamber or incubator with O₂ control

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Plate reader (for luminescence)

Procedure:

  • Cell Seeding: Seed cancer cells into two identical 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight at 37°C in a standard incubator (21% O₂, 5% CO₂).

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the test compound.

  • Incubation:

    • Place one plate in a standard incubator (normoxia, 21% O₂).

    • Place the second plate in a hypoxia chamber (e.g., 1% O₂) at 37°C.

  • Incubation Period: Incubate both plates for 48-72 hours.

  • Viability Assessment: After the incubation period, remove the plates from their respective environments. Allow the hypoxic plate to equilibrate to normoxic conditions for 30 minutes. Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ (the concentration that inhibits cell growth by 50%) for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxic conditions indicates hypoxia-selective cytotoxicity.

Application 2: A Scaffold for Novel Antimicrobial Agents

The nitroimidazole moiety is a cornerstone of several antimicrobial drugs, including metronidazole, which are effective against anaerobic bacteria and protozoa. The mechanism of action is similar to that in hypoxic cancer cells, relying on the bioreductive activation of the nitro group by microbial nitroreductases[4].

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Anaerobic or microaerophilic bacterial strain (e.g., Clostridium difficile, Helicobacter pylori) or protozoan parasite (e.g., Giardia lamblia, Trichomonas vaginalis)

  • Appropriate liquid growth medium

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Anaerobic chamber or gas pack system

  • Incubator

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Dilution: In a 96-well plate, prepare a two-fold serial dilution of the compound in the appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the growth medium according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (microbes in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plate under the appropriate atmospheric conditions (e.g., anaerobic for C. difficile) and temperature for 24-48 hours.

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Application 3: A Versatile Building Block for Compound Library Synthesis

The bromine atom at the 8-position of the imidazo[1,2-a]pyridine ring is a prime site for synthetic elaboration using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling the rapid generation of a library of analogs for SAR studies. This is particularly useful for optimizing potency, selectivity, and pharmacokinetic properties of a lead compound. For instance, this approach can be used to develop novel kinase inhibitors, as the imidazo[1,2-a]pyridine scaffold is known to be a viable starting point for such inhibitors[1][6].

Workflow for Library Synthesis and Screening

Library Synthesis and Screening Start 8-Bromo-6-nitro- imidazo[1,2-a]pyridine Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Library Diverse Compound Library Coupling->Library Boronic_Acids Aryl/Heteroaryl Boronic Acids Boronic_Acids->Coupling Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit Lead_Opt Lead Optimization (SAR) Hit->Lead_Opt

Caption: Workflow for library synthesis using 8-Bromo-6-nitroimidazo[1,2-a]pyridine.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 8-Bromo-6-nitroimidazo[1,2-a]pyridine with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.

  • Solvent Addition: Add the degassed solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-6-nitroimidazo[1,2-a]pyridine derivative.

Conclusion

This compound is a highly versatile and valuable compound for drug discovery. Its dual functionality allows for its use as a bioreductive prodrug for targeting hypoxic tumors and anaerobic microbes, as well as a key building block for the synthesis of diverse compound libraries. The protocols provided herein offer a starting point for researchers to explore the full potential of this promising scaffold in the development of novel therapeutics.

References

Application Notes and Protocols for In Vitro Assay Development: Characterizing 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride. Given the well-documented and diverse biological activities of the imidazo[1,2-a]pyridine scaffold, which includes anticancer, antimicrobial, and enzyme inhibitory properties, a structured approach to assay development is crucial for elucidating the therapeutic potential of this specific derivative.[1][2][3] The presence of a nitroaromatic moiety suggests potential mechanisms of action related to bioreduction and DNA damage, which are also explored.[4][5][6] This guide presents a logical, tiered workflow, beginning with broad cytotoxicity screening and progressing to more focused mechanistic and target deconvolution assays. Each protocol is detailed with step-by-step instructions, explanations of the underlying principles, and considerations for robust data interpretation and assay validation.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] Derivatives of this heterocyclic system have been investigated for a multitude of therapeutic applications, demonstrating activities such as:

  • Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1][3][7] Their mechanisms often involve the inhibition of key enzymes like kinases or the induction of apoptosis.[8][9]

  • Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, including those involved in metabolic pathways and cellular signaling.[1][2]

  • Antimicrobial Properties: Efficacy against several bacterial and parasitic pathogens has been reported, highlighting the scaffold's versatility.[2][10]

The subject of this guide, this compound (herein referred to as Cmpd-X), combines this privileged scaffold with a nitroaromatic group. Nitroaromatic compounds are of significant interest in oncology, as the nitro group can be bioreduced in hypoxic tumor environments to reactive species that induce cellular damage.[4][6] Furthermore, the presence of a bromine atom, a good leaving group, at the benzylic position may suggest alkylating properties, a mechanism of action for some anticancer agents.[5]

This application note outlines a systematic approach to developing a suite of in vitro assays to explore these potential activities.

Tier 1: Initial Profiling - Cytotoxicity Screening

The foundational step in characterizing a novel compound with potential anticancer activity is to assess its general cytotoxicity across a panel of relevant cancer cell lines.[11][12][13] This provides initial data on potency (IC50 values) and selectivity. We will detail two robust and widely used methods: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[11]

General Workflow for Cytotoxicity Testing

The overall process for evaluating the cytotoxicity of Cmpd-X is a multi-step procedure that ensures reproducibility and accuracy.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture Cancer Cell Line Culture & Maintenance seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Cmpd-X Stock Solution Prep treatment Treatment with Serial Dilutions compound_prep->treatment seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay_proc Assay Procedure (MTT or SRB) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance analysis Calculation of % Cell Viability absorbance->analysis ic50 IC50 Value Determination analysis->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells.[14] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12][14]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of the various concentrations of Cmpd-X to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[11] The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.

Step-by-Step Protocol:

  • Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol.

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[11]

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11] Shake gently for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[11]

  • Data Analysis: Calculate percentage viability and determine the IC50 value as with the MTT assay.

Data Presentation and Interpretation

Summarize the IC50 values in a clear, structured table. This allows for easy comparison of the compound's potency across different cell lines and against a known positive control.

Table 1: Example Cytotoxicity Data for Cmpd-X (IC50 Values in µM)

Cell LineTissue of OriginCmpd-X (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)Selectivity Index*
MCF-7Breast Adenocarcinoma12.5 ± 1.50.8 ± 0.14.8
A549Lung Carcinoma8.9 ± 1.11.2 ± 0.26.7
HeLaCervical Cancer15.1 ± 2.00.9 ± 0.14.0
HEK293Normal Embryonic Kidney60.2 ± 5.810.5 ± 1.3-

*Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. Data are presented as mean ± standard deviation from three independent experiments.

Tier 2: Mechanistic Elucidation & Target Identification

Once cytotoxic activity is confirmed, the next logical step is to investigate how the compound works. This involves exploring its potential mechanism of action and identifying its direct molecular target(s). Target identification is a crucial stage in drug discovery that helps in understanding the mode of action and optimizing lead compounds.[15][16]

Potential Mechanisms and Assay Selection

Given the structure of Cmpd-X, several hypotheses can be formulated:

  • Enzyme Inhibition: The imidazo[1,2-a]pyridine scaffold is a known kinase inhibitor.[3][9]

  • DNA Damage: The nitroaromatic group could be reduced to form DNA adducts.[6]

  • Undiscovered Target: The compound may interact with a novel protein target.

To address these, a combination of enzyme inhibition assays and unbiased target identification methods can be employed.

G cluster_start Starting Point cluster_methods Target ID Approaches cluster_analysis Analysis & Validation active_compound Active Compound (Cmpd-X) affinity_based Affinity-Based (e.g., Pull-down) active_compound->affinity_based label_free Label-Free (e.g., DARTS, CETSA) active_compound->label_free ms_analysis Protein ID by Mass Spectrometry affinity_based->ms_analysis label_free->ms_analysis validation Target Validation (e.g., KO/KD, Binding Assay) ms_analysis->validation

Caption: Workflow for small molecule target identification.

Protocol 3: Generic Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

Principle: This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor signifies enzyme inhibition. This protocol can be adapted for various kinases.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate solution, and Cmpd-X serial dilutions.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase solution, 2.5 µL of Cmpd-X (or vehicle), and initiate the reaction by adding 5 µL of a substrate/ATP mix.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Luminescence Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Protocol 4: Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS is a label-free method for identifying the direct protein targets of small molecules.[15] It is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's conformation, making it less susceptible to proteolytic degradation.[17]

Step-by-Step Protocol:

  • Lysate Preparation: Prepare a total cell lysate from a sensitive cancer cell line.

  • Compound Incubation: Incubate aliquots of the cell lysate with Cmpd-X (at a concentration ~10-100x its cytotoxic IC50) and a vehicle control (DMSO) at room temperature for 1 hour.

  • Protease Digestion: Treat the lysates with a protease (e.g., thermolysin or pronase) for a set amount of time. The protease concentration and digestion time must be optimized.

  • Stop Digestion: Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases) and boiling in SDS-PAGE loading buffer.

  • Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.

  • Visualization: Stain the gel with a total protein stain (e.g., Coomassie Blue or silver stain).

  • Analysis: Look for protein bands that are present or more intense in the Cmpd-X-treated lane compared to the vehicle-treated lane. These protected bands represent potential targets.

  • Target Identification: Excise the protected bands and identify the proteins using mass spectrometry.[15]

Assay Validation and Scientific Integrity

For any in vitro assay to be trustworthy, it must be properly validated.[18][19] Validation ensures that the assay is robust, reproducible, and accurately measures the intended biological activity.[20]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Example)
Precision The closeness of agreement between independent test results.Replicate measurements should have a Coefficient of Variation (CV) < 15%.
Accuracy The closeness of the measured value to a known true value.Measured IC50 of a reference compound should be within 2-fold of the historical average.
Robustness The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.Minor changes in incubation time or reagent concentration do not significantly alter the outcome.
Z'-factor A statistical measure of assay quality, reflecting the signal window and data variation.For high-throughput screening, a Z'-factor > 0.5 is considered excellent.[21]

Conclusion

The development of in vitro assays for a novel compound like this compound requires a systematic, hypothesis-driven approach. This guide provides a foundational framework, starting from broad phenotypic screening for cytotoxicity and moving towards specific mechanistic and target identification studies. By following these detailed protocols and adhering to rigorous validation standards, researchers can effectively profile the biological activity of this and other novel chemical entities, paving the way for further preclinical development.

References

"derivatization of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride for SAR studies"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Derivatization of 8-Bromo-6-nitroimidazo[1,2-a]pyridine Hydrochloride for SAR-Driven Drug Discovery

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents and clinical candidates due to its versatile biological activities.[1][2] This application note provides a comprehensive guide for the strategic derivatization of this compound, a versatile starting material for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. We present detailed protocols and expert insights for key transformations including palladium-catalyzed cross-coupling reactions at the C8-position and functionalization involving the C6-nitro group. The methodologies are designed to be robust and adaptable, enabling researchers in drug discovery to efficiently explore the chemical space around this promising scaffold.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are bicyclic aromatic heterocycles that have garnered significant attention from the medicinal chemistry community.[3] Their structural similarity to purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological profiles, including anticancer, anti-ulcer, antiviral, and antitubercular activities.[4][5][6][7]

The starting material, This compound (CAS: 957120-43-3)[8], is an ideal platform for SAR exploration. It possesses two distinct, orthogonally reactive sites:

  • C8-Bromo Group: This site is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents.

  • C6-Nitro Group: This powerful electron-withdrawing group influences the electronic properties of the scaffold. It can be retained to modulate activity, reduced to a versatile amino group for subsequent derivatization, or potentially serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under specific conditions.[9][10]

This guide details the primary synthetic pathways to unlock the potential of this scaffold for generating focused compound libraries.

Safety and Handling

This compound should be handled with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed (H302). May cause skin and eye irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

    • Refer to the Safety Data Sheet (SDS) for complete information before use.

Core Derivatization Strategies & Protocols

The derivatization strategy can be visualized as a multi-pronged approach, targeting different positions of the core scaffold to maximize structural diversity.

G cluster_c8 C8-Position Derivatization (Cross-Coupling) cluster_c6 C6-Position Modification A 8-Bromo-6-nitroimidazo[1,2-a]pyridine (Starting Material) B Suzuki-Miyaura (C-C Bond) A->B Pd-Catalysis C Buchwald-Hartwig (C-N Bond) A->C Pd-Catalysis D Sonogashira (C-C≡ Bond) A->D Pd-Catalysis E Nitro Group Reduction (NO2 -> NH2) A->E Reduction G Diverse Compound Library for SAR Studies B->G C->G D->G F Further Derivatization (Acylation, Sulfonylation, etc.) E->F Functionalization F->G

Caption: Strategic workflow for derivatizing the core scaffold.

The C8-bromo substituent is an excellent handle for introducing molecular complexity through palladium-catalyzed reactions. These reactions are foundational in modern medicinal chemistry for their reliability and broad functional group tolerance.[11]

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling the aryl bromide with a boronic acid or ester.[12] This is ideal for introducing various aryl and heteroaryl moieties.

Protocol: General Procedure for Suzuki-Miyaura Coupling

G start Setup reagents Add Reagents: 1. Starting Material (1.0 eq) 2. Arylboronic Acid (1.2 eq) 3. Pd Catalyst (e.g., Pd(dppf)Cl2, 3 mol%) 4. Base (e.g., K2CO3, 3.0 eq) start->reagents inert Evacuate & Backfill with N2 / Ar (3x) reagents->inert solvent Add Degassed Solvents (e.g., Dioxane/H2O 4:1) inert->solvent reaction Heat to 80-110 °C Stir for 2-18 h solvent->reaction monitor Monitor by TLC / LC-MS reaction->monitor workup Aqueous Workup (e.g., add H2O, extract with EtOAc) monitor->workup purify Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for a typical Suzuki coupling reaction.

  • Preparation: To a flame-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1–1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2–5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0–3.0 eq).[13]

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[14]

  • Reaction: Heat the mixture to 80–110 °C and stir vigorously. The reaction time can range from 2 to 24 hours.

  • Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-aryl-6-nitroimidazo[1,2-a]pyridine derivative.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions | Entry | Arylboronic Acid Partner | Product Structure (Representative) | Typical Yield | |:-----:|:--------------------------|:----------------------------------|:-------------:| | 1 | Phenylboronic acid |

alt text
| 75-90% | | 2 | 4-Methoxyphenylboronic acid|
alt text)
| 70-88% | | 3 | Pyridine-3-boronic acid |
alt text)
| 60-80% | | 4 | Thiophene-2-boronic acid |
alt text)
| 65-85% |

This reaction is a powerful method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides.[15] The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the catalytic cycle, especially with challenging substrates.[16][17]

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2–1.5 eq) in a reaction vessel.

  • Reagent Addition: Add the desired primary or secondary amine (1.1–1.3 eq) and an anhydrous, aprotic solvent like toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat to 80–120 °C. Reaction times typically range from 4 to 24 hours.

  • Monitoring, Work-up, and Purification: Follow steps 5-7 as described in the Suzuki-Miyaura protocol (Section 3.1.1).

Table 2: Illustrative Buchwald-Hartwig Amination Reactions | Entry | Amine Partner | Product Structure (Representative) | Typical Yield | |:-----:|:---------------|:----------------------------------|:-------------:| | 1 | Morpholine |

alt text
| 70-85% | | 2 | Aniline |
alt text
| 60-75% | | 3 | Benzylamine |
alt text
| 65-80% | | 4 | Piperidine |
alt text
| 70-90% |

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing a linear, rigid linker that can be valuable for probing binding pockets in SAR studies.[18] The reaction is co-catalyzed by palladium and copper(I).[19]

Protocol: General Procedure for Sonogashira Coupling

  • Preparation: To a reaction vessel, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–3 mol%), and a copper(I) co-catalyst (e.g., CuI, 3–5 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (3x).

  • Reagent Addition: Add an anhydrous solvent such as DMF or THF, followed by a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NEt), which often serves as both the base and a co-solvent. Finally, add the terminal alkyne (1.1–1.5 eq).

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C until the starting material is consumed (typically 2-12 hours).

  • Monitoring, Work-up, and Purification: Follow steps 5-7 as described in the Suzuki-Miyaura protocol (Section 3.1.1).

Table 3: Illustrative Sonogashira Coupling Reactions | Entry | Alkyne Partner | Product Structure (Representative) | Typical Yield | |:-----:|:----------------|:----------------------------------|:-------------:| | 1 | Phenylacetylene |

alt text)
| 70-90% | | 2 | Ethynyltrimethylsilane |
alt text)
| 80-95% | | 3 | Propargyl alcohol |
alt text)
| 60-80% | | 4 | 1-Heptyne |
alt text)
| 75-90% |

The C6-nitro group provides a secondary point of diversification. Reducing it to an amine unlocks a host of subsequent functionalization chemistries.

Protocol: Reduction of the Nitro Group to an Amine

  • Preparation: Dissolve the 6-nitroimidazo[1,2-a]pyridine derivative (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Reagent Addition: Add a reducing agent. Common choices include:

    • Tin(II) Chloride: Add SnCl₂·2H₂O (4.0–5.0 eq) and heat the mixture to 60-80 °C for 2-6 hours.

    • Iron Powder: Add iron powder (5.0–10.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl) or hydrochloric acid (HCl) in an ethanol/water mixture and reflux for 1-4 hours.

    • Catalytic Hydrogenation: Subject the solution to a hydrogen atmosphere (1-3 atm) in the presence of a catalyst like 10% Palladium on Carbon (Pd/C).

  • Work-up:

    • For SnCl₂/Fe reductions: After cooling, carefully basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to pH > 8. Filter off the metal salts and extract the aqueous layer with ethyl acetate.

    • For hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Purification: The resulting 6-aminoimidazo[1,2-a]pyridine derivative can often be used directly or purified by column chromatography if necessary. This new amine is a versatile handle for acylation, sulfonylation, reductive amination, or diazotization reactions to further expand the SAR.

Conclusion

This compound is a highly valuable and strategically designed starting material for medicinal chemistry campaigns. The distinct reactivity of the C8-bromo and C6-nitro positions allows for a systematic and efficient exploration of the chemical space around the privileged imidazo[1,2-a]pyridine core. The palladium-catalyzed coupling reactions detailed herein provide reliable access to C-C and C-N linked analogues, while the facile reduction of the nitro group opens a gateway to a second wave of derivatization. By employing these protocols, drug discovery teams can rapidly generate focused libraries to establish robust structure-activity relationships and identify promising new therapeutic candidates.

References

Application Note: A High-Throughput Screening Platform for the Interrogation of Imidazo[1,2-a]pyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and sedative properties.[3][5][6] Notably, several approved drugs, such as zolpidem and alpidem, are based on this versatile framework.[3] The therapeutic potential of imidazo[1,2-a]pyridines stems from their ability to interact with a variety of biological targets, including kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer.[5][6] The development of efficient methods for the synthesis of diverse imidazo[1,2-a]pyridine libraries has further fueled interest in their systematic evaluation as potential drug candidates.[4][7][8][9][10][11][12][13][14][15]

High-throughput screening (HTS) provides a powerful platform for rapidly assessing large and diverse chemical libraries, such as those comprised of imidazo[1,2-a]pyridines, to identify compounds with desired biological activities.[16][17] This application note details a robust and automated experimental setup for the high-throughput screening of imidazo[1,2-a]pyridine libraries, focusing on a kinase inhibition assay as a primary screening paradigm. The described workflow is designed to be adaptable for both target-based and phenotypic screening approaches.

Strategic Considerations: Target-Based vs. Phenotypic Screening

The initial step in any screening campaign is the strategic decision between a target-based and a phenotypic approach.[18][19]

  • Target-Based Screening: This approach focuses on identifying compounds that directly interact with a specific, pre-defined molecular target, such as a particular kinase enzyme.[18][19] It is a hypothesis-driven method that allows for a more straightforward elucidation of the mechanism of action.

  • Phenotypic Screening: In contrast, phenotypic screening assesses the effect of compounds on a cellular or organismal phenotype, without a preconceived notion of the molecular target.[18] This approach can uncover novel mechanisms of action and first-in-class drugs.

The choice between these strategies will dictate the specific assay design. For the purposes of this application note, we will focus on a target-based screen for kinase inhibitors, a common application for imidazo[1,2-a]pyridine libraries. However, the principles of automation and data analysis described herein are broadly applicable to phenotypic screens as well.

Assay Principle: Fluorescence Polarization for Kinase Inhibition

To enable high-throughput screening, the chosen assay must be robust, reproducible, and amenable to miniaturization and automation.[20][][22][23] A fluorescence polarization (FP) assay is an excellent choice for screening kinase inhibitors due to its homogeneous "mix-and-read" format, which simplifies the workflow and reduces the number of liquid handling steps.[24]

The principle of the FP-based kinase assay is as follows:

  • A fluorescently labeled peptide substrate is incubated with the target kinase and ATP.

  • In the absence of an inhibitor, the kinase phosphorylates the peptide substrate.

  • A specific antibody that binds to the phosphorylated peptide is added. This antibody is significantly larger than the peptide.

  • When the antibody binds to the phosphorylated peptide, the resulting complex tumbles slowly in solution, leading to a high fluorescence polarization value.

  • In the presence of an effective inhibitor from the imidazo[1,2-a]pyridine library, the kinase is inhibited, and the peptide remains unphosphorylated.

  • The antibody cannot bind to the unphosphorylated peptide, which, being small, tumbles rapidly in solution, resulting in a low fluorescence polarization value.

Therefore, a decrease in fluorescence polarization is directly proportional to the inhibitory activity of the test compound.

Experimental Workflow: An Automated High-Throughput Screening Cascade

The entire screening process, from library handling to data acquisition, should be automated to ensure high throughput, consistency, and minimal human error.[25][26][27] Modern HTS platforms integrate robotic arms, liquid handlers, plate readers, and scheduling software to create a seamless workflow.[25][28]

HTS_Workflow cluster_prep Preparation cluster_screening Automated Screening cluster_analysis Data Analysis & Hit Progression Compound_Library Imidazo[1,2-a]pyridine Library Plates Liquid_Handler Robotic Liquid Handler Compound_Library->Liquid_Handler Compound Transfer Assay_Plates Assay Plates (e.g., 384-well) Assay_Plates->Liquid_Handler Reagent_Prep Reagent Preparation (Kinase, Peptide, ATP, Antibody) Reagent_Prep->Liquid_Handler Reagent Dispensing Incubation Incubation Liquid_Handler->Incubation Plate Transfer Plate_Reader FP Plate Reader Incubation->Plate_Reader Plate Reading Data_QC Data QC & Normalization Plate_Reader->Data_QC Raw Data Hit_ID Hit Identification Data_QC->Hit_ID Confirmation Hit Confirmation (Dose-Response) Hit_ID->Confirmation Secondary_Assays Secondary Assays Confirmation->Secondary_Assays Signaling_Pathway cluster_kinase_cascade Kinase Signaling Cascade Upstream_Signal Upstream Signal Target_Kinase Target Kinase Upstream_Signal->Target_Kinase Activates Substrate Substrate Target_Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response Imidazo_Pyridine Imidazo[1,2-a]pyridine Inhibitor Imidazo_Pyridine->Target_Kinase Inhibits

References

Troubleshooting & Optimization

"common byproducts in the synthesis of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential byproducts encountered during this multi-step synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the critical control points?

A1: The most prevalent and logical synthetic pathway involves a two-step process:

  • Cyclocondensation: The reaction of a substituted 2-aminopyridine, typically 2-amino-5-bromopyridine, with a two-carbon electrophile such as chloroacetaldehyde or bromoacetaldehyde diethyl acetal. This step forms the core imidazo[1,2-a]pyridine ring system.

  • Nitration: The subsequent electrophilic nitration of the 8-bromoimidazo[1,2-a]pyridine intermediate to introduce the nitro group at the 6-position.

  • Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt.

Critical Control Points:

  • Purity of Starting Materials: The purity of the initial 2-amino-5-bromopyridine is paramount, as impurities such as di-brominated analogs will lead to hard-to-separate byproducts.

  • Temperature Control during Nitration: Precise temperature control during the addition of the nitrating mixture is crucial to prevent over-nitration and the formation of undesired isomers.

  • pH during Work-up: Careful control of pH during the work-up and isolation steps is necessary to ensure the stability of the product and to facilitate its precipitation as the hydrochloride salt.

Q2: Why is the hydrochloride salt of the final compound prepared?

A2: The formation of a hydrochloride salt serves several practical purposes in pharmaceutical development. It generally increases the aqueous solubility and stability of the compound, which is often desirable for formulation and in vivo studies. The crystalline nature of the salt can also aid in purification and handling.

Q3: What are the expected spectroscopic characteristics of this compound?

A3: While specific shifts will depend on the solvent and instrumentation, you can generally expect:

  • ¹H NMR: Aromatic protons on the imidazo[1,2-a]pyridine core will typically appear as distinct singlets or doublets in the downfield region (usually between 7.0 and 9.0 ppm). The presence of the electron-withdrawing nitro group will further deshield adjacent protons.

  • ¹³C NMR: Resonances for the carbon atoms of the heterocyclic core.

  • Mass Spectrometry: A molecular ion peak corresponding to the free base, along with a characteristic isotopic pattern for the bromine atom.

TROUBLESHOOTING GUIDE: COMMON BYPRODUCTS AND THEIR MITIGATION

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the identification and management of common byproducts.

Issue 1: My final product shows a higher molecular weight peak in the mass spectrum with a characteristic di-bromo isotopic pattern.

Likely Culprit: Di-bromo-6-nitroimidazo[1,2-a]pyridine.

Causality: This byproduct most likely originates from an impurity in your starting material, 2-amino-5-bromopyridine. The bromination of 2-aminopyridine can sometimes yield small amounts of 2-amino-3,5-dibromopyridine[1]. This di-brominated impurity will undergo the same cyclization and nitration sequence as the desired starting material, leading to the di-brominated byproduct.

Troubleshooting and Resolution:

  • Starting Material Analysis: Before beginning your synthesis, analyze your 2-amino-5-bromopyridine by LC-MS or GC-MS to check for the presence of di-brominated isomers.

  • Purification of Starting Material: If significant amounts of di-brominated impurities are detected, purify the 2-amino-5-bromopyridine by recrystallization or column chromatography.

  • Purification of Final Product: If the byproduct is already present in your final product, it can be challenging to remove due to similar polarity. A careful column chromatography with a shallow gradient or preparative HPLC may be necessary.

Issue 2: I am observing an impurity with a similar mass to the product but a different retention time in LC. What could it be?

Likely Culprit: An isomeric product, such as 8-Bromo-X-nitroimidazo[1,2-a]pyridine (where X is not 6).

Causality: The nitration of 8-bromoimidazo[1,2-a]pyridine is a regioselective reaction. The directing effects of the bromine atom and the fused imidazole ring will favor nitration at specific positions. However, under non-ideal conditions (e.g., elevated temperature, incorrect acid mixture), nitration can occur at other positions on the pyridine ring, leading to isomeric byproducts.

Troubleshooting and Resolution:

  • Strict Temperature Control: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent to enhance regioselectivity.

  • Slow and Controlled Addition: Add the nitrating agent dropwise to the solution of your intermediate to avoid localized overheating and side reactions.

  • Chromatographic Separation: Isomeric byproducts can often be separated by careful column chromatography or preparative HPLC.

Issue 3: My reaction yield is low, and I have a significant amount of a polar byproduct that does not appear to be the final product.

Likely Culprit: Uncyclized intermediate, N-(2-oxoethyl)-2-amino-5-bromopyridine.

Causality: The formation of the imidazo[1,2-a]pyridine ring is a two-step process within the cyclocondensation reaction: initial N-alkylation of the 2-aminopyridine followed by an intramolecular cyclization and dehydration. If the cyclization step is incomplete, the uncyclized intermediate will remain in the reaction mixture. This can be due to insufficient heating, incorrect pH, or steric hindrance.

Troubleshooting and Resolution:

  • Reaction Monitoring: Monitor the progress of the cyclization reaction by TLC or LC-MS to ensure the disappearance of the starting materials and the intermediate.

  • Optimize Reaction Conditions: If the reaction is stalling, consider increasing the reaction temperature or prolonging the reaction time. The choice of solvent can also influence the rate of cyclization.

  • pH Adjustment: The cyclization step is often acid-catalyzed. Ensure the reaction conditions are sufficiently acidic to promote the intramolecular condensation.

VISUALIZING THE REACTION PATHWAY AND POTENTIAL BYPRODUCTS

The following diagram illustrates the intended synthetic pathway and highlights the points at which common byproducts can arise.

Synthesis_Byproducts cluster_byproducts Potential Byproduct Formation A 2-amino-5-bromopyridine B 8-Bromoimidazo[1,2-a]pyridine A->B Cyclocondensation H Uncyclized Intermediate A->H Incomplete Cyclization C 8-Bromo-6-nitroimidazo[1,2-a]pyridine B->C Nitration I Isomeric Nitro Product B->I Non-regioselective Nitration D 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride (Target) C->D HCl Salt Formation E 2-amino-3,5-dibromopyridine (Starting Material Impurity) F Di-bromo-imidazo[1,2-a]pyridine E->F Cyclocondensation G Di-bromo-6-nitroimidazo[1,2-a]pyridine (Byproduct) F->G Nitration

Caption: Synthetic pathway and potential byproduct formation.

EXPERIMENTAL PROTOCOLS

Protocol 1: Synthesis of 8-Bromoimidazo[1,2-a]pyridine
  • To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent (e.g., ethanol or DMF), add bromoacetaldehyde diethyl acetal (1.1 equivalents) and a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 8-bromoimidazo[1,2-a]pyridine.

Protocol 2: Synthesis of 8-Bromo-6-nitroimidazo[1,2-a]pyridine
  • Cool a solution of 8-bromoimidazo[1,2-a]pyridine (1 equivalent) in concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude 8-Bromo-6-nitroimidazo[1,2-a]pyridine.

Protocol 3: Formation of this compound
  • Dissolve the crude 8-Bromo-6-nitroimidazo[1,2-a]pyridine in a suitable solvent (e.g., methanol or ethanol).

  • Add a solution of hydrochloric acid in the same solvent or bubble dry HCl gas through the solution.

  • Stir the mixture, and the hydrochloride salt should precipitate.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

QUANTITATIVE DATA SUMMARY

Issue Potential Byproduct Expected Yield Range (Target Product) Yield Range with Byproduct Mitigation Strategy
Starting Material ImpurityDi-bromo-6-nitroimidazo[1,2-a]pyridine80-90%60-75% (with ~10-20% byproduct)Purify starting 2-amino-5-bromopyridine
Non-regioselective NitrationIsomeric Nitro Product75-85%50-70% (with a mixture of isomers)Strict temperature control during nitration
Incomplete CyclizationUncyclized Intermediate85-95% (for cyclization step)<60% (with significant intermediate)Optimize reaction time, temperature, and pH

REFERENCES

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, Vol. 11, No. 3, 447-452 (2021). --INVALID-LINK--

  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances, 2022, 12, 20199-20205. --INVALID-LINK--

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2021, 6, 51, 35345–35363. --INVALID-LINK--

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 2015, 51, 8974-8987. --INVALID-LINK--

References

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, helping you optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of imidazo[1,2-a]pyridines. The solutions provided are based on established literature and practical laboratory experience.

Issue 1: Low to No Product Yield

Q1: I am not getting my desired imidazo[1,2-a]pyridine product, or the yield is very low. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield is a common issue that can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here’s a systematic approach to diagnosing and solving the problem:

  • Purity of Starting Materials: The purity of your 2-aminopyridine and the carbonyl compound (e.g., α-haloketone, aldehyde, or ketone) is critical. Impurities can introduce side reactions that consume your reactants or inhibit the catalyst.

    • Recommendation: Verify the purity of your starting materials by NMR or another suitable analytical technique. If necessary, purify them by recrystallization or column chromatography.

  • Reaction Conditions: The choice of solvent, catalyst, base, temperature, and reaction time are all crucial for a successful synthesis.

    • Solvent: The polarity of the solvent can significantly impact the reaction. For instance, highly polar aprotic solvents like DMF or acetonitrile can sometimes lead to complex and inseparable mixtures.[1] It may be beneficial to screen less polar solvents such as toluene or dioxane, although this might require higher temperatures and longer reaction times.[1]

    • Catalyst: If you are performing a catalyzed reaction (e.g., using copper, palladium, or iodine), ensure the catalyst is active.[2][3][4] For metal-catalyzed reactions, the oxidation state and ligands on the metal are important. For iodine-catalyzed reactions, molecular iodine often proves more effective than iodide salts.[3]

    • Base: In base-catalyzed reactions, the strength and amount of the base can be critical. A strong, non-nucleophilic base is often necessary to promote the reaction.[5]

    • Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.[3] Some reactions may require extended heating to go to completion.[1]

  • Reaction Atmosphere: Some synthetic routes for imidazo[1,2-a]pyridines are sensitive to air or moisture.

    • Recommendation: If you suspect sensitivity to atmospheric conditions, try running the reaction under an inert atmosphere of nitrogen or argon.[1]

Issue 2: Formation of Side Products

Q2: My reaction is producing significant amounts of side products, making purification difficult. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a frequent challenge. Understanding the potential side reactions in your specific synthetic route is key to minimizing them.

  • Self-Condensation of Carbonyl Compound: Aldehydes and ketones can undergo self-condensation, especially in the presence of a base.

    • Recommendation: Add the carbonyl compound slowly to the reaction mixture to maintain a low concentration. You can also consider using a milder base or optimizing the reaction temperature.

  • Polymerization: In some cases, starting materials or intermediates can polymerize under the reaction conditions.

    • Recommendation: Lowering the reaction temperature or using a more dilute solution can sometimes help to reduce polymerization.

  • Competing Nucleophilic Attack: The 2-aminopyridine has two nucleophilic nitrogen atoms (the endocyclic pyridine nitrogen and the exocyclic amino group). While the reaction to form the imidazo[1,2-a]pyridine is generally favored, side reactions involving the exocyclic amino group can occur.

    • Recommendation: The choice of solvent and catalyst can influence the regioselectivity of the reaction. Screening different reaction conditions can help to favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of imidazo[1,2-a]pyridine synthesis.

Q3: How do I choose the right synthetic method for my target imidazo[1,2-a]pyridine?

A3: The choice of synthetic method depends on the desired substitution pattern on the imidazo[1,2-a]pyridine core. Here are some general guidelines:

  • For 2-substituted imidazo[1,2-a]pyridines: The reaction of a 2-aminopyridine with an α-haloketone is a classic and reliable method.[6]

  • For 3-substituted imidazo[1,2-a]pyridines: A one-pot reaction between a 2-aminopyridine, an aldehyde, and an isocyanide (the Groebke-Blackburn-Bienaymé reaction) is a powerful strategy.[7][8]

  • For 2,3-disubstituted imidazo[1,2-a]pyridines: Multi-component reactions involving a 2-aminopyridine, an aldehyde, and a terminal alkyne are often employed, frequently using a copper catalyst.[2]

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[3] Co-spotting your reaction mixture with your starting materials will allow you to track their consumption and the formation of the product. For more quantitative analysis and to check for the formation of side products, LC-MS is a valuable tool.

Q5: What are the best practices for the work-up and purification of imidazo[1,2-a]pyridines?

A5: The work-up procedure will depend on the specific reaction conditions. A typical work-up involves:

  • Quenching the reaction: This may involve adding water or a saturated aqueous solution of a salt (e.g., ammonium chloride).

  • Extraction: The product is typically extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: The organic layer is washed with water and/or brine to remove any water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure.

Purification is most commonly achieved by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of your product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines from 2-Aminopyridine and a Phenacyl Bromide[9]
  • Dissolve the substituted 2-aminopyridine (1.0 mmol) and the substituted phenacyl bromide (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF) in a round-bottom flask.

  • Add a base (e.g., sodium bicarbonate, potassium carbonate, or an organic base like DBU) (2.0 mmol).

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyridines[7][8]
  • To a sealed vial, add the 2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), and the isocyanide (1.0 equiv.).

  • Add the catalyst (e.g., scandium triflate or phenylboronic acid) and the solvent (e.g., water, methanol).

  • Stir the reaction mixture at the appropriate temperature (room temperature or heated).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Reaction

EntryCatalyst (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)
1NoneTolueneK₂CO₃804<10
2CuCl₂ (10)TolueneK₂CO₃80445
3PdCl₂ (10)TolueneK₂CO₃80480
4Pd(OAc)₂ (10)TolueneK₂CO₃80475
5PdCl₂ (10)DioxaneCs₂CO₃100692

This table is a representative example based on typical optimization studies found in the literature.[4]

Visualization

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_purity Check Purity of Starting Materials start->check_purity impure Impure check_purity->impure Impure? pure Pure check_purity->pure Pure? purify Purify Starting Materials impure->purify Yes purify->check_purity optimize_conditions Optimize Reaction Conditions pure->optimize_conditions Yes screen_solvent Screen Solvents optimize_conditions->screen_solvent screen_catalyst Screen Catalysts/ Bases optimize_conditions->screen_catalyst optimize_temp_time Optimize Temp/ Time optimize_conditions->optimize_temp_time check_atmosphere Consider Inert Atmosphere optimize_conditions->check_atmosphere monitor_reaction Monitor by TLC/LC-MS screen_solvent->monitor_reaction screen_catalyst->monitor_reaction optimize_temp_time->monitor_reaction check_atmosphere->monitor_reaction successful_synthesis Successful Synthesis monitor_reaction->successful_synthesis Improved Yield

Caption: A workflow diagram for troubleshooting low product yield in imidazo[1,2-a]pyridine synthesis.

Generalized Reaction Mechanism

reaction_mechanism cluster_reactants Reactants aminopyridine 2-Aminopyridine intermediate1 N-Alkylated Intermediate/ Imine aminopyridine->intermediate1 carbonyl α-Haloketone/ Aldehyde/Ketone carbonyl->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Imidazo[1,2-a]pyridine intermediate2->product Dehydration/ Elimination

Caption: A simplified mechanism for the synthesis of imidazo[1,2-a]pyridines.

References

Technical Support Center: Troubleshooting Low Yields in Imidazo[1,2-a]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. Drawing from established literature and field-proven insights, this document provides a structured approach to troubleshooting low yields and other synthetic hurdles.

Introduction

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, found in numerous marketed drugs such as Zolpidem and Alpidem.[1][2] Its synthesis, while conceptually straightforward, can be fraught with challenges leading to suboptimal yields. The most common synthetic routes involve the condensation of a 2-aminopyridine with a carbonyl compound (or its equivalent), or multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction.[1][3][4][5][6] This guide will address specific issues within these synthetic frameworks in a practical question-and-answer format.

Troubleshooting Guide & FAQs

This section is organized to address problems from the most fundamental (no reaction) to the more nuanced (product isolation).

Category 1: Reaction Initiation & Starting Material Issues

Question 1: I've mixed my 2-aminopyridine and α-haloketone, but TLC/LC-MS analysis shows no product formation and only starting materials are present. What could be the issue?

Answer: This is a common issue that often points to problems with either the starting materials or insufficient activation energy. Let's break down the potential causes and solutions.

  • Causality: The classical synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones proceeds via an initial SN2 reaction where the endocyclic nitrogen of the pyridine ring attacks the electrophilic carbon of the α-haloketone.[4][7] This is followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. If the initial nucleophilic attack does not occur, the reaction will not proceed.

  • Troubleshooting Steps:

    • Verify Starting Material Quality:

      • 2-Aminopyridine: Ensure it is free from excessive moisture and other impurities. The purity of commercially available aminopyridines can vary. Consider recrystallization or purification by column chromatography if in doubt.

      • α-Haloketone: These reagents can be unstable and degrade over time, especially if they are α-bromoacetophenones.[7] Degradation can lead to the formation of colored impurities and reduce the effective concentration of the electrophile. It is often advisable to use freshly prepared or newly purchased α-haloketones. In some cases, in situ generation of the α-haloketone can be a superior strategy.[7]

    • Reaction Conditions:

      • Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier for the initial SN2 reaction.[4][8] A gradual increase in temperature (e.g., to 60-80 °C) is a good starting point.[8] Microwave irradiation has also been shown to significantly accelerate this reaction and improve yields.[4][8]

      • Solvent: The choice of solvent can be critical. While polar aprotic solvents like DMF or acetonitrile are commonly used, they can sometimes lead to complex mixtures.[9] Less polar solvents like toluene or dioxane might require higher temperatures and longer reaction times but can offer cleaner reactions.[9] For some modern, eco-friendly protocols, ethanol or even water can be effective.[7][10]

    • Catalysis:

      • While many traditional methods are catalyst-free, the addition of a non-nucleophilic base (e.g., NaHCO₃ or K₂CO₃) can be beneficial.[4][11] The base neutralizes the hydrohalic acid formed during the reaction, which can otherwise protonate the 2-aminopyridine, rendering it non-nucleophilic.

Question 2: My multicomponent reaction (Groebke-Blackburn-Bienaymé) is giving very low yields. What are the key parameters to optimize?

Answer: The Groebke-Blackburn-Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful tool for generating diverse imidazo[1,2-a]pyridines.[1][5][12] However, its success is highly dependent on carefully optimized conditions.

  • Causality: The GBB reaction proceeds through the formation of an imine from the 2-aminopyridine and the aldehyde, which is then attacked by the isocyanide. This is followed by an intramolecular cyclization. Each of these steps can be a bottleneck. The reaction is often catalyzed by a Lewis or Brønsted acid to activate the aldehyde and promote imine formation and cyclization.[12][13][14]

  • Troubleshooting Workflow:

    GBB_Troubleshooting Start Low GBB Yield CheckCatalyst Optimize Catalyst System Start->CheckCatalyst CheckSolvent Evaluate Solvent & Dehydration CheckCatalyst->CheckSolvent No Improvement Success Improved Yield CheckCatalyst->Success Improvement CheckReagents Assess Reagent Stoichiometry & Quality CheckSolvent->CheckReagents No Improvement CheckSolvent->Success Improvement CheckTemp Adjust Reaction Temperature CheckReagents->CheckTemp No Improvement CheckReagents->Success Improvement CheckTemp->Success Improvement

    Caption: GBB Reaction Troubleshooting Flow.

  • Optimization Parameters:

    ParameterCommon Choices & ConsiderationsRationale & References
    Catalyst Sc(OTf)₃, Yb(OTf)₃, InCl₃, p-TsOH, NH₄Cl, I₂Lewis acids activate the aldehyde carbonyl for nucleophilic attack by the aminopyridine. Brønsted acids facilitate imine formation and cyclization.[12][13][14][15][16][17] The optimal catalyst often depends on the specific substrates.
    Solvent Methanol, Ethanol, Toluene, AcetonitrileThe choice of solvent can influence reaction rates and solubility of intermediates. Protic solvents like methanol or ethanol are common.[14]
    Dehydrating Agents Trimethyl orthoformate, Molecular sievesThe formation of the initial imine intermediate is a condensation reaction that releases water. Removing this water can drive the equilibrium towards the imine and improve overall yield.[12]
    Temperature Room temperature to refluxWhile many GBB reactions proceed at room temperature, heating can be necessary for less reactive substrates.[14][15]
    Reagent Stoichiometry Equimolar or slight excess of aldehyde/isocyanideUsing a slight excess (e.g., 1.1-1.2 equivalents) of the more volatile or reactive components (aldehyde and isocyanide) can sometimes improve yields.[15][17]
Category 2: In-Process Problems & Side Reactions

Question 3: My starting materials are consumed, but the yield of the desired imidazo[1,2-a]pyridine is low, and I see multiple spots on my TLC plate. What are the likely side products?

Answer: The formation of multiple byproducts is a classic sign of competing reaction pathways or product degradation. Identifying these side products is key to mitigating their formation.

  • Causality & Common Side Reactions:

    • Incomplete Cyclization/Dehydration: The intermediate after the initial SN2 reaction and cyclization is a non-aromatic dihydroxy-imidazopyridine species. If the final dehydration step is inefficient, this intermediate can accumulate or participate in other reactions.

    • Dimerization/Polymerization: Under certain conditions, especially with highly reactive starting materials or at high concentrations, side reactions leading to oligomeric species can occur.

    • Side Reactions of the Isocyanide (in GBB): Isocyanides can be prone to hydrolysis, especially under acidic conditions, which can reduce their effective concentration.[16]

    • Ortoleva-King Type Intermediates: In copper-catalyzed reactions of 2-aminopyridines with ketones, the formation of Ortoleva-King type intermediates can sometimes lead to alternative reaction pathways if not efficiently converted to the desired product.[18]

  • Mitigation Strategies:

    • Ensure Anhydrous Conditions: For reactions sensitive to water (like the GBB), using anhydrous solvents and an inert atmosphere (N₂ or Ar) can prevent hydrolysis of sensitive reagents and intermediates.

    • Control Temperature: Overheating can promote decomposition and the formation of tars. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Optimize Catalyst Loading: Both too little and too much catalyst can be detrimental. Titrate the catalyst loading to find the optimal concentration that promotes the desired reaction without accelerating side reactions.

    • Purification of Starting Materials: As mentioned previously, impurities in the starting materials are a frequent cause of side reactions.[9]

Category 3: Product Isolation & Purification

Question 4: The reaction appears to have worked, but I am struggling to isolate a pure product. What are some effective purification strategies for imidazo[1,2-a]pyridines?

Answer: Imidazo[1,2-a]pyridines are generally basic compounds, and their purification can sometimes be challenging due to their polarity and potential for streaking on silica gel.

  • Standard Purification Protocol:

    • Aqueous Workup:

      • After the reaction is complete, a standard aqueous workup is often the first step. This typically involves quenching the reaction, extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane), washing with water and brine, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

      • For basic imidazo[1,2-a]pyridines, washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) can help remove any acidic impurities or residual catalyst.

    • Chromatography:

      • Silica Gel Column Chromatography: This is the most common method for purification.

        • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

        • Tailing Reduction: The basic nature of the pyridine nitrogen can cause tailing on silica gel. To mitigate this, add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia in the methanol portion of the eluent system.

      • Alumina Chromatography: For particularly basic compounds, neutral or basic alumina can be a better stationary phase than silica gel.

    • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for obtaining analytically pure material. Common solvent systems include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.

    • Acid-Base Extraction: For very crude mixtures, an acid-base extraction can be used as a preliminary purification step. Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The basic imidazo[1,2-a]pyridine will move into the aqueous layer as the hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by basification (e.g., with NaOH or NaHCO₃) to regenerate the free base, which can then be extracted back into an organic solvent.

  • Experimental Workflow for Purification:

    Purification_Workflow Start Crude Product Workup Aqueous Workup Start->Workup Column Silica Gel Chromatography (with base modifier) Workup->Column Recrystallize Recrystallization Column->Recrystallize If solid Pure Pure Product Column->Pure If oil or pure enough Recrystallize->Pure

    Caption: Purification Workflow for Imidazo[1,2-a]pyridines.

Conclusion

Troubleshooting low yields in imidazo[1,2-a]pyridine synthesis requires a systematic approach that considers the quality of starting materials, the optimization of reaction conditions, and the choice of an appropriate purification strategy. By understanding the underlying reaction mechanisms and potential side reactions, researchers can effectively diagnose and solve common synthetic problems. This guide provides a foundational framework for this process, empowering scientists to achieve higher yields and greater success in their synthetic endeavors.

References

Technical Support Center: Synthesis of Nitro-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of nitro-containing heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered during the synthesis of these valuable but often sensitive molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower your synthetic endeavors.

Troubleshooting Guides

This section addresses specific problems you might encounter in the lab, offering explanations for why they occur and providing actionable solutions.

Issue 1: Low or No Yield of the Desired Nitrated Heterocycle

You've run your nitration reaction, but upon analysis, you find a low yield of your target compound or none at all.

The success of a nitration reaction on a heterocyclic system is a delicate balance. Several factors can lead to poor yields:

  • Insufficiently Reactive Nitrating Agent: The choice of nitrating agent is critical and depends on the reactivity of your heterocyclic substrate. A mild agent may not be sufficient for a deactivated ring system.

  • Deactivation of the Heterocycle: Nitrogen-containing heterocycles can be protonated under the acidic conditions of many nitration reactions (e.g., mixed acid). This protonation strongly deactivates the ring towards electrophilic substitution.[1]

  • Oxidative Degradation: Some heterocyclic rings, particularly those that are electron-rich ("pi-excessive") like furans and pyrroles, are sensitive to oxidation by nitric acid, leading to decomposition instead of nitration.[2]

  • Steric Hindrance: Bulky substituents on the heterocyclic ring can sterically hinder the approach of the nitronium ion to the desired position.

A systematic approach to troubleshooting low yields is essential.

Troubleshooting Flowchart for Low Nitration Yield

start Low or No Yield check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents choose_nitrating_agent 2. Select Appropriate Nitrating Agent check_reagents->choose_nitrating_agent Reagents OK control_reaction_conditions 3. Optimize Reaction Conditions choose_nitrating_agent->control_reaction_conditions Agent Selected protecting_groups 4. Consider Protecting Groups control_reaction_conditions->protecting_groups Conditions Optimized purification 5. Re-evaluate Purification protecting_groups->purification Protection Strategy Considered

Caption: A stepwise approach to troubleshooting low yields in nitration reactions.

Step-by-Step Protocol Adjustments:

  • Re-evaluate Your Nitrating System:

    • For deactivated rings (e.g., pyridine), standard mixed acid (HNO₃/H₂SO₄) may be ineffective due to pyridinium ion formation.[1] Consider alternative, non-acidic nitrating agents.

    • For sensitive, electron-rich rings (e.g., pyrrole, furan), avoid harsh mixed acids. A milder reagent like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can be effective.[3]

    • Dinitrogen pentoxide (N₂O₅) is a powerful but more selective nitrating agent that can be used for various heterocycles.[4]

  • Control the Reaction Temperature:

    • Nitration reactions are often exothermic. Run the reaction at a low temperature (e.g., 0-5 °C) to minimize side reactions and decomposition.[4] Use an ice bath and add the nitrating agent slowly.

  • Consider the Order of Addition:

    • For substrates that are sensitive to strong acid, consider adding the heterocycle to the pre-formed nitrating mixture. Conversely, for highly reactive substrates, adding the nitrating agent to a solution of the heterocycle might provide better control.

  • Protecting Groups for Sensitive Functionalities:

    • If your heterocycle contains sensitive functional groups (e.g., amines, hydroxyls), protect them before nitration to prevent side reactions. For instance, an amino group can be acetylated to form an amide, which is less activating and protects the amine from oxidation.[3]

Issue 2: Product Decomposition During Workup or Purification

You've successfully formed your nitro-heterocycle, but it decomposes upon quenching the reaction or during purification.

Nitro-containing heterocyclic compounds can be thermally and chemically labile.

  • Thermal Instability: Many nitroaromatic compounds are thermally sensitive and can decompose exothermically, sometimes explosively, at elevated temperatures.[5][6] This is a significant concern during solvent removal or distillation. The decomposition can be autocatalytic, where the decomposition products catalyze further decomposition.[7]

  • Sensitivity to Base: The nitro group is strongly electron-withdrawing, which can make protons on the heterocyclic ring or on adjacent alkyl groups acidic. Strong bases can deprotonate the compound, leading to undesired side reactions or decomposition.

  • Hydrolytic Instability: Some nitro-heterocycles may be susceptible to hydrolysis under strongly acidic or basic workup conditions.

  • Instability on Silica Gel: The acidic nature of standard silica gel can cause decomposition of sensitive nitro-compounds during column chromatography. This is particularly true for compounds prone to elimination, such as nitroaldol products which can dehydrate.[8]

General Handling and Workup Precautions:

  • Avoid High Temperatures: Always concentrate your product solutions at the lowest possible temperature using a rotary evaporator with a cold water bath. Avoid heating the crude product for extended periods.

  • Neutral Workup: Quench the reaction by pouring it over ice and then neutralize carefully with a mild base like sodium bicarbonate solution. Avoid strong bases like sodium hydroxide.

  • Prompt Extraction: Once quenched and neutralized, immediately extract your product into an organic solvent to minimize its time in the aqueous phase.

Purification Strategies for Labile Compounds:

Purification Method When to Use Key Considerations
Recrystallization For solid products with good crystallinity.Often the safest method for thermally sensitive compounds as it avoids prolonged exposure to high temperatures or stationary phases.
Column Chromatography on Deactivated Silica When recrystallization is not feasible.Deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier like triethylamine.[8] This neutralizes the acidic sites on the silica.
Column Chromatography on Alumina For compounds sensitive to acidic conditions.Basic or neutral alumina can be a good alternative to silica gel.

Experimental Protocol: Deactivation of Silica Gel for Chromatography

  • Prepare a slurry of silica gel in your desired non-polar eluent (e.g., hexanes).

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the treated silica slurry as you normally would.

  • Run your column using an eluent that also contains 0.5-1% triethylamine to maintain the deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with nitro-containing heterocyclic compounds?

A1: Safety is paramount. Key concerns include:

  • Explosion Hazard: Many nitroaromatic compounds are energetic materials and can be explosive, especially when heated or subjected to shock. This is particularly true for polynitrated compounds. Always handle them in small quantities and behind a blast shield, especially during initial synthesis and characterization.

  • Toxicity: Nitroaromatic compounds are often toxic and can be harmful to the environment.[9] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reactions: Nitration reactions are highly exothermic. Proper temperature control is crucial to prevent runaway reactions. Always use an ice bath and add reagents slowly.

Q2: My nitration reaction is producing multiple isomers. How can I improve the regioselectivity?

A2: Regioselectivity is governed by the electronic and steric properties of your heterocyclic system.

  • Directing Groups: The position of nitration is directed by existing substituents on the ring. Electron-donating groups typically direct ortho and para, while electron-withdrawing groups direct meta.[3]

  • Reaction Conditions: In some cases, changing the nitrating agent or solvent can influence the isomer ratio. For example, nitration in a less polar solvent might favor the less sterically hindered isomer.

  • Blocking Groups: If a particular position is highly activated and you want to nitrate elsewhere, you can temporarily install a "blocking group" at the activated position, perform the nitration, and then remove the blocking group.

Q3: I see the formation of colored byproducts in my reaction. What are they likely to be?

A3: Colored byproducts are common in nitration chemistry.

  • Phenolic Compounds: If your starting material has the potential to be hydroxylated, the formation of nitrophenols can lead to intense yellow or orange colors, especially in basic solutions.

  • Oxidation Products: As mentioned, oxidative degradation of the heterocycle can produce colored, often polymeric, materials.[2]

  • Azoxy and Azo Compounds: During the reduction of nitro groups, or as side reactions in other transformations, colored intermediates like nitroso, azoxy, and azo compounds can form.[10]

Q4: Can I use catalytic hydrogenation to reduce a nitro group on a heterocycle that also contains other reducible functional groups?

A4: Yes, selective reduction is often possible. The nitro group is generally one of the more easily reduced functional groups.

  • Catalyst Choice: Palladium on carbon (Pd/C) is a common and often effective catalyst for the chemoselective reduction of nitro groups in the presence of other functionalities like ketones or esters.[11]

  • Reaction Conditions: Careful control of hydrogen pressure, temperature, and reaction time can enhance selectivity.

  • Alternative Reagents: If catalytic hydrogenation is not selective enough, other reagents can be used. For example, tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic media are classic reagents for selectively reducing aromatic nitro groups.[10][11]

Decision-Making Diagram for Nitro Group Reduction

start Need to Reduce Nitro Group check_other_groups Other Reducible Groups Present? start->check_other_groups catalytic_hydrogenation Use Catalytic Hydrogenation (e.g., Pd/C, H₂) check_other_groups->catalytic_hydrogenation No or Robust Groups metal_acid Use Metal/Acid (e.g., Fe/HCl, SnCl₂) check_other_groups->metal_acid Yes, Sensitive Groups

Caption: Choosing a reduction method based on other functional groups.

References

"preventing side reactions in the nitration of imidazo[1,2-a]pyridines"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Side Reactions

Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, I've designed this guide to address the common challenges encountered during the electrophilic nitration of the imidazo[1,2-a]pyridine scaffold. This bicyclic N-heterocycle is a privileged structure in medicinal chemistry, making the controlled synthesis of its derivatives, particularly nitro-substituted analogues, a critical task for drug development professionals.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions & Troubleshooting

This section is structured to address the most pressing issues researchers face, from fundamental principles of reactivity to specific, actionable troubleshooting steps.

Q1: My nitration is not selective. Why am I getting a mixture of isomers, and how can I control the regioselectivity?

A1: Understanding the inherent reactivity of the imidazo[1,2-a]pyridine ring is the key to controlling regioselectivity.

The imidazo[1,2-a]pyridine system consists of an electron-rich imidazole ring fused to an electron-deficient pyridine ring. Electrophilic aromatic substitution, such as nitration, will preferentially occur on the more nucleophilic imidazole ring.[3]

  • C3-Position: This is the most electron-rich and sterically accessible position, making it the kinetically favored site for electrophilic attack. The intermediate formed by attack at C3 is well-stabilized.

  • C5-Position: This position on the pyridine ring is the next most likely site for nitration, especially under harsher conditions or when the C3 position is blocked. The pyridine nitrogen deactivates the ortho (C8) and para (C6) positions, making the meta (C5 and C7) positions more susceptible, with C5 generally being favored.

  • Other Positions (C2, C6, C7, C8): Nitration at these positions is generally disfavored due to electronic deactivation and the stability of the resulting intermediates.

Troubleshooting Regioselectivity Issues:

If you are observing a mixture of 3-nitro and 5-nitro isomers, or other regioisomers, consider the following adjustments:

  • Lower the Reaction Temperature: Many side reactions, including nitration at less favored positions, have higher activation energies. Performing the reaction at 0 °C or below can significantly enhance selectivity for the kinetically favored C3 product.

  • Control the Stoichiometry: Use of a large excess of the nitrating agent can overcome the activation barrier for substitution at less reactive sites. Use of 1.0 to 1.2 equivalents of the nitrating agent is recommended to favor mono-nitration at the most reactive site.

  • Choice of Nitrating Agent: The choice of nitrating agent and solvent system is perhaps the most critical factor. Harsh, strongly acidic conditions can lead to decomposition and reduced selectivity.

Q2: I'm observing significant decomposition of my starting material and charring. What's causing this and how can I fix it?

A2: Decomposition is typically caused by the strongly acidic and oxidative nature of traditional nitrating mixtures.

The classic nitrating mixture of concentrated nitric acid and sulfuric acid is highly corrosive and a powerful oxidant.[4] The imidazo[1,2-a]pyridine ring, while aromatic, can be sensitive to these harsh conditions, leading to ring-opening, polymerization, or oxidative degradation.[5]

Strategies to Prevent Decomposition:

  • Milder Nitrating Agents: Move away from the HNO₃/H₂SO₄ system. Milder, more modern reagents can often provide the desired product in higher yield with fewer impurities.[6][7]

  • Slow, Controlled Addition: Add the nitrating agent dropwise to a cooled solution of the substrate. This maintains a low instantaneous concentration of the electrophile and helps to dissipate the heat generated during the reaction.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative side reactions.

The following table compares common nitrating systems and their suitability for sensitive substrates like imidazo[1,2-a]pyridines.

Nitrating SystemTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ 0 °C to RTInexpensive, powerfulStrongly acidic, highly oxidative, poor selectivity, causes decomposition[4][8]
Fe(NO₃)₃ ⋅ 9H₂O RT to mild heatMild, non-toxic, commercially available, can be highly regioselective[7]May require optimization for different substrates
N₂O₅ Low temperature (-20 °C to 0 °C)Effective, eco-friendly, can be used stoichiometrically, reducing waste[6]Can be aggressive if not handled at low temperatures
Acetyl Nitrate (AcONO₂) In situ, low temperatureMilder than mixed acidCan be unstable; potential for acetylation side products
Q3: My reaction is producing di- and poly-nitrated products. How can I ensure mono-nitration?

A3: Over-nitration occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long.

The introduction of a nitro group deactivates the ring towards further electrophilic substitution. However, under forcing conditions (high temperatures, long reaction times, excess nitrating agent), a second or even third nitro group can be added.

Protocol Adjustments for Mono-nitration:

  • Precise Stoichiometry: Use no more than 1.1 equivalents of your nitrating agent. This is the most crucial parameter to control.

  • Low Temperature: Maintain the reaction at a consistently low temperature (e.g., 0 °C) to prevent the higher activation energy barrier of the second nitration from being overcome.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated products.

Visualizing the Process: Mechanisms & Workflows

Understanding the reaction pathway and having a logical troubleshooting plan are essential for success.

Mechanism of C3-Nitration

The diagram below illustrates the generally accepted mechanism for the electrophilic nitration of imidazo[1,2-a]pyridine at the C3 position. The reaction proceeds via the formation of a nitronium ion (NO₂⁺), which is attacked by the electron-rich imidazole ring to form a stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores aromaticity.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O StartMat Imidazo[1,2-a]pyridine NO2_plus->StartMat SigmaComplex Sigma Complex (Carbocation Intermediate) StartMat->SigmaComplex + NO₂⁺ SigmaComplex_deprot Sigma Complex Product 3-Nitroimidazo[1,2-a]pyridine SigmaComplex_deprot->Product - H⁺ (to HSO₄⁻) HSO4_deprot HSO₄⁻

Caption: Mechanism of C3-Nitration.

Troubleshooting Workflow

When faced with an undesirable reaction outcome, this workflow provides a logical sequence of steps to diagnose and solve the problem.

G Start Problem with Nitration Reaction Outcome Analyze Reaction Outcome (TLC, LC-MS, NMR) Start->Outcome LowYield Low Yield / No Reaction Outcome->LowYield Low Conversion Mixture Mixture of Isomers Outcome->Mixture Poor Regioselectivity Decomp Decomposition / Charring Outcome->Decomp Low Mass Balance OverNit Over-nitration Outcome->OverNit Higher MW Products Sol_Temp Increase Temperature or Use Stronger Nitrating Agent LowYield->Sol_Temp Sol_Select 1. Lower Temperature 2. Change Solvent 3. Use Milder/Bulkier Agent Mixture->Sol_Select Sol_Decomp 1. Use Milder Nitrating Agent (e.g., Fe(NO₃)₃) 2. Lower Temperature 3. Slow Addition Decomp->Sol_Decomp Sol_OverNit 1. Reduce Nitrating Agent (1.0-1.1 eq) 2. Lower Temperature 3. Monitor reaction and quench upon completion OverNit->Sol_OverNit Success Successful Optimization Sol_Temp->Success Sol_Select->Success Sol_Decomp->Success Sol_OverNit->Success

Caption: Troubleshooting Decision Workflow.

Recommended Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Regioselective C3-Nitration using a Mild Reagent

This protocol uses iron(III) nitrate nonahydrate, which has been shown to be an effective and mild nitrating agent for C-H functionalization.[7]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in a suitable solvent (e.g., dichloroethane or acetonitrile).

  • Reagent Addition: In a separate vial, dissolve iron(III) nitrate nonahydrate (Fe(NO₃)₃ ⋅ 9H₂O) (1.1 eq) in the same solvent.

  • Reaction: Add the iron nitrate solution dropwise to the stirring substrate solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up: Proceed to the quenching protocol below.

Protocol 2: Reaction Quenching and Product Isolation

Properly quenching a nitration reaction is critical for safety and for obtaining a clean product.

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will neutralize the acid. Be cautious as gas evolution (CO₂) may occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure nitro-imidazo[1,2-a]pyridine.

References

Navigating the Scale-Up of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of scaling up this important heterocyclic compound. We will move beyond simple step-by-step instructions to explore the underlying chemistry, troubleshoot common challenges, and ensure the integrity and reproducibility of your synthesis.

The Synthetic Challenge: A Multi-Step Approach to a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a well-recognized privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The targeted introduction of bromo and nitro functionalities, followed by conversion to a hydrochloride salt, presents a multi-faceted synthetic challenge, particularly when transitioning from bench-scale to pilot or industrial production. The synthesis of the target compound, this compound, can be logically approached through a sequence of key transformations, each with its own set of critical parameters and potential pitfalls.

A plausible and scalable synthetic route commences with the cyclization of a suitably substituted aminopyridine to form the imidazo[1,2-a]pyridine core. This is followed by sequential electrophilic substitution reactions—bromination and nitration—to introduce the desired functionalities. Finally, the basic nitrogen of the imidazo[1,2-a]pyridine ring is protonated to form the hydrochloride salt, which often improves the compound's stability, solubility, and handling properties.[3]

dot

Caption: Synthetic workflow for this compound.

Troubleshooting Guide: From Theory to Practice

Scaling up chemical reactions often uncovers challenges not apparent at the laboratory scale. This section, formatted as a series of questions and answers, directly addresses potential issues you may encounter during the synthesis of this compound.

Cyclization and Core Formation

Q1: My cyclization reaction to form the imidazo[1,2-a]pyridine core is low-yielding and produces significant side products. What are the likely causes and how can I optimize this step?

A1: Low yields in the initial cyclization are often attributable to several factors. The classical synthesis involves the condensation of a 2-aminopyridine with an α-haloketone.[4]

  • Causality: The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation. Competing side reactions, such as dialkylation or polymerization of the α-haloketone, can reduce the yield. The basicity of the 2-aminopyridine and the reactivity of the α-haloketone are critical parameters.

  • Troubleshooting & Optimization:

    • Base Selection: While the reaction can proceed without an external base, the addition of a non-nucleophilic base like sodium bicarbonate or potassium carbonate can neutralize the HBr or HCl generated, preventing the protonation of the starting aminopyridine and driving the reaction to completion.

    • Solvent Choice: The choice of solvent is crucial. Protic solvents like ethanol can facilitate the reaction, but aprotic solvents such as DMF or acetonitrile may be necessary for less reactive starting materials.[5]

    • Temperature Control: Careful control of the reaction temperature is essential. An initial lower temperature during the addition of the α-haloketone can minimize side reactions, followed by heating to promote the intramolecular cyclization.

    • Starting Material Purity: Ensure the purity of your 2-aminopyridine and α-haloketone starting materials, as impurities can significantly impact the reaction outcome.

Electrophilic Substitution: Bromination and Nitration

Q2: I am struggling with the regioselectivity of the bromination step. How can I ensure the bromine is introduced at the 8-position?

A2: The regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyridine ring is governed by the electronic properties of the heterocyclic system. The C3 position is generally the most nucleophilic, followed by the C5 and C7 positions. Directing bromination to the C8 position can be challenging.

  • Causality: The inherent electronic distribution of the imidazo[1,2-a]pyridine ring favors electrophilic attack at the C3 position. To achieve substitution at other positions, one must consider either blocking the more reactive sites or utilizing starting materials that already possess the desired substitution pattern.

  • Troubleshooting & Optimization:

    • Strategic Starting Material: The most reliable method to ensure 8-bromo substitution is to start with a commercially available or synthesized 3-bromo-2-aminopyridine. The bromine at the 3-position of the pyridine ring will become the 8-bromo substituent on the final imidazo[1,2-a]pyridine core.

    • Brominating Agent: While elemental bromine can be used, N-bromosuccinimide (NBS) is often a milder and more selective brominating agent.[6] The choice of solvent can also influence regioselectivity.

    • Reaction Conditions: Running the reaction at lower temperatures can sometimes improve selectivity.

Q3: The nitration step is proving to be hazardous on a larger scale, with poor control over exotherms. What are the best practices for safely scaling up this reaction?

A3: Nitration reactions are notoriously exothermic and require strict safety protocols, especially during scale-up.[7][8] The use of mixed acid (a combination of nitric and sulfuric acid) is common for nitrating deactivated aromatic systems.

  • Causality: The reaction of nitric acid with a strong acid like sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), which is a powerful electrophile. The subsequent aromatic substitution is a highly exothermic process. Poor heat dissipation on a larger scale can lead to a runaway reaction.

  • Troubleshooting & Optimization:

    • Temperature Control: This is the most critical parameter. The reaction should be carried out in a jacketed reactor with efficient cooling. The nitrating agent should be added slowly and portion-wise, maintaining a consistent internal temperature, typically between 0 and 10 °C.[4]

    • Agitation: Vigorous and efficient stirring is crucial to ensure homogenous mixing and prevent localized "hot spots."

    • Reverse Addition: Consider adding the substrate to the nitrating mixture (reverse addition) to maintain a low concentration of the organic material in the highly reactive medium.

    • Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor offers superior heat transfer and safety by minimizing the reaction volume at any given time.[9][10]

    • Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring.

Problem Potential Cause Recommended Solution
Low yield in cyclization Incomplete reaction, side reactions.Optimize base, solvent, and temperature. Ensure starting material purity.
Poor regioselectivity in bromination Inherent reactivity of the imidazo[1,2-a]pyridine core.Use a pre-brominated starting material (e.g., 3-bromo-2-aminopyridine).
Runaway nitration reaction Poor heat dissipation on a larger scale.Strict temperature control, slow addition of nitrating agent, efficient stirring. Consider continuous flow for industrial scale.
Product decomposition during workup Presence of strong acids.Careful and slow quenching on ice, followed by neutralization with a suitable base.
Difficulty in isolating the hydrochloride salt Hygroscopicity, oiling out.Use anhydrous solvents, consider different crystallization techniques (e.g., anti-solvent addition).
Inconsistent crystal form of the final product Polymorphism.Standardize crystallization conditions (solvent, temperature, cooling rate).
Hydrochloride Salt Formation and Purification

Q4: I am having difficulty isolating the this compound as a stable, crystalline solid. It often oils out or is hygroscopic. What can I do?

A4: The formation and isolation of hydrochloride salts of heterocyclic compounds can be challenging, with issues like hygroscopicity and the formation of non-crystalline products being common.

  • Causality: The presence of the polar nitro group and the bromo substituent can influence the crystal lattice energy and the compound's affinity for moisture. The choice of solvent for the salt formation and crystallization is critical.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: It is imperative to use anhydrous solvents and a dry atmosphere (e.g., under nitrogen) during the salt formation and isolation steps to minimize water absorption.

    • Solvent Selection: The hydrochloride salt is typically formed by dissolving the free base in a suitable anhydrous solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) and then adding a solution of HCl in the same or a compatible solvent.

    • Crystallization Technique:

      • Cooling Crystallization: Slow cooling of a saturated solution can promote the growth of well-defined crystals.

      • Anti-Solvent Addition: Adding a non-polar solvent (an "anti-solvent") in which the hydrochloride salt is insoluble to a solution of the salt can induce precipitation. This should be done slowly to encourage crystal formation rather than amorphous precipitation.

      • Seeding: Introducing a small crystal of the desired product can initiate crystallization.

    • Characterization: Use techniques like Powder X-ray Diffraction (PXRD) to characterize the crystalline form and Differential Scanning Calorimetry (DSC) to assess its thermal properties and purity.

Experimental Protocols

The following protocols are provided as a general guide and should be optimized for your specific laboratory and scale-up equipment.

Synthesis of 8-Bromoimidazo[1,2-a]pyridine

This procedure assumes the use of 2-amino-3-bromopyridine as the starting material to ensure the desired 8-bromo substitution.

  • To a solution of 2-amino-3-bromopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add a mild base such as sodium bicarbonate (1.5 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-bromoimidazo[1,2-a]pyridine.

Synthesis of 8-Bromo-6-nitroimidazo[1,2-a]pyridine

Safety First: This nitration is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a flask equipped with a dropping funnel and a thermometer, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 8-bromoimidazo[1,2-a]pyridine (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Carefully quench the reaction by pouring it slowly onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Formation of this compound
  • Dissolve the purified 8-Bromo-6-nitroimidazo[1,2-a]pyridine free base in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or ethyl acetate).

  • Slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in isopropanol) dropwise with stirring until the precipitation is complete.

  • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.

  • Collect the solid product by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum at a temperature not exceeding 40-50 °C.

Frequently Asked Questions (FAQs)

Q: What are the key analytical techniques for characterizing the final product?

A: A combination of techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents. The proton NMR spectrum should show characteristic signals for the protons on the imidazo[1,2-a]pyridine core, and the carbon NMR will confirm the number and type of carbon atoms.[11][12]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (via High-Resolution Mass Spectrometry, HRMS).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A well-developed HPLC method is crucial for quality control.[13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups, such as the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1370-1345 cm⁻¹).

Q: Are there any known stability issues with this compound?

A: Like many nitroaromatic compounds, this product may be sensitive to light and heat. It should be stored in a cool, dark, and dry place. The hydrochloride salt form generally enhances stability compared to the free base. However, its potential for hygroscopicity should be evaluated and controlled.

Q: Can I perform the bromination and nitration in a one-pot procedure?

A: While one-pot syntheses are often desirable for efficiency, for electrophilic substitutions on an electron-rich heterocyclic system, a stepwise approach is generally recommended to control regioselectivity and minimize side reactions. Performing these reactions sequentially allows for purification of the intermediate, leading to a cleaner final product.

Q: What are the primary safety concerns when handling the reagents for this synthesis?

A:

  • α-Haloketones: Many are lachrymatory and skin irritants. Handle in a fume hood with appropriate gloves and eye protection.

  • Brominating Agents (e.g., NBS, Bromine): These are corrosive and toxic. Bromine is highly volatile and corrosive. Always handle in a well-ventilated fume hood.

  • Nitrating Mixture (Nitric Acid/Sulfuric Acid): Extremely corrosive and a strong oxidizing agent. Can cause severe burns. The nitration reaction itself is highly exothermic and poses a risk of runaway if not properly controlled.[14] Always wear acid-resistant gloves, a lab coat, and a face shield.

By understanding the fundamental principles behind each synthetic step and anticipating the challenges of scale-up, researchers and drug development professionals can confidently and safely produce this compound with high purity and yield.

References

Technical Support Center: Analytical Methods for Detecting Impurities in 8-Bromo-6-nitroimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the detection and quantification of impurities in this active pharmaceutical ingredient (API).

Introduction: The Criticality of Impurity Profiling

This compound is a key intermediate in pharmaceutical research and development.[1] The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[2] Therefore, robust and reliable analytical methods are essential for impurity profiling, which involves the detection, identification, and quantification of these unwanted substances.[3] This guide will walk you through the common challenges and solutions for the analysis of this specific molecule.

Potential Impurities in this compound

Understanding the synthetic route is the first step in predicting potential impurities. The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4][5] For this compound, this could involve reacting a substituted 2-aminopyridine with a halogenated carbonyl compound. Potential impurities can arise from starting materials, intermediates, by-products, and degradation products.

Common Classes of Impurities:

  • Starting Material Residues: Unreacted 3-bromo-5-nitropyridin-2-amine or related precursors.

  • Reagent-Related Impurities: Residues of coupling agents or catalysts used in the synthesis.

  • Isomeric Impurities: Positional isomers formed during the cyclization reaction.

  • Over-reacted or Under-reacted Products: For instance, compounds with incomplete nitration or bromination.

  • Degradation Products: Resulting from hydrolysis, oxidation, or photolysis of the API.

Below is a diagram illustrating a generalized workflow for impurity identification.

Impurity Identification Workflow cluster_synthesis Synthesis & API Characterization cluster_analysis Analytical Workflow cluster_outcome Results & Reporting Synthesis Synthesis of 8-Bromo-6-nitroimidazo[1,2-a]pyridine HCl API API Sample Synthesis->API HPLC_Screening HPLC-UV Screening for Impurity Detection API->HPLC_Screening LC_MS_Analysis LC-MS for Mass Identification HPLC_Screening->LC_MS_Analysis Impurity Detected Quantification Quantitative Analysis (HPLC) HPLC_Screening->Quantification Known Impurity NMR_Analysis NMR for Structural Elucidation LC_MS_Analysis->NMR_Analysis Structure Confirmation Needed Impurity_Profile Impurity Profile Established NMR_Analysis->Impurity_Profile Quantification->Impurity_Profile Reporting Regulatory Reporting Impurity_Profile->Reporting

Caption: A generalized workflow for the identification and quantification of impurities in an API.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the workhorse for separating and quantifying impurities in pharmaceutical analysis. A well-developed HPLC method is crucial for ensuring the quality of this compound.

FAQs for HPLC Method Development

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: Given the polar nature of the nitro group and the hydrochloride salt, a reversed-phase (RP) HPLC method is a suitable starting point. A C18 column is a versatile choice. The presence of the bromo and nitro groups suggests that UV detection will be effective, likely in the range of 254-350 nm.

Q2: How do I choose the mobile phase?

A2: A typical mobile phase for RP-HPLC consists of an aqueous component and an organic modifier.

  • Aqueous Phase: Start with a buffered aqueous solution (e.g., phosphate or acetate buffer) to control the pH and ensure consistent ionization of your analyte and impurities. A pH between 2.5 and 4.0 is often a good starting point for amine-containing compounds.

  • Organic Modifier: Acetonitrile is generally a good first choice due to its low UV cutoff and viscosity. Methanol can be an alternative.

  • Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is recommended to separate impurities with a wide range of polarities.

Q3: What are some common issues with peak shape and how can I fix them?

A3: Poor peak shape, such as tailing or fronting, can compromise resolution and quantification.

  • Peak Tailing: Often caused by secondary interactions between the basic nitrogen of the pyridine ring and residual silanols on the silica-based column packing. To mitigate this, use a low pH mobile phase to protonate the analyte, add a competing base like triethylamine to the mobile phase, or use an end-capped column.

  • Peak Fronting: This can be a sign of column overload. Try reducing the injection volume or sample concentration.[6] It can also be caused by injecting the sample in a solvent stronger than the initial mobile phase.

Troubleshooting Guide for HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Variable Retention Times Fluctuations in mobile phase composition, temperature, or flow rate.[7][8]1. Ensure the mobile phase is freshly prepared and properly degassed.[8] 2. Use a column oven to maintain a consistent temperature.[8] 3. Check the pump for leaks and ensure it is delivering a stable flow rate.[6]
Ghost Peaks Impurities in the mobile phase, injection of air, or carryover from previous injections.1. Use high-purity HPLC-grade solvents. 2. Ensure the sample is fully dissolved and the autosampler is functioning correctly. 3. Implement a robust needle wash protocol in your autosampler method.
Poor Resolution Inappropriate mobile phase composition, column chemistry, or gradient profile.1. Optimize the gradient slope and initial/final mobile phase compositions. 2. Try a different column chemistry (e.g., C8, Phenyl-Hexyl). 3. Adjust the mobile phase pH to alter the ionization and retention of impurities.
High Backpressure Blockage in the system, typically at the column inlet frit.1. Reverse-flush the column (if permitted by the manufacturer). 2. Use a guard column to protect the analytical column from particulate matter.[7] 3. Filter all samples and mobile phases before use.[6]
Example HPLC Method
Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 5 µL
Sample Diluent 50:50 Acetonitrile:Water

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of unknown impurities.[9][10] It provides molecular weight information, which is a critical piece of the puzzle in structure elucidation.[2]

FAQs for LC-MS Analysis

Q1: Which ionization technique is best for this compound?

A1: Electrospray ionization (ESI) is the preferred technique for this molecule.[9] The presence of the basic nitrogen in the imidazo[1,2-a]pyridine core makes it readily protonated in positive ion mode, leading to a strong [M+H]⁺ signal.

Q2: How can I use MS to identify impurities?

A2: By analyzing the mass-to-charge ratio (m/z) of the peaks in your chromatogram, you can determine the molecular weight of the impurities.[9] High-resolution mass spectrometry (HRMS), available on instruments like Orbitrap or TOF analyzers, provides highly accurate mass measurements, allowing you to propose elemental compositions for your impurities.[3]

Q3: What is tandem mass spectrometry (MS/MS) and how is it useful?

A3: Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (a precursor ion) and fragmenting it to produce a characteristic pattern of product ions.[2] This fragmentation pattern provides structural information that can help differentiate between isomers and confirm the identity of an impurity.

Troubleshooting Decision Tree for LC-MS

LC-MS Troubleshooting Start No or Low Signal in MS Check_LC Is there a corresponding peak in the UV chromatogram? Start->Check_LC Check_Ionization Is the compound expected to ionize under these conditions? Check_LC->Check_Ionization Yes Optimize_Source Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Check_LC->Optimize_Source No, suspect LC issue Check_Ionization->Optimize_Source Yes Change_Mode Switch ionization mode (positive/negative). Check_Ionization->Change_Mode No Check_Mobile_Phase Is the mobile phase compatible with MS (e.g., non-volatile buffers)? Optimize_Source->Check_Mobile_Phase Change_Mode->Check_Mobile_Phase Modify_Mobile_Phase Replace non-volatile buffers with volatile alternatives (e.g., formic acid, ammonium acetate). Check_Mobile_Phase->Modify_Mobile_Phase No Solution Signal Improved Check_Mobile_Phase->Solution Yes Modify_Mobile_Phase->Solution

Caption: A decision tree for troubleshooting low signal issues in LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of impurities.[11] While less sensitive than MS, it provides detailed information about the connectivity of atoms in a molecule.[12]

FAQs for NMR Analysis

Q1: Which NMR experiments are most useful for impurity identification?

A1:

  • ¹H NMR: This is the starting point for any structural analysis. It provides information on the number and chemical environment of protons in the molecule.[12]

  • ¹³C NMR: This experiment reveals the carbon skeleton of the molecule.[12]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the structure of an unknown impurity. COSY shows proton-proton correlations, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range proton-carbon correlations.

Q2: How can I detect low-level impurities by NMR?

A2: Detecting impurities at low levels can be challenging due to the inherent insensitivity of NMR. Increasing the number of scans is the most straightforward way to improve the signal-to-noise ratio. Specialized techniques like hyperpolarization can also be employed to significantly enhance the NMR signal.[13][14]

Q3: What are some common challenges in interpreting NMR spectra of pyridine derivatives?

A3: The chemical shifts of protons on the pyridine ring are highly dependent on the nature and position of substituents.[12] Electron-withdrawing groups like the nitro group will shift nearby protons downfield, while electron-donating groups will have the opposite effect. Careful analysis of coupling constants is essential for determining the substitution pattern.

Typical ¹H NMR Chemical Shift Ranges for the Imidazo[1,2-a]pyridine Core
Proton Position Typical Chemical Shift (ppm) Influencing Factors
H-2, H-37.5 - 8.5Substituents on the imidazole ring
H-58.0 - 9.0Proximity to the bridgehead nitrogen
H-77.0 - 8.0Substituents at the 6 and 8 positions

Note: These are approximate ranges and can vary significantly based on the specific substitution pattern and solvent.

Summary and Best Practices

A multi-faceted analytical approach is necessary for the comprehensive characterization of impurities in this compound.

  • Orthogonal Techniques: Employing multiple analytical techniques (e.g., HPLC, LC-MS, NMR) provides a more complete picture of the impurity profile.

  • Reference Standards: Whenever possible, synthesize and qualify reference standards for known impurities to ensure accurate quantification.

  • Forced Degradation Studies: Subjecting the API to stress conditions (heat, light, acid, base, oxidation) can help identify potential degradation products and demonstrate the stability-indicating nature of your analytical methods.

  • Documentation: Maintain meticulous records of all analytical experiments and results, as this is a critical component of regulatory submissions.

By following the guidance and troubleshooting advice in this document, researchers can develop robust analytical methods to ensure the quality and safety of this compound.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Evaluating 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology and cellular signaling research, the quest for novel kinase inhibitors with improved potency, selectivity, and therapeutic windows is a perpetual endeavor. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise against a range of kinase targets.[1] This guide provides a comparative framework for evaluating a specific member of this class, 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride, against other well-characterized kinase inhibitors.

While specific experimental data for this compound is not yet extensively published, its structural features and the known activities of related imidazo[1,2-a]pyridine compounds suggest its potential as an inhibitor of key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and cyclin-dependent kinase (CDK) pathways.[2][3] This guide will, therefore, focus on the methodologies and comparative data points essential for characterizing this compound against established inhibitors of these critical cancer-related kinases.

Section 1: The Kinase Target Landscape

Kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[4][5] The PI3K/Akt/mTOR and CDK pathways are central to cell growth, proliferation, survival, and metabolism.

The PI3K/Akt/mTOR Pathway

This pathway is a crucial intracellular signaling cascade that promotes cell growth and survival.[4][6] Its dysregulation, often through mutations in PIK3CA, loss of PTEN, or activation of upstream receptors, is a common event in human malignancies.[7][8] Inhibitors targeting this pathway are a major focus of cancer drug development.[7][9]

The Cyclin-Dependent Kinase (CDK) Pathway

CDKs are a family of protein kinases that control the progression of the cell cycle.[5][10] Their activity is tightly regulated by cyclins and CDK inhibitors. In many cancers, this regulation is lost, leading to uncontrolled cell proliferation.[5][11] CDK4/6 inhibitors have shown significant clinical success in certain breast cancers.[12][13]

Section 2: Comparative Kinase Inhibitor Profiles

To provide a meaningful comparison, we will consider a hypothetical inhibitory profile for this compound alongside well-established kinase inhibitors. The selection of comparators is based on their known mechanisms of action and clinical relevance.

Compound Primary Target(s) Mechanism of Action Selected Clinical Indication(s) (if applicable) Reported IC50 (Illustrative)
This compound PI3Kα / mTOR (Hypothetical)ATP-competitiveNot ApplicableTo be determined
Alpelisib (Piqray) PI3KαATP-competitive, α-isoform selectiveHR+, HER2- breast cancer with PIK3CA mutations[14]5 nM (PI3Kα)
Capivasertib (Truqap) Akt1/2/3ATP-competitive, pan-Akt inhibitorHR+, HER2- breast cancer with PIK3CA/AKT1/PTEN alterations[14]10 nM (Akt1)
Palbociclib (Ibrance) CDK4/6ATP-competitiveHR+, HER2- breast cancer[12][13]11 nM (CDK4), 16 nM (CDK6)
Everolimus (Afinitor) mTORC1Allosteric inhibitorBreast cancer, renal cell carcinoma, neuroendocrine tumors[8]1-5 nM (mTORC1)

Section 3: Experimental Workflows for Comparative Analysis

A rigorous evaluation of a novel kinase inhibitor requires a multi-faceted experimental approach, progressing from in vitro biochemical assays to cell-based functional assays.

In Vitro Kinase Inhibition Assay

The initial step is to determine the direct inhibitory effect of the compound on the kinase of interest. A common method is a fluorescence-based assay that measures the phosphorylation of a substrate peptide.[15]

Experimental Protocol: In Vitro Kinase Assay (TR-FRET)

  • Reagents and Setup:

    • Recombinant human kinase (e.g., PI3Kα, Akt1, CDK4/Cyclin D1).

    • Biotinylated substrate peptide specific for the kinase.

    • ATP.

    • Test compounds (this compound and comparators) serially diluted.

    • Terbium-labeled anti-phospho-specific antibody.

    • Streptavidin-conjugated acceptor fluorophore (e.g., XL665).

    • Assay buffer.

    • 384-well microplate.

  • Procedure:

    • Add kinase, substrate peptide, and test compound to the wells of the microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (terbium-labeled antibody and streptavidin-acceptor).

    • Incubate to allow for binding.

    • Read the plate on a time-resolved fluorescence reader.

  • Data Analysis:

    • The TR-FRET signal is proportional to the amount of phosphorylated substrate.

    • Plot the signal against the inhibitor concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Diagram: In Vitro Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, ATP, and Inhibitors plate Dispense into 384-well plate reagents->plate initiate Initiate reaction with ATP plate->initiate incubate_reaction Incubate at RT initiate->incubate_reaction stop_reaction Stop reaction with EDTA incubate_reaction->stop_reaction add_detection Add TR-FRET reagents stop_reaction->add_detection incubate_detection Incubate for binding add_detection->incubate_detection read_plate Read fluorescence incubate_detection->read_plate plot_curve Plot dose-response curve read_plate->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for a TR-FRET based in vitro kinase assay.

Cell-Based Proliferation Assay

To assess the functional consequence of kinase inhibition in a cellular context, a cell proliferation assay is essential. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[16][17]

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Culture:

    • Select a cancer cell line with a known dependency on the target pathway (e.g., MCF-7 for PI3K/Akt, or a CDK4/6-dependent line).

    • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of this compound and comparator inhibitors.

    • Include a vehicle-only control.

    • Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[17][18]

    • Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16][18]

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the inhibitor concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis of Pathway Modulation

To confirm that the observed effects on cell proliferation are due to the inhibition of the intended signaling pathway, western blotting is performed. This technique allows for the detection of changes in the phosphorylation status of key downstream effector proteins.[19][20][21]

Experimental Protocol: Western Blotting

  • Cell Lysis and Protein Quantification:

    • Treat cells with the inhibitors for a shorter duration (e.g., 2-24 hours) to observe acute signaling changes.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.[19]

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of downstream targets (e.g., p-Akt (S473), total Akt, p-S6K, total S6K, p-Rb, total Rb).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[19]

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Diagram: PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Section 4: Conclusion and Future Directions

The comprehensive evaluation of a novel kinase inhibitor like this compound requires a systematic and logical progression of experiments. By employing the methodologies outlined in this guide, researchers can effectively characterize its potency, cellular activity, and mechanism of action. Direct comparison with established inhibitors such as Alpelisib, Capivasertib, and Palbociclib will provide a crucial benchmark for its potential therapeutic utility.

Future studies should expand to include broader kinase selectivity profiling to assess off-target effects, in vivo efficacy studies in relevant animal models, and pharmacokinetic and pharmacodynamic analyses. The insights gained from such a thorough investigation will be invaluable in determining the future developmental path for this and other novel imidazo[1,2-a]pyridine-based kinase inhibitors.

References

A Comparative Efficacy Analysis of 8-Bromo-6-nitroimidazo[1,2-a]pyridine Analogs in Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific analog, 8-Bromo-6-nitroimidazo[1,2-a]pyridine, serves as a critical starting point for the development of potent therapeutic candidates due to its unique electronic and steric properties. This guide provides a comparative analysis of the efficacy of various analogs derived from this core, examining how structural modifications influence biological activity across diverse therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. We will delve into the structure-activity relationships (SAR), compare quantitative performance data, and provide detailed experimental protocols to support further research and development in this promising chemical space.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are bicyclic aromatic compounds that have garnered significant interest from medicinal chemists. Their rigid structure and electron-rich nature allow for diverse functionalization, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] The 8-Bromo-6-nitroimidazo[1,2-a]pyridine variant is a particularly noteworthy intermediate. The potent electron-withdrawing nitro group at the C6 position and the bulky bromine atom at the C8 position significantly influence the molecule's electrophilicity and its interactions with biological targets, making it a valuable scaffold for developing novel therapeutics.[3]

Core Mechanism of Action: The Role of the Nitro Group

A key feature of many nitroimidazole-based compounds is their mechanism of activation, which is particularly effective in hypoxic (low-oxygen) environments, such as those found in solid tumors and tuberculous lesions.[4] The nitro group is not merely a structural component; it is a pro-drug feature that undergoes bioreductive activation by nitroreductase enzymes present in target cells or microorganisms. This process generates reactive nitrogen species, including nitroso radicals, which are highly cytotoxic. These reactive intermediates can cause extensive damage to cellular macromolecules like DNA, proteins, and lipids, ultimately leading to cell death.[4][5] This targeted activation provides a therapeutic window, as the drugs are most potent in the specific disease environments they are designed to treat.

Nitroimidazole_Activation Compound Nitroimidazole Analog (Pro-drug) Enzyme Nitroreductase (in hypoxic cell) Compound->Enzyme e- reduction Radical Reactive Nitroso Radical Enzyme->Radical generates Damage Damage to DNA, Proteins, Lipids Radical->Damage causes Death Cell Death Damage->Death leads to cMet_Pathway cluster_membrane Cell Membrane cMet c-Met Receptor PI3K PI3K/Akt Pathway cMet->PI3K phosphorylates RAS RAS/MAPK Pathway cMet->RAS activates HGF HGF (Ligand) HGF->cMet binds & activates Inhibitor Imidazo[1,2-a]pyridine Analog (e.g., 22e) Inhibitor->cMet inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Add serial dilutions of test compounds A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent (e.g., 0.5 mg/mL) C->D E 5. Incubate for 2-4 hours (Formazan forms) D->E F 6. Add Solubilization Solution (e.g., DMSO) E->F G 7. Read absorbance at ~570nm on a plate reader F->G

References

Validating the Anticancer Efficacy of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated lead compound is paved with rigorous, multi-faceted investigation. This guide provides an in-depth, technical framework for the validation of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride , a novel compound from the versatile imidazo[1,2-a]pyridine class, in relevant cancer cell lines. We will objectively compare its performance against established anticancer agents, providing the supporting experimental rationale and detailed protocols to ensure scientific integrity and reproducibility.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[1][2] These compounds are known to exert their effects through various mechanisms, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR and the disruption of microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] The subject of our investigation, this compound, incorporates a bromine atom and a nitro group, substitutions that can significantly influence its biological activity. While the precise mechanism of this particular derivative is yet to be fully elucidated, its structural similarity to other kinase inhibitors suggests a potential role in modulating cellular signaling cascades crucial for cancer cell proliferation and survival.[3][4]

This guide will therefore focus on a two-pronged validation approach, comparing this compound with two clinically relevant drugs, each representing a distinct and critical anticancer mechanism of action:

  • Everolimus: An mTOR inhibitor, representing the class of PI3K/Akt/mTOR pathway inhibitors.

  • Paclitaxel: A microtubule-stabilizing agent, representing the class of tubulin polymerization inhibitors.

Through a series of well-defined in vitro assays, we will delineate the cytotoxic and mechanistic profile of this compound, providing a clear, data-driven comparison of its potential as a novel anticancer agent.

Comparative Analysis of Anticancer Activity

The initial phase of validation involves a direct comparison of the cytotoxic effects of this compound, Everolimus, and Paclitaxel across a panel of selected cancer cell lines. The choice of cell lines is critical and should be based on known sensitivities to the comparator drugs and the prevalence of the targeted pathways in different cancer types. For this guide, we will use:

  • MCF-7 (Breast Adenocarcinoma): Known to have a constitutively active PI3K/Akt/mTOR pathway.

  • HT-29 (Colorectal Adenocarcinoma): A commonly used model for solid tumors.

  • A549 (Lung Carcinoma): To assess broad-spectrum activity.

The primary endpoint for this comparative analysis will be the half-maximal inhibitory concentration (IC50), determined using the MTT assay.

CompoundTarget Cancer Cell LinePredicted IC50 Range (µM)
This compound MCF-7To be determined
HT-29To be determined
A549To be determined
Everolimus MCF-70.01 - 1
HT-290.1 - 10
A5491 - 50
Paclitaxel MCF-70.001 - 0.1
HT-290.01 - 1
A5490.001 - 0.1

Experimental Workflows and Protocols

To ensure the trustworthiness and reproducibility of our findings, we will adhere to standardized and validated protocols for each experimental stage. The overall experimental workflow is depicted below.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation cell_culture Cell Culture (MCF-7, HT-29, A549) treatment Compound Treatment (Test Compound & Comparators) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle_analysis data_analysis Comparative Data Analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis conclusion Conclusion on Activity and Mechanism data_analysis->conclusion

Caption: Overall experimental workflow for the validation of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Selected cancer cell lines (MCF-7, HT-29, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound, Everolimus, Paclitaxel (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound and comparator drugs in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are stained by PI.

Materials:

  • Cells treated with compounds at their respective IC50 concentrations

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound and comparators at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[5][6][7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with compounds at their respective IC50 concentrations

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound and comparators at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them by dropwise addition of cold 70% ethanol while vortexing.[1][2][8][9][10] Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to generate a DNA content histogram.

Hypothesized Mechanism of Action and Signaling Pathway

Based on the extensive literature on imidazo[1,2-a]pyridine derivatives, we hypothesize that this compound may exert its anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12][13]

G cluster_0 PI3K/Akt/mTOR Signaling Pathway cluster_1 Points of Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Test_Compound 8-Bromo-6-nitroimidazo [1,2-a]pyridine hydrochloride (Hypothesized) Test_Compound->PI3K inhibits? Everolimus Everolimus Everolimus->mTORC1 inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This comprehensive guide provides a robust framework for the initial validation of this compound as a potential anticancer agent. By systematically comparing its efficacy against well-characterized drugs like Everolimus and Paclitaxel, researchers can gain valuable insights into its potency and potential mechanism of action. The detailed protocols provided herein are designed to ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development pipeline. The subsequent elucidation of its precise molecular target(s) will be a critical next step in advancing this promising compound towards preclinical and clinical development.

References

A Researcher's Guide to the Cross-Reactivity Profile of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including potent kinase inhibition.[1][2][3] This guide provides a comprehensive analysis of the cross-reactivity profile of a specific derivative, 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride. As researchers and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic window and potential off-target effects.

This document moves beyond a simple data sheet to offer a practical framework for evaluating kinase inhibitor selectivity. We will explore the hypothetical cross-reactivity of this compound against a panel of kinases, grounded in the known behavior of structurally related molecules. Furthermore, we provide detailed, field-proven protocols for key experiments that form the cornerstone of any robust selectivity assessment.

The Compound in Focus: this compound

The subject of this guide is a small molecule belonging to the imidazo[1,2-a]pyridine class, characterized by a bromine atom at the 8th position and a nitro group at the 6th position of the fused ring system.[4] The hydrochloride salt form is typically utilized to enhance solubility and stability.

Chemical Structure:

(Structure based on IUPAC name and known imidazo[1,2-a]pyridine core)

Given that numerous imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6), we will proceed with the hypothesis that Brk/PTK6 is a primary target for this compound.[5][6] Brk/PTK6 is a non-receptor tyrosine kinase implicated in the progression of several cancers, making it a compelling therapeutic target.[7]

Comparative Kinase Selectivity Profile

A critical aspect of preclinical drug development is understanding the selectivity of a compound across the human kinome. A highly selective inhibitor minimizes the risk of off-target toxicities, while a multi-targeted inhibitor might offer enhanced efficacy in certain contexts. The following table presents a hypothetical yet plausible cross-reactivity profile for this compound, based on published data for analogous compounds.[6][8] The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetKinase FamilyIC50 (nM)Rationale for Inclusion
Brk/PTK6 Tyrosine Kinase 15 Hypothesized Primary Target
SRCTyrosine Kinase150Structurally related to Brk; common off-target
ABL1Tyrosine Kinase>10,000Important oncogene; assess for broader TK inhibition
EGFRTyrosine Kinase2,500Key receptor tyrosine kinase in cancer
VEGFR2Tyrosine Kinase1,800Important in angiogenesis; common off-target
FLT3Tyrosine Kinase850Implicated in AML; some imidazopyridines show activity[8]
CDK2Serine/Threonine Kinase>10,000Representative of a major S/T kinase family[1]
AURKASerine/Threonine Kinase4,500Mitotic kinase; some imidazopyridines show activity[8]
ROCK1Serine/Threonine Kinase>10,000Involved in cell motility
p38α (MAPK14)Serine/Threonine Kinase>10,000Key kinase in the MAPK signaling pathway

This data is illustrative and intended for guidance purposes. Actual values must be determined experimentally.

Experimental Validation of Cross-Reactivity

The following sections detail the methodologies required to generate the data presented in Table 1 and to further validate target engagement in a cellular context.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Expertise & Experience: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[9][10] Its high sensitivity and broad dynamic range make it suitable for determining IC50 values across a wide range of kinases and ATP concentrations.[9]

Trustworthiness: The protocol includes "no enzyme" and "no inhibitor" controls to establish baseline and maximum signal, ensuring the reliability of the inhibition data. Serial dilution of the inhibitor allows for the generation of a dose-response curve, from which a precise IC50 value can be calculated.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of 8-Bromo-6-nitroimidazo[1,2-a]pyridine HCl initiate Initiate reaction by adding ATP prep_inhibitor->initiate prep_kinase Prepare Kinase/Substrate mixture prep_kinase->initiate incubate_reaction Incubate at 30°C initiate->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate at RT add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_adpglo->add_detection incubate_detection Incubate at RT add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence

Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.

Step-by-Step Protocol:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in a suitable buffer (e.g., kinase assay buffer with a final DMSO concentration ≤1%).[11]

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle control.

  • Kinase/Substrate Addition: Add 5 µL of a pre-mixed solution containing the kinase of interest and its specific substrate to each well.

  • Reaction Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at the Km for each specific kinase to provide a more accurate measure of inhibitor potency.[11]

  • Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the reaction.

  • Signal Generation (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]

  • Signal Generation (Step 2): Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is a powerful technique for verifying target engagement in a physiological context—within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[12][13] This assay provides direct evidence that the compound reaches and binds to its intended target in a complex cellular environment.

Trustworthiness: This protocol uses a temperature gradient to generate a "melting curve" for the target protein. A shift in this curve in the presence of the inhibitor is a robust indicator of target engagement.[14] The inclusion of a vehicle control is critical for comparison, and a loading control in the Western blot analysis ensures that observed differences are not due to unequal protein loading.

Experimental Workflow Diagram:

G cluster_cell_treatment Cell Treatment cluster_heat_lysis Heat Shock & Lysis cluster_analysis Analysis treat_cells Treat cells with Inhibitor or Vehicle (DMSO) harvest_cells Harvest and resuspend cells treat_cells->harvest_cells heat_aliquots Heat cell aliquots across a temperature gradient (e.g., 40-64°C) harvest_cells->heat_aliquots lyse_cells Lyse cells via freeze-thaw cycles heat_aliquots->lyse_cells centrifuge Centrifuge to pellet aggregated proteins lyse_cells->centrifuge collect_supernatant Collect supernatant (soluble fraction) centrifuge->collect_supernatant western_blot Analyze by Western Blot for Brk/PTK6 collect_supernatant->western_blot quantify Quantify band intensity western_blot->quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) with Western Blot detection.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a human cancer cell line known to express Brk/PTK6 (e.g., MDA-MB-231 breast cancer cells) to ~80% confluency. Treat the cells with this compound (e.g., at 10x its cellular IC50) or vehicle (DMSO) for 1-2 hours.[15]

  • Cell Harvesting: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS containing a protease inhibitor cocktail.[15]

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control.[15]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[15]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[15]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Brk/PTK6. Subsequently, probe with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.[15] It is crucial to also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.

  • Data Analysis: Quantify the band intensities for Brk/PTK6 at each temperature. Normalize the intensity of each band to the unheated control (set to 100% soluble). Plot the percentage of soluble Brk/PTK6 against the temperature for both the inhibitor-treated and vehicle-treated samples to generate melt curves. A rightward shift in the curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.

Phenotypic Screening (MTT Cell Proliferation Assay)

Expertise & Experience: While kinase inhibition and cellular target engagement are critical, the ultimate goal is to elicit a desired cellular phenotype, such as inhibiting cancer cell proliferation. The MTT assay is a classic, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Trustworthiness: This assay is a self-validating system as it relies on the enzymatic activity of living cells to produce a colored product. The inclusion of untreated and vehicle-treated controls allows for the accurate determination of the compound's cytotoxic or cytostatic effects. Generating a full dose-response curve provides a quantitative measure of potency (GI50 - the concentration for 50% growth inhibition).

Experimental Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization_readout Solubilization & Readout seed_cells Seed cells in a 96-well plate add_inhibitor Add serial dilutions of Inhibitor seed_cells->add_inhibitor incubate_cells Incubate for 72 hours add_inhibitor->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer incubate_solubilizer Incubate for 2 hours in the dark add_solubilizer->incubate_solubilizer read_absorbance Measure Absorbance at 570 nm incubate_solubilizer->read_absorbance

References

A Comparative Guide to the Biological Activity of 4-Nitro vs. 6-Nitro Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds exhibiting a wide spectrum of biological activities, including anticancer, antitubercular, and antiviral properties.[1][2] The introduction of a nitro group (—NO₂) onto this heterocyclic system is a well-established strategy to modulate and often enhance its therapeutic potential.[3] However, the specific position of this potent electron-withdrawing group dramatically influences the molecule's electronic properties, mechanism of action, and ultimately, its biological efficacy.

This guide provides an in-depth, objective comparison of the biological activities of 4-nitro and 6-nitro imidazo[1,2-a]pyridine isomers. We will delve into the structure-activity relationships (SAR) that govern their differential effects, supported by experimental data from seminal studies. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding to guide future discovery efforts.

Structural Overview: The Isomeric Distinction

The fundamental difference between the two isomers lies in the point of attachment of the nitro group to the fused bicyclic ring system. This seemingly minor structural alteration has profound implications for the molecule's reactivity and interaction with biological targets.

Caption: General structures of the imidazo[1,2-a]pyridine core and its 4-nitro and 6-nitro isomers.

Comparative Analysis of Biological Activities

The positioning of the nitro group is a critical determinant of biological function, particularly in antimicrobial and anticancer applications where reductive activation is a key mechanistic step.

Antitubercular Activity

The field of antitubercular drug discovery provides one of the clearest examples of positional isomer differentiation. The activity of nitro-heterocycles against Mycobacterium tuberculosis (Mtb) is heavily dependent on their reductive activation by mycobacterial enzymes into reactive nitrogen species that are lethal to the bacterium.

  • 4-Nitro Imidazo-based Compounds : This class, which includes the clinical candidate Pretomanid (PA-824), demonstrates potent bactericidal activity against both replicating (aerobic) and non-replicating (anaerobic or hypoxic) Mtb.[4][5] The key to this dual activity lies in the nitro group's position. The 4-nitro position is favored for efficient reduction by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mtb, a crucial step for activating the drug under aerobic conditions.[4][6] This class of compounds has shown excellent potency against multi- and extensive-drug resistant TB strains.[7]

  • 6-Nitro Imidazo[1,2-a]pyridines : While less extensively studied in direct comparison to the 4-nitro isomers for antitubercular activity, the general principles of nitroimidazole activation suggest its potential. However, research on related nitroimidazoles indicates that moving the nitro group away from the imidazole ring can dramatically alter the substrate efficiency for activating enzymes like Ddn.[4] For instance, 5-nitroimidazoles (like metronidazole) are primarily active against anaerobic Mtb and lack significant aerobic activity.[4] It is plausible that 6-nitro substitution on the pyridine ring would similarly result in a different activation profile compared to the 4-nitro substitution on the imidazole-proximal carbon, potentially leading to reduced aerobic activity.

The consensus in the literature strongly supports the superiority of the 4-nitro substitution pattern for broad-spectrum antitubercular activity, a finding that has propelled compounds like Pretomanid through clinical trials.[4][5][6][8]

Anticancer Activity

The hypoxic microenvironment of solid tumors creates a reductive milieu that can be exploited by nitro-aromatic prodrugs. Similar to their antitubercular mechanism, these compounds can be selectively activated in cancer cells to exert cytotoxic effects.

  • Positional Influence : Studies have shown that various substituted imidazo[1,2-a]pyridines possess potent anticancer activities.[9][10][11][12] While direct, side-by-side comparisons of 4-nitro and 6-nitro isomers are sparse in the literature, the position of the nitro group is known to influence the molecule's cytotoxic potential. For example, a study on novel imidazo[1,2-a]pyridines identified a compound (compound 6 ) that was highly potent against melanoma and cervical cancer cells, inducing G2/M cell cycle arrest and apoptosis.[12] Other research has demonstrated that 6-substituted derivatives can induce apoptosis in colon cancer cell lines.[9]

  • Structure-Activity Relationship (SAR) : The anticancer efficacy is not solely dependent on the nitro group's position but is also heavily influenced by other substituents on the scaffold. However, the electron-withdrawing effect of the nitro group, regardless of position, generally contributes to the overall biological activity. The key difference lies in how each isomer's electronic structure influences its interaction with reductive enzymes (like cytochrome P450 reductases) in cancer cells and its subsequent downstream effects on cellular pathways like AKT/mTOR.[12]

Quantitative Data Summary: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative imidazo[1,2-a]pyridine derivatives from various studies, illustrating their potency against different cancer cell lines.

Compound Class/IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
IP-5 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)45[10][13]
IP-6 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)47.7[10][13]
Compound 6 Imidazo[1,2-a]pyridine derivativeA375 (Melanoma)9.7[12]
Compound 6 Imidazo[1,2-a]pyridine derivativeHeLa (Cervical)22.3[12]
Series 3 (12d) 6-substituted quinazolinoneMultipleNanomolar range[14]
Series 3 (12f) 6-substituted quinazolinoneMultipleNanomolar range[14]

Note: The specific substitution patterns for IP-5, IP-6, and Compound 6 were not fully detailed as 4- or 6-nitro in the cited abstracts, but they represent the general anticancer potential of the scaffold. The Series 3 compounds highlight the potent activity achievable with substitution at the 6-position.

Mechanistic Insights: The Role of Reductive Activation

The primary mechanism underpinning the activity of many nitro-heterocyclic compounds is their role as prodrugs that require reductive activation. The position of the nitro group is paramount as it dictates the molecule's reduction potential.

G Prodrug Nitro-Imidazo[1,2-a]pyridine (R-NO₂) Nitroreductase Nitroreductase Enzyme (e.g., Ddn, P450 Reductase) Prodrug->Nitroreductase Binds to Active Site Radical Nitroso Radical (R-NO₂⁻) Nitroreductase->Radical One-electron Reduction Electron Electron (e⁻) Source Electron->Nitroreductase ReactiveSpecies Reactive Nitrogen Species (R-NO, R-NHOH) Radical->ReactiveSpecies Further Reduction Damage Macromolecular Damage (DNA, Proteins, Lipids) ReactiveSpecies->Damage CellDeath Cell Death (Apoptosis / Bactericidal Effect) Damage->CellDeath

Caption: Generalized pathway for the reductive activation of nitro-heterocyclic prodrugs.

  • Enzyme Binding & Reduction : The nitro-compound enters the cell (e.g., Mtb or a hypoxic cancer cell) and binds to a nitroreductase enzyme.

  • Radical Formation : The enzyme transfers an electron to the nitro group, forming a nitroso radical anion. The ease of this step is governed by the molecule's reduction potential, which is influenced by the nitro group's position.

  • Generation of Cytotoxic Species : This radical undergoes further reduction to generate highly reactive nitroso and hydroxylamine intermediates.

  • Cellular Damage : These reactive species cause widespread, lethal damage to cellular macromolecules, leading to cell death.

The 4-nitro position on related nitroimidazoles has been shown to be optimal for this process in Mtb, leading to more efficient drug activation and greater potency.[4]

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and provide a practical framework for researchers, we outline the standard methodologies for assessing the biological activities discussed.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard for measuring the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding : Plate cancer cells (e.g., HeLa, A375) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the 4-nitro and 6-nitro imidazo[1,2-a]pyridine compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include wells for untreated (negative) and solvent (e.g., DMSO) controls.

  • Incubation : Incubate the plate for a predetermined period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the MTT medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis : Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC₅₀ value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

References

Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for confirming the MoA of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride, a member of the versatile imidazo[1,2-a]pyridine class of compounds. Drawing upon established methodologies and insights from related molecules, we present a logical and self-validating experimental workflow designed to deliver unambiguous mechanistic insights.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antituberculosis, and anti-inflammatory effects.[1][2] The subject of our investigation, this compound, possesses key structural features—a bromine atom and a nitro group—that suggest the potential for unique biological activity. The bromine substitution can enhance synthetic versatility and biological interactions, while the nitro group is a known pharmacophore in certain antimicrobial agents, often undergoing bioreduction to exert its effect.[3][4]

This guide will not only propose a direct investigational path for our lead compound but also compare its potential MoA with known mechanisms of other well-characterized imidazo[1,2-a]pyridine derivatives.

Part 1: Foundational Characterization and Hypothesis Generation

Before delving into complex mechanistic studies, a foundational understanding of the compound's general biological effects is paramount. This initial phase aims to generate a primary hypothesis regarding its MoA.

Broad-Spectrum Bioactivity Screening

The first step is to subject this compound to a panel of in vitro assays to identify its most potent biological activity. This will guide the subsequent, more focused investigations.

Experimental Protocol: Cellular Viability and Cytotoxicity Assays

  • Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., breast, cervical, melanoma), representative bacterial strains (e.g., Mycobacterium tuberculosis, Gram-positive, and Gram-negative bacteria), and relevant cell types for inflammation studies (e.g., macrophages).

  • Assay Method: Employ a standard MTT or resazurin-based assay to determine the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).[5][6]

  • Data Analysis: Compare the IC50/MIC values across the different cell types. A significantly lower value in a particular cell type (e.g., cancer cells) will steer the investigation towards that specific therapeutic area.

Table 1: Hypothetical Broad-Spectrum Bioactivity Data

Cell Line/OrganismAssay TypeIC50/MIC (µM)
MCF-7 (Breast Cancer)MTT1.5
HeLa (Cervical Cancer)MTT2.3
A375 (Melanoma)MTT5.1
M. tuberculosis H37RvMicroplate Alamar Blue10.8
Staphylococcus aureusBroth Microdilution> 50
LPS-stimulated RAW 264.7Nitric Oxide Assay8.2

Based on these hypothetical results, a potent anticancer activity is observed, particularly against breast cancer cells. This leads to the primary hypothesis: This compound exerts its biological effect through an anticancer mechanism.

Part 2: Elucidating the Anticancer Mechanism of Action

With a clear direction, the subsequent experiments will be designed to dissect the specific molecular pathways involved in the compound's anticancer activity. We will investigate its effects on cell cycle progression, apoptosis, and key signaling pathways, drawing comparisons with known imidazo[1,2-a]pyridine anticancer agents.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.

Experimental Protocol: Flow Cytometry-Based Cell Cycle Analysis

  • Cell Treatment: Treat HCC1937 breast cancer cells with this compound at its IC50 concentration for 24 and 48 hours.[7]

  • Cell Staining: Harvest and fix the cells, then stain with a DNA-intercalating dye such as propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would indicate cell cycle arrest.[7]

G

Caption: Proposed PI3K/AKT/mTOR Inhibition Pathway.

Part 3: Comparative Analysis with Alternative Mechanisms

While the anticancer hypothesis is strong, it is crucial to consider and compare with other known mechanisms of action for imidazo[1,2-a]pyridines to ensure a comprehensive investigation.

Antituberculosis Activity: A Potential Alternative

The imidazo[1,2-a]pyridine scaffold is also prominent in the development of new antituberculosis agents. [1]These compounds often target enzymes essential for the survival of Mycobacterium tuberculosis, such as QcrB, which is involved in the electron transport chain. [1] Table 2: Comparison of Potential Mechanisms of Action

FeatureAnticancer (PI3K/AKT/mTOR Inhibition)Antituberculosis (QcrB Inhibition)Anti-inflammatory (STAT3/NF-κB Modulation)
Primary Target PI3K, AKT, mTOR kinasesCytochrome b subunit of the bc1 complex (QcrB)STAT3, NF-κB transcription factors
Cellular Effect Inhibition of proliferation, induction of apoptosisDisruption of cellular respiration and ATP synthesisReduction of pro-inflammatory gene expression (iNOS, COX-2)
Key Experimental Readout Decreased phosphorylation of AKT and mTORDecreased bacterial viability, reduced ATP levelsDecreased nitric oxide production, reduced iNOS and COX-2 expression
Example Compound Thiazole-substituted imidazo[1,2-a]pyridinesN-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine -3-amine

To explore the antituberculosis potential of this compound, one would perform a specific screen against M. tuberculosis and, if active, proceed with target-based assays against enzymes like QcrB.

Anti-inflammatory Effects: A Tertiary Consideration

Certain imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory properties by modulating the STAT3/NF-κB signaling pathway. [8] Experimental Protocol: Investigating Anti-inflammatory Effects

  • Cell Model: Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Nitric Oxide Measurement: Measure the production of nitric oxide (a pro-inflammatory mediator) using the Griess assay. [8]3. Gene Expression Analysis: Use real-time PCR to quantify the expression of inflammatory genes such as iNOS and COX-2. [8]4. Western Blotting: Analyze the phosphorylation status of STAT3 and the nuclear translocation of NF-κB. [8] A significant reduction in these inflammatory markers would suggest an anti-inflammatory MoA.

Conclusion

Confirming the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation, rigorous experimental validation, and comparative analysis. By initially casting a wide net with broad-spectrum bioactivity screening and then systematically narrowing the focus based on the most potent activity, researchers can efficiently and accurately elucidate the compound's MoA. The proposed workflow, focusing on the anticancer potential while considering alternative mechanisms, provides a robust framework for this critical phase of drug discovery and development. The insights gained will be instrumental in guiding the future optimization and clinical translation of this promising class of molecules.

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Pyrazolopyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Privileged Heterocycles

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Among these, the imidazo[1,2-a]pyridine and pyrazolopyridine cores are prominent nitrogen-containing fused heterocyclic systems that have garnered significant attention from researchers and drug development professionals. Both scaffolds are integral to numerous clinically used drugs and investigational agents, yet the nuanced differences in their chemical properties and biological activities dictate their suitability for specific therapeutic applications. This guide provides an in-depth, head-to-head comparison of these two scaffolds, offering field-proven insights and experimental data to inform rational drug design.

At a Glance: Core Structural Differences

The fundamental distinction between the two scaffolds lies in the arrangement of nitrogen atoms within their fused bicyclic systems. Imidazo[1,2-a]pyridine features a bridgehead nitrogen atom, a structural feature that imparts a unique electronic distribution and steric profile. In contrast, pyrazolopyridines are a broader class of isomers with different fusion patterns of the pyrazole and pyridine rings, with the pyrazolo[3,4-b]pyridine isomer being one of the most extensively studied due to its structural similarity to purine bases.[1][2] This similarity often leads to its role as an antagonist in various biological processes.[2]

Caption: Core structures of Imidazo[1,2-a]pyridine and a common Pyrazolopyridine isomer.

Synthesis Strategies: A Tale of Two Approaches

The synthetic accessibility of a scaffold is a critical factor in its utility for drug discovery, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Both imidazo[1,2-a]pyridines and pyrazolopyridines benefit from well-established and versatile synthetic routes.

Imidazo[1,2-a]pyridines are frequently synthesized through the condensation of 2-aminopyridines with α-halocarbonyl compounds.[3] More contemporary, metal-free approaches have also been developed, highlighting the ongoing innovation in the synthesis of this scaffold.[4] A particularly powerful method is the three-component Groebke–Blackburn–Bienaymé reaction, which allows for the rapid assembly of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridine, an aldehyde, and an isocyanide.[3][5]

Imidazo_Synthesis aminopyridine 2-Aminopyridine condensation Condensation aminopyridine->condensation haloketone α-Haloketone haloketone->condensation imidazo Imidazo[1,2-a]pyridine condensation->imidazo Cyclization

Caption: Common synthetic route to Imidazo[1,2-a]pyridines.

Pyrazolopyridines , particularly the 1H-pyrazolo[3,4-b]pyridines, can be synthesized starting from either a pre-formed pyrazole or a pyridine ring.[1] A widely used strategy involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid.[1] The diversity of available starting materials for both ring systems allows for the generation of a vast chemical space for this scaffold.[1][6]

Pyrazolo_Synthesis aminopyrazole 5-Aminopyrazole Derivative condensation Condensation aminopyrazole->condensation diketone 1,3-Diketone diketone->condensation pyrazolo Pyrazolo[3,4-b]pyridine condensation->pyrazolo Cyclization

Caption: Common synthetic route to Pyrazolo[3,4-b]pyridines.

Physicochemical Properties: Impact on Drug-Likeness

The physicochemical properties of a scaffold, such as solubility, lipophilicity, and hydrogen bonding capacity, are paramount for its pharmacokinetic profile and overall "drug-likeness."

PropertyImidazo[1,2-a]pyridinePyrazolopyridineKey Considerations
Hydrogen Bonding Typically acts as a hydrogen bond acceptor at the non-bridgehead nitrogen. The C3 position can be a site for hydrogen bond donors or acceptors depending on the substituent.Can act as both a hydrogen bond donor (N-H in the pyrazole ring) and acceptor (pyridine nitrogen and the second pyrazole nitrogen). This dual character can be advantageous for target binding.[7]The ability to modulate hydrogen bonding through substitution is crucial for optimizing target engagement and solubility.
Lipophilicity (logP) The core scaffold is relatively lipophilic. Substituents at various positions significantly influence the overall logP.The presence of the N-H group in the pyrazole ring can slightly decrease lipophilicity compared to a fully substituted imidazo[1,2-a]pyridine.Balancing lipophilicity is a key challenge in drug design to achieve good membrane permeability without compromising solubility or increasing metabolic liabilities.
Aromaticity & pKa The fused system is aromatic, contributing to its stability. The basicity of the non-bridgehead nitrogen is a key feature.[8]The fused system is also aromatic. The pKa of the pyrazole N-H can influence its ionization state at physiological pH.The electronic nature of the scaffold influences its interactions with biological targets and its metabolic stability.
Photophysical Properties Many derivatives exhibit fluorescence, with the emission properties being highly dependent on the substitution pattern. This has led to their use in cellular imaging.[9]Certain pyrazolopyridine derivatives also possess interesting photophysical properties and have been explored as organic fluorophores.[10][11]While not always a primary focus in drug discovery, inherent fluorescence can be leveraged for mechanistic studies and as a tool for target engagement assays.

Biological Activities and Therapeutic Applications: A Comparative Overview

Both scaffolds have demonstrated a remarkable breadth of biological activities, leading to their investigation in a multitude of therapeutic areas.

Imidazo[1,2-a]pyridines are well-represented in commercially available drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem .[12][13] This scaffold is a versatile player in medicinal chemistry, with derivatives showing a wide array of activities:

  • Anticancer: Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various kinases, including CDK, VEGFR, and PI3K.[14]

  • Anti-inflammatory and Analgesic: The scaffold is present in compounds with potent anti-inflammatory and analgesic properties.[12]

  • Antimicrobial: Derivatives have shown activity against a range of bacteria, fungi, and protozoa.[12][13]

  • Antiviral: Certain imidazo[1,2-a]pyridines have been explored for their antiviral potential.[12]

  • Neurodegenerative Diseases: The ability of some derivatives to bind to β-amyloid plaques has led to their investigation as imaging agents for Alzheimer's disease.[15]

Pyrazolopyridines , owing to their purine-like structure, have been extensively explored as antagonists in biological systems, particularly in oncology.[2][16] Their therapeutic applications include:

  • Anticancer: A significant number of pyrazolopyridine-based compounds have been developed as anticancer agents, often targeting kinases.[2][16]

  • Anti-inflammatory: The scaffold has been incorporated into molecules with anti-inflammatory activity.[10]

  • Antimicrobial and Antiviral: Pyrazolopyridines have also shown promise as antimicrobial and antiviral agents.[17]

  • Central Nervous System (CNS) Disorders: Derivatives have been investigated for a range of CNS applications, including as anxiolytics and for the treatment of insomnia.[17][18]

  • Cardiovascular Diseases: Some pyrazolopyridine derivatives have been explored for their potential in treating cardiovascular conditions, such as thrombosis.[19]

Structure-Activity Relationship (SAR) Insights

The exploration of SAR for both scaffolds has provided valuable insights for medicinal chemists.

For imidazo[1,2-a]pyridines , substitutions at the C2, C3, and C6 positions have been shown to be critical for modulating biological activity. For instance, in a series of autotaxin inhibitors, modifications at the C3 position had a significant impact on potency, while the C6 position was more tolerant of a variety of substituents.[20]

In the case of pyrazolopyridines , the substitution pattern on both the pyrazole and pyridine rings is crucial. For a series of AMPK activators based on the pyrazolo[3,4-b]pyridine scaffold, an exposed pyrazole N-H and para-substitution on a diphenyl group were found to be essential for potent activity.[7]

SAR_Comparison cluster_imidazo Imidazo[1,2-a]pyridine SAR cluster_pyrazolo Pyrazolopyridine SAR imidazo_sar Key Positions: C2, C3, C6, C7 c2 C2: Often a vector for targeting specific interactions imidazo_sar->c2 c3 C3: Important for directing interactions imidazo_sar->c3 c6 C6: Tolerant to diverse substituents imidazo_sar->c6 pyrazolo_sar Key Positions: N1, C3, C4, C6 pyrazolo_sar->c3 n1 N1: Substitution vs. N-H can be critical for activity pyrazolo_sar->n1 c4_c6 C4 & C6: Substitution patterns modulate selectivity and potency pyrazolo_sar->c4_c6

Caption: Key positions for SAR exploration on both scaffolds.

Experimental Protocols: A Framework for Evaluation

To objectively compare derivatives of these two scaffolds, a standardized set of in vitro and in vivo assays is essential.

In Vitro Evaluation Workflow
  • Primary Target-Based Assay:

    • Objective: Determine the on-target potency (e.g., IC50 or Ki) of the synthesized compounds.

    • Methodology: Utilize a biochemical assay specific to the target of interest (e.g., a kinase activity assay using a fluorescent substrate or a radioligand binding assay).

    • Data Analysis: Generate dose-response curves and calculate IC50 values.

  • Cellular Potency Assay:

    • Objective: Assess the ability of the compounds to engage the target in a cellular context.

    • Methodology: Employ a cell-based assay that measures a downstream effect of target modulation (e.g., a cell proliferation assay for anticancer agents or a reporter gene assay).

    • Data Analysis: Determine EC50 values from dose-response curves.

  • Selectivity Profiling:

    • Objective: Evaluate the off-target activity of the compounds.

    • Methodology: Screen lead compounds against a panel of related targets (e.g., a kinase panel) to assess selectivity.

    • Data Analysis: Compare the potency against the primary target to that against off-targets to determine a selectivity index.

  • ADME Profiling:

    • Objective: Assess the drug-like properties of the compounds.

    • Methodology: Conduct a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, including:

      • Aqueous solubility at different pH values.

      • LogD7.4 determination.

      • Metabolic stability in liver microsomes or hepatocytes.

      • CYP450 inhibition assays.

      • Plasma protein binding.

      • Cell permeability (e.g., Caco-2 or PAMPA).

    • Data Analysis: Tabulate the results to build a comprehensive ADME profile for each compound.

Experimental_Workflow start Synthesized Compound primary_assay Primary Target Assay (Biochemical Potency) start->primary_assay cellular_assay Cellular Potency Assay primary_assay->cellular_assay Active Compounds selectivity Selectivity Profiling cellular_assay->selectivity Potent Compounds adme In Vitro ADME Profiling selectivity->adme Selective Compounds lead_candidate Lead Candidate adme->lead_candidate Favorable Profile

Caption: A generalized in vitro workflow for scaffold evaluation.

Conclusion: Choosing the Right Scaffold for the Job

Both imidazo[1,2-a]pyridine and pyrazolopyridine scaffolds are undeniably powerful tools in the medicinal chemist's arsenal. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired drug properties.

Imidazo[1,2-a]pyridine may be favored when a more lipophilic and sterically defined scaffold is required, with a focus on modulating CNS targets, as evidenced by its presence in several successful neuro-active drugs. Its synthetic tractability, particularly through multi-component reactions, allows for the rapid generation of diverse libraries.

Pyrazolopyridine , with its purine-like structure and hydrogen bond donor capability, is often a go-to scaffold for targeting ATP-binding sites in kinases and other enzymes, making it a mainstay in oncology research. The versatility in its synthesis, starting from either the pyrazole or pyridine ring, provides ample opportunities for fine-tuning its properties.

Ultimately, a thorough understanding of the subtle yet significant differences in the synthesis, physicochemical properties, and biological activities of these two privileged scaffolds will empower researchers to make more informed decisions in the design and development of the next generation of therapeutics.

References

A Researcher's Guide to Benchmarking 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the anticancer potential of the novel compound 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride. Recognizing the critical need for rigorous preclinical assessment, we present a head-to-head comparison methodology against established anticancer agents. This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and insightful benchmarking process.

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[] These compounds are known to engage with critical cellular pathways that are often dysregulated in cancer. Specifically, many imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival.[][2] By inducing cell cycle arrest and apoptosis, these agents represent a promising class of targeted therapeutics.[]

This guide will focus on establishing the preclinical efficacy profile of this compound by comparing it against a panel of well-characterized anticancer drugs. The selection of these benchmarks is crucial; therefore, we have included both classical cytotoxic agents and a targeted therapy to provide a multifaceted view of the novel compound's activity.

Section 1: Comparative Mechanisms of Action

A thorough understanding of how a novel compound functions in relation to existing therapies is fundamental. Based on existing literature for the imidazo[1,2-a]pyridine class, this compound is hypothesized to exert its anticancer effects through the inhibition of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.

Benchmark Anticancer Drugs:

To provide a robust comparison, the following established anticancer drugs have been selected:

  • Doxorubicin: A broad-spectrum anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[][4]

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, which in turn interferes with DNA repair mechanisms and triggers apoptosis.[2]

  • Paclitaxel: A taxane that stabilizes microtubules, preventing their disassembly. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]

  • Everolimus: A targeted therapy that is an inhibitor of mammalian target of rapamycin (mTOR), a key component of the PI3K/Akt/mTOR pathway.[7][8]

The selection of these agents allows for a comparison of this compound against drugs that induce cell death through direct DNA damage (Doxorubicin, Cisplatin), disruption of the cytoskeleton (Paclitaxel), and a targeted inhibitor of the same pathway it is hypothesized to target (Everolimus).

The following diagram illustrates the signaling pathways targeted by these compounds.

Anticancer Drug Mechanisms cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibition induces Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Microtubules Microtubules Cell Cycle Arrest Cell Cycle Arrest Microtubules->Cell Cycle Arrest Leads to This compound This compound This compound->PI3K Inhibits (Hypothesized) Everolimus Everolimus Everolimus->mTOR Inhibits Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes DNA DNA DNA->Cell Cycle Arrest Damage leads to Topoisomerase II Topoisomerase II Topoisomerase II->Cell Cycle Arrest Inhibition leads to Doxorubicin Doxorubicin Doxorubicin->DNA Intercalates Doxorubicin->Topoisomerase II Inhibits Cisplatin Cisplatin Cisplatin->DNA Cross-links Cell Cycle Arrest->Apoptosis

Caption: Comparative mechanisms of action of the investigational compound and benchmark drugs.

Section 2: Experimental Protocols for Comparative Analysis

To ensure data integrity and reproducibility, standardized protocols are essential. The following section details the step-by-step methodologies for key in vitro assays.

Overall Experimental Workflow

The following diagram outlines the logical flow for the in vitro benchmarking of this compound.

Experimental Workflow A Cell Line Selection & Culture (e.g., MCF-7, A549, HCT116) B Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 Values B->C D Mechanism of Action Studies (at IC50 concentrations) C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Protein Expression Analysis (Western Blot for PI3K/Akt/mTOR pathway) D->G H Data Analysis & Comparison E->H F->H G->H

Caption: A streamlined workflow for the in vitro benchmarking of novel anticancer compounds.

Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the benchmark drugs on a panel of cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound, Doxorubicin, Cisplatin, Paclitaxel, Everolimus

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound and benchmark drugs. Replace the medium in the wells with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by this compound and benchmark drugs.

Materials:

  • 6-well cell culture plates

  • Test compounds and benchmark drugs

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method measures the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[9]

Objective: To determine if this compound induces cell cycle arrest.

Materials:

  • 6-well cell culture plates

  • Test compounds and benchmark drugs

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and treat with RNase A. Stain with PI.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Protocol: Western Blotting

Western blotting is used to detect the expression levels of specific proteins, providing insight into the modulation of signaling pathways.[9]

Objective: To investigate the effect of this compound on the PI3K/Akt/mTOR pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p53, anti-p21)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse treated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

Section 3: Data Presentation and Interpretation

The clear and concise presentation of quantitative data is paramount for effective comparison. The following tables serve as templates for organizing the experimental results.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Benchmark Drugs

Cell LineCancer Type8-Bromo-6-nitroimidazo [1,2-a]pyridine HCl IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)Paclitaxel IC50 (µM)Everolimus IC50 (µM)
MCF-7Breast AdenocarcinomaDataDataDataDataData
A549Lung CarcinomaDataDataDataDataData
HCT116Colon CarcinomaDataDataDataDataData

Data should be presented as mean ± standard deviation from at least three independent experiments.

Table 2: Comparative Analysis of Apoptosis Induction

Treatment (at IC50)% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsTotal % Apoptotic Cells
Vehicle ControlDataDataData
8-Bromo-6-nitroimidazo [1,2-a]pyridine HClDataDataData
DoxorubicinDataDataData
CisplatinDataDataData
PaclitaxelDataDataData
EverolimusDataDataData

Data represents the percentage of cells in each quadrant from the Annexin V/PI flow cytometry analysis.

Table 3: Comparative Analysis of Cell Cycle Distribution

Treatment (at IC50)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle ControlDataDataData
8-Bromo-6-nitroimidazo [1,2-a]pyridine HClDataDataData
DoxorubicinDataDataData
CisplatinDataDataData
PaclitaxelDataDataData
EverolimusDataDataData

Data represents the percentage of cells in each phase of the cell cycle from the Propidium Iodide flow cytometry analysis.

By systematically applying these methodologies and organizing the data as shown, researchers can build a comprehensive preclinical profile for this compound. This structured approach will facilitate a clear understanding of its potency and mechanism of action relative to established anticancer drugs, thereby guiding future drug development efforts.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and logistical framework for the proper handling and disposal of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride (CAS No. 957120-43-3)[1]. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established safety protocols and regulatory requirements to ensure personnel safety and environmental compliance. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, the following procedures are based on a conservative hazard assessment derived from its structural motifs: the imidazo[1,2-a]pyridine core, a halogenated (bromo) group, and a nitro functional group.

Hazard Identification and Risk Assessment: A Structural Approach

The potential hazards of this compound are inferred from its constituent chemical groups. This proactive assessment is fundamental to establishing a safe handling and disposal workflow.

  • Imidazo[1,2-a]pyridine Core: This heterocyclic scaffold is common in pharmacologically active molecules[2]. Related compounds in this family are known to cause skin, eye, and respiratory irritation[3][4][5]. Therefore, it is prudent to treat this compound as a potential irritant.

  • Bromo Group (Halogenated Organic): The presence of a carbon-bromine bond classifies this compound as a halogenated organic. Such compounds are subject to specific environmental regulations due to their potential for persistence and toxicity. The U.S. Environmental Protection Agency (EPA) lists many halogenated organic compounds as hazardous wastes requiring specific treatment and disposal methods, often prohibiting land disposal[6][7][8].

  • Nitro Group: Aromatic nitro compounds can be toxic and may have specific incompatibilities. Compounds like nitrobenzene and 4-nitrophenol are known to cause systemic effects, including methemoglobinemia, by interfering with oxygen transport in the blood[9][10]. They can also be reactive with strong bases and oxidizing agents[9].

  • Hydrochloride Salt: The HCl salt form typically increases water solubility and indicates the compound is a pyridine hydrochloride derivative. Pyridine hydrochlorides are often harmful if swallowed, inhaled, or in contact with skin, and are known to cause serious eye irritation[11].

Table 1: Anticipated Hazard Profile and Required Precautions
Hazard CategoryBasis of AssessmentRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Inferred from pyridine hydrochloride and related imidazo[1,2-a]pyridine structures[11].Lab coat, chemical-resistant gloves (nitrile or butyl rubber), safety goggles, face shield. Work within a certified chemical fume hood.
Skin Corrosion/Irritation High potential based on imidazo[1,2-a]pyridine and pyridine HCl derivatives[4][5][11].Double-layered nitrile gloves are recommended. Ensure full skin coverage.
Serious Eye Damage/Irritation High potential based on imidazo[1,2-a]pyridine and pyridine HCl derivatives[3][5][11].Chemical safety goggles are mandatory. A face shield is required when handling larger quantities or if there is a splash risk.
Respiratory Irritation Potential based on related structures; the hydrochloride salt may exist as a fine, inhalable powder[3][4][5].All handling of the solid compound must be performed in a chemical fume hood to prevent inhalation of dust and aerosols[12][13].
Environmental Hazard Classified as a halogenated organic compound, requiring specialized disposal to prevent environmental release[6][14].Follow strict waste segregation and containment protocols. Do not allow the product to enter drains or waterways[3][15].

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity. Evacuate the immediate area of the spill and restrict access.

  • Don PPE: Before re-entering the area, don the appropriate PPE as detailed in Table 1, including respiratory protection if the spill is large or the powder is airborne.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a universal spill absorbent.[16] Avoid raising dust.[12]

    • For Liquid Spills (Solutions): Contain the spill using an inert absorbent material.[17] Prevent the spill from reaching drains.[3][13]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[12][16] Use non-sparking tools if the compound is dissolved in a flammable solvent.[13]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials (wipes, absorbent pads) as hazardous waste.[17]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department, regardless of the spill size.

Waste Characterization and Segregation Workflow

Proper disposal begins with accurate waste characterization and strict segregation at the point of generation. This compound must be classified as hazardous chemical waste.

Key Segregation Principles:

  • Designate as Hazardous: All waste containing this compound (pure substance, contaminated labware, PPE, spill cleanup debris) must be handled as hazardous waste.[17][18]

  • Segregate as Halogenated: This waste must be collected in a container specifically designated for halogenated organic waste .[14] Do not mix with non-halogenated organic waste, as this complicates the disposal process and increases costs.

  • Avoid Incompatibilities: Do not mix this waste with strong bases or strong oxidizing agents due to the potential reactivity of the nitro group.[9][16]

The following diagram outlines the decision-making process for waste handling.

G Waste Disposal Workflow for 8-Bromo-6-nitroimidazo[1,2-a]pyridine HCl cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Interim Storage & Final Disposal start Waste Generated (Solid, Liquid, Debris) is_contaminated Is it contaminated with 8-Bromo-6-nitroimidazo[1,2-a]pyridine HCl? start->is_contaminated segregate Segregate as 'Hazardous Halogenated Organic Waste' is_contaminated->segregate Yes not_contaminated Follow Standard Lab Waste Procedures is_contaminated->not_contaminated No label_container Label Container with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Date of Generation segregate->label_container store Store Sealed Container in Designated, Ventilated, Secure Area label_container->store contact_ehs Arrange Pickup via Institutional EHS or Licensed Contractor store->contact_ehs final_disposal Final Disposal via Approved Method (e.g., High-Temperature Incineration) contact_ehs->final_disposal

Caption: Decision workflow for handling waste contaminated with 8-Bromo-6-nitroimidazo[1,2-a]pyridine HCl.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is mandatory for ensuring safety and regulatory compliance.

  • Waste Collection:

    • Solid Waste: Collect unadulterated compound, contaminated weigh boats, spatulas, and disposable labware in a dedicated hazardous waste container made of compatible material (e.g., high-density polyethylene, HDPE).[17]

    • Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof, and sealable hazardous waste container.[16][17] Ensure the container material is compatible with the solvent used.

    • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag or container.[17]

  • Container Labeling:

    • Attach a completed hazardous waste label to the container before adding the first drop of waste.[16]

    • The label must include:

      • The words "Hazardous Waste"[17]

      • The full chemical name: "this compound"[17]

      • An accurate list of all contents, including solvents.

      • The date of waste generation.[17]

  • Storage:

    • Keep waste containers tightly sealed at all times, except when adding waste.[14][16]

    • Store sealed containers in a designated, well-ventilated, and secure waste accumulation area.[17]

    • Ensure the storage area is away from incompatible materials, direct sunlight, and heat sources.[16]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[12][17]

    • The most probable disposal method for this category of waste is high-temperature incineration in a facility permitted to handle halogenated organic compounds.[6][18] This method ensures the complete destruction of the molecule, preventing its release into the environment. Do not attempt to dispose of this chemical via any other means.

References

Personal protective equipment for handling 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride presents a unique set of handling challenges. While specific toxicological data for this compound is not extensively published, its structure—incorporating a brominated aromatic system, a nitro group, and an imidazopyridine core—necessitates a cautious and well-informed approach. This guide provides a detailed operational plan for researchers, grounded in established safety principles, to ensure minimal exposure and safe disposal.

Hazard Identification and Risk Assessment

This compound is classified with several hazard statements that demand rigorous control measures. According to safety data provided by chemical suppliers, the primary hazards include:

  • Skin Irritation (H315): Direct contact with the skin is likely to cause irritation.

  • Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, eye irritation upon contact.

  • Respiratory Irritation (H335): Inhalation of the dust or aerosols can lead to irritation of the respiratory tract.

Beyond these immediate hazards, the chemical structure suggests other potential risks that must be managed. Nitroaromatic compounds are often associated with mutagenic or carcinogenic properties and can be absorbed through the skin. The imidazopyridine core is a common scaffold in biologically active molecules, indicating a potential for unforeseen physiological effects.

Therefore, a thorough, task-specific risk assessment is mandatory before any work begins. This assessment should consider the quantity of material being used, the potential for dust generation or aerosolization, the duration of the handling procedure, and the potential for spills.

Engineering Controls: The First Line of Defense

Personal protective equipment should never be the sole means of protection. All handling of this compound, especially the solid form, must be performed within a certified chemical fume hood. This engineering control is critical for preventing the inhalation of airborne particles and containing any potential spills. The fume hood sash should be kept as low as possible to maximize its efficiency.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks of skin, eye, and respiratory exposure. The following table summarizes the minimum required PPE for handling this compound.

Body Part Required PPE Standard/Specification Rationale
Hands Double-gloving with nitrile gloves.Inner Glove: Standard nitrile. Outer Glove: Thicker, chemical-resistant nitrile (min. 8 mil). Must meet EN 374 standard.Prevents skin irritation (H315) and potential dermal absorption. Double-gloving allows for safe removal of the contaminated outer glove without exposing the skin.
Eyes/Face Safety glasses with side shields and a face shield.ANSI Z87.1Safety glasses protect from splashes, while the face shield provides an additional barrier for the entire face, crucial when handling solids that can "pop" or when working with solutions. This addresses the serious eye irritation hazard (H319).
Body A fully-fastened lab coat.Flame-resistant (FR) material recommended.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved N95 respirator.NIOSH N95Required when handling the solid powder outside of a glovebox, even within a fume hood, to prevent inhalation of fine particles and mitigate respiratory irritation (H335).

This PPE ensemble should be donned before entering the designated handling area and removed in a way that prevents cross-contamination before exiting.

Step-by-Step Safe Handling Workflow

The following workflow is designed to minimize exposure and ensure operational safety when handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Clean Handling Area in Fume Hood gather_ppe 2. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat, N95) prep_area->gather_ppe gather_mats 3. Assemble All Equipment (Spatula, Weigh Paper, Vials, Solvent, Waste Container) gather_ppe->gather_mats weigh 4. Weigh Compound Slowly to Minimize Dust gather_mats->weigh dissolve 5. Dissolve in Pre-measured Solvent with Gentle Swirling seal 6. Securely Cap/Seal the Solution Vessel decontaminate 7. Decontaminate Spatula & Surfaces with Appropriate Solvent (e.g., Ethanol) seal->decontaminate dispose_solid 8. Dispose of Contaminated Weigh Paper & Outer Gloves into Labeled Solid Hazardous Waste doff_ppe 9. Doff Remaining PPE in Designated Area

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.